Product packaging for Derrisisoflavone K(Cat. No.:)

Derrisisoflavone K

Cat. No.: B13428063
M. Wt: 382.4 g/mol
InChI Key: XCNINBCTOOSGSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Derrisisoflavone K is a useful research compound. Its molecular formula is C22H22O6 and its molecular weight is 382.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H22O6 B13428063 Derrisisoflavone K

Properties

Molecular Formula

C22H22O6

Molecular Weight

382.4 g/mol

IUPAC Name

5,7-dihydroxy-3-[4-hydroxy-3-(2-hydroxyethyl)phenyl]-6-(3-methylbut-2-enyl)chromen-4-one

InChI

InChI=1S/C22H22O6/c1-12(2)3-5-15-18(25)10-19-20(21(15)26)22(27)16(11-28-19)13-4-6-17(24)14(9-13)7-8-23/h3-4,6,9-11,23-26H,5,7-8H2,1-2H3

InChI Key

XCNINBCTOOSGSD-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC1=C(C2=C(C=C1O)OC=C(C2=O)C3=CC(=C(C=C3)O)CCO)O)C

Origin of Product

United States

Foundational & Exploratory

Derrisisoflavone K: A Comprehensive Physicochemical Profile for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a detailed overview of the physicochemical properties of Derrisisoflavone K, a prenylated isoflavonoid isolated from the plant genus Derris. This document is intended for researchers, scientists, and professionals in drug development and natural product chemistry, offering a centralized resource of its known characteristics, experimental methodologies for their determination, and potential biological relevance.

Core Physicochemical Properties

This compound, with the CAS number 2172624-68-7, is a natural compound belonging to the flavonoid class.[1] Its fundamental properties are summarized below.

PropertyValueSource
Molecular Formula C₂₂H₂₂O₆[1]
Molecular Weight 382.41 g/mol
Physical State White amorphous powder[1]
UV-Vis λmax (MeOH) 214 nm (log ε: 4.59), 268 nm (log ε: 4.57), 336 nm (sh)[1]
Predicted PropertyPredicted ValuePrediction Tool
Melting Point Not available-
Boiling Point Not available-
Solubility Not available-
pKa Not available-

Experimental Protocols

Detailed experimental procedures for the determination of the physicochemical properties of this compound have not been published. However, the following section outlines standard methodologies employed for the characterization of isoflavonoids, which can be adapted for this compound.

Determination of Melting Point

The melting point of a solid compound is a crucial indicator of its purity. A sharp melting range typically signifies a pure substance.

  • Methodology: A small, powdered sample of this compound would be packed into a capillary tube and placed in a calibrated melting point apparatus. The temperature is gradually increased, and the range from the temperature at which the substance first begins to melt to the temperature at which the substance is completely liquid is recorded.

Determination of Solubility

Understanding the solubility of a compound in various solvents is fundamental for its extraction, purification, formulation, and for designing biological assays.

  • Methodology: A known amount of this compound would be added to a fixed volume of a selected solvent (e.g., water, ethanol, DMSO, methanol) at a specific temperature. The mixture is agitated until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC), by comparing the measurement to a standard calibration curve.

Determination of the Acid Dissociation Constant (pKa)

The pKa value provides insight into the ionization state of a molecule at different pH levels, which is critical for predicting its absorption, distribution, metabolism, and excretion (ADME) properties.

  • Methodology: Potentiometric titration is a common method. A solution of this compound in a suitable solvent system (e.g., water-methanol mixture) is titrated with a standardized solution of a strong base (e.g., NaOH). The pH of the solution is monitored throughout the titration. The pKa value can be determined from the titration curve, typically at the half-equivalence point. Spectrophotometric methods can also be employed by measuring the change in UV-Vis absorbance at different pH values.

Potential Biological Signaling Pathways

While specific signaling pathways for this compound have not been elucidated, isoflavones, as a class, are known to exert biological effects through various mechanisms, including anti-inflammatory and estrogenic pathways. The diagram below illustrates a generalized workflow for investigating such potential activities.

experimental_workflow Experimental Workflow for Bioactivity Screening cluster_0 Compound Isolation & Characterization cluster_1 In Vitro Assays cluster_2 Mechanism of Action Studies A Isolation of this compound from Derris sp. B Spectroscopic Analysis (NMR, MS, UV-Vis) A->B C Cell-based Assays (e.g., Anti-inflammatory, Estrogenic) B->C D Enzyme Inhibition Assays B->D E Western Blot Analysis of Signaling Proteins C->E F Gene Expression Analysis (RT-qPCR) C->F G Pathway Identification E->G F->G

Caption: A generalized workflow for the biological activity screening and mechanism of action studies of a natural product like this compound.

Given the reported anti-inflammatory and estrogenic activities of related isoflavones, a plausible, though yet unconfirmed, signaling pathway for this compound could involve the modulation of the NF-κB pathway or interaction with estrogen receptors.

potential_signaling_pathway Hypothetical Signaling Pathway for Isoflavones cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus DK This compound (or other isoflavones) ER_mem Membrane Estrogen Receptor DK->ER_mem Binds IKK IKK Complex DK->IKK Inhibits? ER_cyto Cytoplasmic Estrogen Receptor DK->ER_cyto Binds ER_mem->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_inactive NF-κB (inactive) IkB->NFkB_inactive Releases NFkB_active NF-κB (active) NFkB_inactive->NFkB_active Translocates ER_nuc Nuclear Estrogen Receptor ER_cyto->ER_nuc Translocates DNA DNA NFkB_active->DNA Binds Gene Target Gene Expression DNA->Gene Regulates ERE Estrogen Response Element ER_nuc->ERE Binds ERE->Gene Regulates

Caption: A hypothetical representation of how an isoflavone might exert anti-inflammatory effects by inhibiting the NF-κB pathway and/or mediate estrogenic effects through estrogen receptor binding.

References

An In-depth Technical Guide on the Structure Elucidation of Derrisisoflavone K

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed overview of the structure elucidation of Derrisisoflavone K, a novel prenylated isoflavonoid. The information is tailored for researchers, scientists, and professionals in the field of drug development, offering a comprehensive look at the spectroscopic data and experimental methodologies that were pivotal in determining its molecular structure.

Introduction

This compound is a natural product isolated from the ethanol extract of Derris robusta. It belongs to the isoflavonoid class of compounds, which are known for their diverse biological activities. Notably, this compound is distinguished as one of the first examples of a hydroxyethylated isoflavonoid.[1][2] Its structural characterization was accomplished through extensive spectroscopic analysis.

Physicochemical and Spectroscopic Data

This compound was isolated as a white amorphous powder.[1][2] High-resolution electrospray ionization mass spectrometry (HRESIMS) established its molecular formula as C₂₂H₂₂O₆.[1][2]

Table 1: Mass Spectrometry and UV Data for this compound

Data TypeValueReference
Molecular FormulaC₂₂H₂₂O₆[1][2]
HRESIMS (pos.)m/z 405.1307 [M + Na]⁺ (calcd. for C₂₂H₂₂O₆Na, 405.1309)[1]
UV (MeOH) λₘₐₓ (log ε)214 (4.59), 268 (4.57), 336 (sh) (3.67) nm[1]

Table 2: ¹H NMR Spectroscopic Data for this compound (in CD₃OD)

Positionδн (ppm)MultiplicityJ (Hz)
28.16s
86.57s
2'7.25d2.3
5'6.91d8.5
6'7.15dd8.5, 2.3
1''3.30overlapped
2''3.82t7.0
1'''3.30overlapped
2'''5.23t6.8
4'''1.76s
5'''1.68s
5-OH12.87s

Table 3: ¹³C NMR Spectroscopic Data for this compound (in CD₃OD)

Positionδc (ppm)Type
2155.1CH
3123.7C
4177.5C
5160.5C
6113.1C
7163.7C
895.1CH
9158.6C
10107.1C
1'123.9C
2'116.1CH
3'131.2C
4'158.2C
5'116.2CH
6'124.5CH
1''35.1CH₂
2''61.9CH₂
1'''29.3CH₂
2'''123.1CH
3'''132.8C
4'''17.9CH₃
5'''25.9CH₃

Structure Elucidation Workflow

The structural elucidation of this compound was primarily achieved through the interpretation of its NMR spectra, including ¹H, ¹³C, and 2D NMR experiments such as HMBC (Heteronuclear Multiple Bond Correlation). The following diagram illustrates the logical workflow of this process.

G This compound Structure Elucidation Workflow cluster_0 Initial Analysis cluster_1 Core Structure and Substituent Identification cluster_2 Connectivity Analysis (HMBC) cluster_3 Final Structure Confirmation A Isolation from Derris robusta B HRESIMS Data (C22H22O6) A->B C 1H and 13C NMR Spectra A->C D Identification of Isoflavone Backbone C->D E Identification of a Prenyl Group C->E F Identification of a Hydroxyethyl Group C->F G HMBC Correlations for Hydroxyethyl Group D->G H HMBC Correlations for Prenyl Group D->H E->H F->G I Proposed Structure of this compound G->I H->I

Caption: Logical workflow for the structure elucidation of this compound.

Key HMBC correlations were instrumental in placing the substituents on the isoflavone core. The connection of the hydroxyethyl group was confirmed by correlations from the protons at δн 3.30 (H-1″) to the carbons at δc 160.5 (C-5), 113.1 (C-6), and 163.7 (C-7).[1] The placement of the prenyl group was established by the correlation from the proton at δн 7.25 (H-2′) to the carbon at δc 35.1 (C-1'').[1]

Experimental Protocols

The following are the general experimental methodologies employed in the isolation and characterization of this compound.

4.1. Extraction and Isolation The twigs and leaves of Derris robusta were extracted with 95% ethanol. The resulting crude extract was then subjected to repeated column chromatography on silica gel, Sephadex LH-20, and preparative HPLC to yield pure this compound.

4.2. Spectroscopic Analysis

  • UV Spectra: Recorded on a Shimadzu UV-2401PC spectrophotometer.

  • NMR Spectra: ¹H and ¹³C NMR, as well as 2D NMR spectra, were recorded on Bruker AV-400 and DRX-500 spectrometers with tetramethylsilane (TMS) as the internal standard.

  • Mass Spectrometry: Electrospray ionization (ESI) mass spectra were obtained on a Bruker HCT/Esquire mass spectrometer. High-resolution ESI mass spectra were measured on an Agilent 6210 TOF mass spectrometer.

Confirmation of Structure

The structure of this compound was established as depicted in Figure 1 based on the comprehensive analysis of the aforementioned spectroscopic data.[1] At present, a total synthesis for the absolute confirmation of its structure has not been reported in the literature.

Figure 1. Chemical Structure of this compound

G Chemical Structure of this compound mol

Caption: The chemical structure of this compound.

Conclusion

The structure of this compound was successfully elucidated through a combination of mass spectrometry and extensive 1D and 2D NMR spectroscopic techniques. The presented data and workflow provide a clear and detailed account of the process, which can be a valuable reference for researchers working on the isolation and characterization of novel natural products. Further research, potentially including total synthesis, would be beneficial for the definitive confirmation of its structure and for enabling more extensive biological activity studies.

References

Derrisisoflavone K: A Technical Guide to its Natural Source and Isolation from Derris robusta

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Derrisisoflavone K, a novel prenylated isoflavonoid, with a focus on its natural sourcing from Derris robusta and the detailed methodology for its isolation and characterization. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Introduction

Derris robusta, a member of the Leguminosae family, is a plant species known to be a rich source of various flavonoids, particularly prenylated isoflavonoids. These compounds have garnered significant interest in the scientific community due to their diverse biological activities. In 2016, a team of researchers first reported the isolation and structure elucidation of four new prenylated isoflavonoids, named Derrisisoflavones H-K, from the ethanol extract of Derris robusta.[1] this compound, as one of these novel compounds, represents a unique molecular scaffold that warrants further investigation for its potential therapeutic applications. This guide details the scientific procedures for its extraction and purification from its natural source.

Natural Source: Derris robusta

Derris robusta is the sole reported natural source of this compound. The twigs and leaves of this plant have been utilized for the isolation of this and other related isoflavonoid compounds.

Isolation of this compound from Derris robusta

The isolation of this compound is a multi-step process involving extraction, fractionation, and purification. The following sections provide a detailed experimental protocol based on the primary literature.

Quantitative Data

The following table summarizes the quantitative data from the initial extraction process as reported in the primary literature. The specific yield for this compound was not detailed.

ParameterValue
Plant MaterialAir-dried and powdered twigs and leaves of D. robusta
Initial Biomass12.0 kg
Extraction Solvent95:5 (v/v) Ethanol-Water
Crude Extract YieldApprox. 870 g
Experimental Protocols

3.2.1. Plant Material and Extraction

The air-dried and powdered twigs and leaves of Derris robusta (12.0 kg) were extracted with a 95:5 (v/v) mixture of ethanol and water. The extraction was performed three times, each for a duration of four days, using 20 L of the solvent mixture for each extraction. The combined filtrates were then concentrated under reduced pressure to yield a crude extract of approximately 870 g.

3.2.2. Fractionation of the Crude Extract

The crude extract was subjected to silica gel column chromatography. The column was eluted with a gradient of petroleum ether and acetone, starting with a 10:1 (v/v) ratio and gradually increasing the polarity to a final elution with methanol. This process resulted in nine primary fractions (Fractions A-I).

3.2.3. Purification of this compound

Fraction F, which was eluted with a petroleum ether-acetone (2:1, v/v) mixture, was further purified to yield this compound. This purification was achieved through a combination of silica gel column chromatography and Sephadex LH-20 column chromatography.

  • Silica Gel Column Chromatography (Fraction F): Fraction F was subjected to silica gel column chromatography using a chloroform-methanol solvent system with a gradient from 100:0 to 100:1 (v/v).

  • Sephadex LH-20 Column Chromatography: Further purification was carried out on a Sephadex LH-20 column with a 1:1 (v/v) chloroform-methanol eluent to yield this compound (4 mg).

Structure Elucidation and Spectroscopic Data

The structure of this compound was elucidated using extensive spectroscopic studies.

Spectroscopic DataValues for this compound
Appearance White amorphous powder
Molecular Formula C₂₂H₂₂O₆
HRESIMS (pos.) m/z 405.1307 [M + Na]⁺ (calculated for C₂₂H₂₂O₆Na, 405.1309)
UV (MeOH) λₘₐₓ (log ε) 214 (4.59), 268 (4.57), 336 (sh) (3.67) nm
¹H NMR See primary literature for detailed assignments
¹³C NMR See primary literature for detailed assignments

Experimental Workflow

The following diagram illustrates the workflow for the isolation of this compound from Derris robusta.

Isolation_Workflow Plant Derris robusta (twigs and leaves, 12.0 kg) Extraction Extraction (95% EtOH, 3 x 20L, 4 days each) Plant->Extraction CrudeExtract Crude Extract (approx. 870 g) Extraction->CrudeExtract SilicaGel1 Silica Gel Column Chromatography (Petroleum Ether-Acetone gradient) CrudeExtract->SilicaGel1 Fractions Nine Fractions (A-I) SilicaGel1->Fractions FractionF Fraction F (PE-Acetone, 2:1) Fractions->FractionF SilicaGel2 Silica Gel Column Chromatography (Chloroform-Methanol, 100:0 to 100:1) FractionF->SilicaGel2 Sephadex Sephadex LH-20 (Chloroform-Methanol, 1:1) SilicaGel2->Sephadex DerrisisoflavoneK This compound (4 mg) Sephadex->DerrisisoflavoneK

Isolation workflow of this compound.

Conclusion

This technical guide provides a comprehensive overview of the natural source and detailed isolation protocol for this compound from Derris robusta. The methodologies and data presented herein are critical for researchers aiming to isolate this compound for further pharmacological and drug development studies. As a novel isoflavonoid, this compound holds potential for future research into its biological activities and therapeutic applications.

References

A Technical Guide to the Biosynthesis of Prenylated Isoflavonoids in Leguminosae

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isoflavonoids are a distinctive class of phenolic secondary metabolites predominantly found in the Leguminosae (Fabaceae) family.[1][2] They play crucial roles in plant physiology, acting as phytoalexins in defense against pathogens, signaling molecules in legume-rhizobia symbiosis, and as antioxidants.[2][3] The addition of a lipophilic prenyl group to the isoflavonoid core, a reaction catalyzed by prenyltransferases, significantly enhances their biological activity, particularly their antimicrobial and cytotoxic properties.[4] This modification increases their affinity for cell membranes, making them promising candidates for drug development. This guide provides an in-depth overview of the biosynthetic pathway of prenylated isoflavonoids, presents key quantitative data, and details essential experimental protocols for their study.

The Core Biosynthesis Pathway of Isoflavonoids

The formation of prenylated isoflavonoids begins with the general phenylpropanoid pathway, which produces the foundational isoflavonoid skeleton. This is followed by the critical prenylation step and further modifications.

The pathway can be divided into three main stages:

  • Phenylpropanoid Pathway: The pathway starts with the amino acid L-Phenylalanine, which is converted to 4-coumaroyl-CoA through the sequential action of Phenylalanine Ammonia-Lyase (PAL), Cinnamate 4-Hydroxylase (C4H), and 4-Coumarate:CoA Ligase (4CL).

  • Flavonoid and Isoflavonoid Skeleton Formation: 4-coumaroyl-CoA is condensed with three molecules of malonyl-CoA by Chalcone Synthase (CHS) to form naringenin chalcone. Chalcone Isomerase (CHI) then converts this to the flavanone naringenin. The key branching point towards isoflavonoids is the next step, where the cytochrome P450 enzyme Isoflavone Synthase (IFS) catalyzes an aryl migration of the B-ring from position 2 to 3, forming 2-hydroxyisoflavanones.[2][5] These unstable intermediates are then rapidly dehydrated by 2-hydroxyisoflavanone Dehydratase (HID) to yield the core isoflavone aglycones, such as genistein (from naringenin) and daidzein (from liquiritigenin).

  • Prenylation and Further Diversification: The isoflavone aglycones serve as substrates for a variety of modifying enzymes, including prenyltransferases (PTs), which attach isoprenoid moieties (typically from dimethylallyl pyrophosphate, DMAPP) to the isoflavonoid core. This prenylation is a key step in the biosynthesis of compounds like glyceollin in soybean and isowighteone in lupin.[4]

Prenylated_Isoflavonoid_Biosynthesis Biosynthesis Pathway of Prenylated Isoflavonoids cluster_phenylpropanoid Phenylpropanoid Pathway cluster_flavonoid Flavonoid Pathway cluster_isoflavonoid Isoflavonoid Core Synthesis cluster_prenylation Prenylation & Diversification Phe L-Phenylalanine Cin Cinnamic Acid Phe->Cin PAL Cou p-Coumaric Acid Cin->Cou C4H CouCoA 4-Coumaroyl-CoA Cou->CouCoA 4CL NaringeninChalcone Naringenin Chalcone CouCoA->NaringeninChalcone CHS MalonylCoA 3x Malonyl-CoA MalonylCoA->NaringeninChalcone Naringenin Naringenin (Flavanone) NaringeninChalcone->Naringenin CHI Hydroxyisoflavanone 2-Hydroxyisoflavanone Naringenin->Hydroxyisoflavanone IFS (P450) Genistein Genistein (Isoflavone) Hydroxyisoflavanone->Genistein HID PrenylGenistein Prenylated Genistein (e.g., Isowighteone) Genistein->PrenylGenistein PT DMAPP DMAPP (Prenyl Donor) DMAPP->PrenylGenistein HPLC_Workflow Workflow for Isoflavonoid Extraction and HPLC Analysis A 1. Sample Preparation (Lyophilize & Grind Plant Tissue) B 2. Solvent Extraction (e.g., 80% Methanol, 2h shaking) A->B C 3. Centrifugation (3000 rpm, 30 min) B->C D 4. Supernatant Filtration (0.45 µm filter) C->D E 5. HPLC-UV/DAD Analysis (C18 column, gradient elution) D->E F 6. Data Analysis (Quantify against standards) E->F Enzyme_Assay_Workflow Workflow for Prenyltransferase Microsomal Assay A 1. Gene Cloning (Clone PT cDNA into yeast vector) B 2. Yeast Transformation & Expression (Induce protein expression) A->B C 3. Microsome Isolation (Cell lysis & ultracentrifugation) B->C D 4. Enzyme Assay (Incubate microsomes, isoflavone, DMAPP, MgCl₂) C->D E 5. Product Extraction (e.g., Ethyl acetate) D->E F 6. Product Analysis (HPLC or LC-MS) E->F qRT_PCR_Workflow Workflow for qRT-PCR Gene Expression Analysis A 1. Total RNA Extraction (From plant tissue) B 2. Quality Control & DNase Treatment (Check A260/280, gel electrophoresis) A->B C 3. cDNA Synthesis (Reverse transcription) B->C D 4. Primer Design & Validation (For target & reference genes) C->D E 5. qRT-PCR Reaction (SYBR Green or probe-based) D->E F 6. Data Analysis (Relative quantification, e.g., 2-ΔΔCt) E->F

References

Derrisisoflavone K: A Technical Overview of its Molecular Characteristics and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Derrisisoflavone K, a prenylated isoflavonoid isolated from Derris robusta. The document details its molecular formula, and mass spectrometry data, and outlines the experimental protocols for its isolation and structural elucidation.

Core Molecular Data

This compound is distinguished by the following molecular and mass spectrometric characteristics:

PropertyValueSource
Molecular Formula C22H22O6[1]
Molecular Weight 382.41 g/mol [2]
CAS Number 2172624-68-7[2]
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) (positive mode) m/z 405.1307 [M + Na]+ (calculated for C22H22O6Na, 405.1309)[1]

Experimental Protocols

The isolation and structural determination of this compound involve a multi-step process combining extraction, chromatography, and spectroscopic analysis.

Isolation and Purification of this compound

The experimental workflow for isolating this compound from its natural source is outlined below.

G start Air-dried and powdered twigs and leaves of Derris robusta (12.0 kg) extraction Extraction with 95:5 EtOH-H2O (v/v) at room temperature start->extraction concentration Concentration under reduced pressure extraction->concentration crude_extract Crude Extract (approx. 870 g) concentration->crude_extract fractionation Silica Gel Column Chromatography (Petroleum Ether-Acetone gradient) crude_extract->fractionation fractions Nine Fractions (A-I) fractionation->fractions fraction_d Fraction D (Petroleum Ether/Acetone, 5:1, v/v) fractions->fraction_d silica_gel_2 Silica Gel Column Chromatography (CHCl3/MeOH gradient) fraction_d->silica_gel_2 sephadex Sephadex LH-20 Column Chromatography (CHCl3/MeOH, 1:1, v/v) silica_gel_2->sephadex derrisisoflavone_k derrisisoflavone_k sephadex->derrisisoflavone_k derrisoflavone_k This compound (white amorphous powder)

Figure 1: Experimental workflow for the isolation of this compound.

The air-dried and powdered twigs and leaves of Derris robusta (12.0 kg) were extracted with a 95:5 (v/v) solution of ethanol and water at room temperature.[2] The combined filtrates were then concentrated under reduced pressure to yield a crude extract. This extract was subjected to silica gel column chromatography using a petroleum ether-acetone gradient to yield nine fractions. Fraction D was further purified by silica gel column chromatography with a chloroform-methanol gradient, followed by Sephadex LH-20 chromatography to yield this compound as a white amorphous powder.[2]

Structural Elucidation

The chemical structure of this compound was determined through extensive spectroscopic analysis. High-resolution electrospray ionization mass spectrometry (HRESIMS) was performed using a Shimadzu LC-IT-TOF mass spectrometer to determine the molecular formula.[1] Additionally, 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy, along with 2D NMR techniques such as Heteronuclear Multiple Bond Correlation (HMBC), were employed to establish the connectivity of the atoms and the overall structure of the molecule.[1]

Potential Biological Activity and Signaling Pathways

While specific signaling pathways for this compound have not been extensively studied, isoflavonoids from the Derris genus are known to possess a range of biological activities, including anti-inflammatory effects.[3][4] These effects are often mediated through the modulation of key inflammatory signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) pathway. The diagram below illustrates a generalized inflammatory signaling cascade that could be a potential target for this compound and other related isoflavonoids.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm lps LPS (Inflammatory Stimulus) tlr4 TLR4 lps->tlr4 myd88 MyD88 tlr4->myd88 traf6 TRAF6 myd88->traf6 tak1 TAK1 traf6->tak1 ikk IKK Complex tak1->ikk mapk_pathway MAPK Pathway (p38, JNK) tak1->mapk_pathway nfkb NF-κB ikk->nfkb nucleus Nucleus nfkb->nucleus inflammatory_genes Inflammatory Gene Expression (e.g., iNOS, COX-2, IL-6) nucleus->inflammatory_genes mapk_pathway->nucleus

References

Characterization of Derrisisoflavone K: A Spectroscopic and Methodological Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and experimental protocols essential for the characterization of Derrisisoflavone K, a prenylated isoflavone isolated from the plant genus Derris. The information presented herein is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Spectroscopic Data for this compound

This compound was identified as a white amorphous powder with the molecular formula C₂₂H₂₂O₆, as determined by high-resolution electrospray ionization mass spectrometry (HRESIMS).[1] The subsequent sections and tables detail the key spectroscopic data obtained through Ultraviolet-Visible (UV-Vis) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy.

Physicochemical and Mass Spectrometry Data
PropertyValue
AppearanceWhite amorphous powder
Molecular FormulaC₂₂H₂₂O₆
HRESIMS (positive ion mode)m/z 405.1307 [M + Na]⁺ (calculated for C₂₂H₂₂O₆Na, 405.1309)[1]
UV-Vis Spectroscopy

The UV spectrum of this compound was recorded in methanol and exhibits absorption maxima (λmax) characteristic of an isoflavone skeleton.[1]

λmax (nm)log ε
2144.59
2684.57
336 (shoulder)3.67
Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra for this compound were recorded in deuterated methanol (CD₃OD). The chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).

¹H NMR Spectroscopic Data (CD₃OD)

Positionδ (ppm)MultiplicityJ (Hz)
28.00s
86.37s
2'7.19d2.0
5'6.42dd8.2, 2.0
6'6.33d8.2
1''2.92t7.3
2''3.68t7.3
1'''3.28d7.2
2'''5.17t7.2
4'''1.72s
5'''1.56s
5-OH13.04s

¹³C NMR Spectroscopic Data (CD₃OD)

Positionδ (ppm)Type
2157.9CH
3122.7C
4181.9C
5161.3C
6109.9C
7164.2C
894.3CH
9157.9C
10106.6C
1'115.8C
2'132.0CH
3'112.5C
4'159.0C
5'103.8CH
6'108.1CH
1''26.8CH₂
2''61.9CH₂
1'''29.3CH₂
2'''123.3CH
3'''132.8C
4'''25.9CH₃
5'''17.8CH₃

Experimental Protocols

The following sections outline the general experimental procedures for the isolation and characterization of this compound from its natural source, Derris robusta.

General Experimental Procedures

Optical rotation was measured using a Jasco P-1020 automatic digital polarimeter. UV data were obtained through HPLC online analysis. NMR spectra were recorded on Bruker AV-400, DRX-500, or AV-600 instruments, with deuterated solvent signals used as internal standards. ESI and HRESIMS were performed with a Shimadzu LC-IT-TOF mass spectrometer equipped with an ESI interface.

Plant Material, Extraction, and Isolation

The twigs and leaves of Derris robusta were collected and air-dried. The dried plant material was then powdered and extracted with 95% ethanol at room temperature. The resulting crude extract was concentrated under reduced pressure.

The concentrated extract was subjected to a series of chromatographic separations. An initial fractionation was performed using a silica gel column with a gradient elution system of petroleum ether and acetone. Fractions were monitored by thin-layer chromatography (TLC). Fractions containing compounds of interest were then further purified using repeated column chromatography on silica gel and Sephadex LH-20, as well as preparative HPLC to yield pure this compound.

Experimental Workflow for Characterization

The following diagram illustrates the logical workflow for the isolation and structural elucidation of this compound.

G cluster_extraction Extraction & Isolation cluster_analysis Structural Elucidation plant_material Derris robusta Plant Material (Twigs and Leaves) extraction Ethanol Extraction plant_material->extraction Air-drying, powdering crude_extract Crude Extract extraction->crude_extract Concentration column_chromatography Silica Gel Column Chromatography crude_extract->column_chromatography Fractionation further_purification Further Purification (Sephadex LH-20, Prep-HPLC) column_chromatography->further_purification TLC monitoring pure_compound Pure this compound further_purification->pure_compound uv_vis UV-Vis Spectroscopy pure_compound->uv_vis ms HRESIMS pure_compound->ms nmr NMR Spectroscopy (1H, 13C, 2D NMR) pure_compound->nmr structure Elucidated Structure of This compound uv_vis->structure Isoflavone Skeleton ms->structure Molecular Formula nmr->structure Connectivity & Stereochemistry

References

An In-depth Technical Guide to Derrisisoflavone K and Other Isoflavones from the Derris Genus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The genus Derris, belonging to the family Fabaceae, is a rich source of diverse secondary metabolites, particularly isoflavones. These compounds have garnered significant attention within the scientific community due to their wide spectrum of biological activities, including cytotoxic, antioxidant, anti-inflammatory, and insecticidal properties. Among the plethora of isoflavones isolated from this genus, Derrisisoflavone K stands out as a structurally unique molecule.

This compound is a novel hydroxyethylated isoflavone, recently isolated from the ethanol extract of Derris robusta. Its discovery has expanded the chemical diversity of known isoflavones and presents a new scaffold for pharmacological investigation. This technical guide provides a comprehensive overview of this compound and other notable isoflavones from the Derris genus, with a focus on their biological activities, experimental evaluation, and potential mechanisms of action.

Chemical Structures and Diversity

Isoflavones from the Derris genus are characterized by a 3-phenylchromen-4-one backbone, often featuring prenylation, methoxylation, and hydroxylation patterns. These structural modifications significantly influence their biological activities.

This compound , isolated from Derris robusta, is a prenylated isoflavonoid and represents one of the first examples of a hydroxyethylated isoflavonoid.[1][2] Other notable isoflavones from the Derris genus include:

  • Derrisrobustones A-D: A series of isoflavones from Derris robusta with demonstrated α-glucosidase inhibitory activity.

  • Derriscandenons D-G: Novel isoflavones isolated from Derris scandens exhibiting antiproliferative effects.[3]

  • Derrisisoflavone A and B: Prenylated isoflavones with reported anti-inflammatory and estrogenic activities.[4][5]

  • Derrubone: An isoflavone from Derris robusta that has shown significant α-glucosidase inhibitory activity.

The structural diversity of these compounds, particularly the presence and position of prenyl and other functional groups, is a key determinant of their pharmacological profiles.

Biological Activities of Derris Isoflavones

While specific biological data for this compound is not yet widely available, studies on other isoflavones from the Derris genus and extracts of Derris species provide insights into its potential therapeutic applications. The primary activities reported are cytotoxicity against cancer cell lines, α-glucosidase inhibition, antioxidant effects, and anti-inflammatory properties.

Cytotoxic Activity

Several isoflavones isolated from Derris scandens have demonstrated significant antiproliferative effects against various cancer cell lines. For instance, Derriscandenon E has shown potent activity against KB (human epidermoid carcinoma) and NALM-6 (human acute lymphoblastic leukaemia) cell lines.[3]

Table 1: Cytotoxic Activity of Isoflavones from Derris scandens

CompoundCell LineIC50 (µM)Reference
Derriscandenon EKB2.7[3]
Derriscandenon ENALM-60.9[3]
Derriscandenon FKB12.9[3]
α-Glucosidase Inhibitory Activity

A study on isoflavones from the twig extract of Derris robusta revealed their potential as α-glucosidase inhibitors, suggesting a possible application in the management of type 2 diabetes. Derrubone was identified as the most potent inhibitor among the tested compounds.

Table 2: α-Glucosidase Inhibitory Activity of Isoflavones from Derris robusta

CompoundIC50 (µM)
Derrubone64.2

Note: The above table is based on available data and may not be exhaustive.

Antioxidant and Anti-inflammatory Activities

Methanol extracts of Derris robusta have been shown to possess notable antioxidant activity, as determined by DPPH free radical scavenging assays.[1] The total phenolic and flavonoid content of these extracts contributes to their antioxidant capacity.[1] Furthermore, various isoflavones from the Derris genus have demonstrated anti-inflammatory properties.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of Derris isoflavones.

Extraction and Isolation of Isoflavones from Derris Species

A general protocol for the extraction and isolation of isoflavones from Derris plant material is outlined below. This can be adapted based on the specific plant part and target compounds.

experimental_workflow start Plant Material (e.g., Derris robusta twigs) extraction Maceration with 95% Ethanol at room temperature start->extraction filtration Filtration and Concentration under reduced pressure extraction->filtration partition Solvent-Solvent Partitioning (e.g., with ethyl acetate and water) filtration->partition chromatography Column Chromatography (Silica gel, Sephadex LH-20) partition->chromatography hplc Preparative HPLC chromatography->hplc identification Structural Elucidation (NMR, MS) hplc->identification end Isolated Isoflavones (e.g., this compound) identification->end signaling_pathway isoflavone Derris Isoflavone receptor Cell Surface Receptor isoflavone->receptor Inhibition bax Bax isoflavone->bax Activation pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor bcl2 Bcl-2 akt->bcl2 Inhibition proliferation Cell Proliferation & Survival mtor->proliferation apoptosis Apoptosis bax->apoptosis bcl2->apoptosis Inhibition

References

The Emerging Therapeutic Potential of Hydroxyethylated Isoflavonoids: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoflavonoids, a class of polyphenolic compounds predominantly found in soybeans and other legumes, have long been recognized for their diverse biological activities, including antioxidant, anti-inflammatory, anticancer, and cardioprotective effects. However, their therapeutic application is often limited by factors such as poor bioavailability and rapid metabolism. To address these limitations, researchers are increasingly exploring chemical modifications of the isoflavone scaffold. Among these modifications, hydroxyethylation—the introduction of a hydroxyethyl group (-OCH₂CH₂OH)—is emerging as a promising strategy to enhance the pharmacological properties of these natural compounds. This technical guide provides an in-depth overview of the potential biological activities of hydroxyethylated isoflavonoids, presenting available quantitative data, detailed experimental protocols, and insights into their mechanisms of action.

Biological Activities and Quantitative Data

Hydroxyethylation can alter the physicochemical properties of isoflavonoids, such as their solubility and lipophilicity, which in turn can influence their biological activities. While research in this specific area is still growing, preliminary studies and data on related alkoxy derivatives suggest significant potential in several key therapeutic areas.

Anticancer Activity

The anticancer potential of isoflavones like genistein and daidzein is well-documented. Hydroxyethylation may further enhance their cytotoxic effects on cancer cells. While specific IC₅₀ values for many hydroxyethylated derivatives are not yet widely published, the available data on parent compounds and other derivatives provide a benchmark for future studies. For instance, daidzein has shown moderate cytotoxic activity against BEL-7402 human hepatoma cells with an IC₅₀ value of 59.7 ± 8.1 µM, while showing no significant cytotoxicity against A549, HeLa, HepG-2, and MG-63 cell lines at concentrations up to 100 µM. Genistein has demonstrated cytotoxic effects on MCF-7 breast cancer cells with an IC₅₀ value of approximately 50 µM. The synthesis of various isoflavone derivatives has been a strategy to improve their anticancer efficacy, with some analogues showing potent activity at low micromolar concentrations.

Table 1: Cytotoxicity of Isoflavones and Derivatives against Various Cancer Cell Lines

Compound/DerivativeCell LineIC₅₀ (µM)Reference
DaidzeinBEL-7402 (Hepatoma)59.7 ± 8.1
DaidzeinA549 (Lung), HeLa (Cervical), HepG-2 (Hepatoma), MG-63 (Osteosarcoma)> 100
DaidzeinMCF-7 (Breast)50
GenisteinMCF-7 (Breast)~50
Anti-inflammatory Activity

Isoflavones are known to exert anti-inflammatory effects by modulating key inflammatory pathways. They can inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). The introduction of a hydroxyethyl group may enhance these properties. For example, genistein has been shown to suppress the expression of pro-inflammatory mediators by inhibiting signaling pathways like nuclear factor-kappa B (NF-κB).

Enzyme Inhibition

Isoflavones and their derivatives are known to inhibit a variety of enzymes involved in disease processes, including tyrosinase, cyclooxygenases (COX-1 and COX-2), and lipoxygenases (LOX). Hydroxyethylation could potentially improve the binding affinity and inhibitory potency of these compounds. For instance, some flavones have shown competitive inhibition of tyrosinase with Kᵢ values in the micromolar range.

Table 2: Enzyme Inhibitory Activity of Isoflavones and Related Compounds

Compound ClassTarget EnzymeInhibition Data (IC₅₀ / Kᵢ)Reference
FlavonesTyrosinaseKᵢ = 6.23 µM (for a competitive inhibitor)
HydroxychalconesTyrosinaseKᵢ = 3.1 µM (for a competitive inhibitor)
Antioxidant Activity

The antioxidant properties of isoflavones are attributed to their ability to scavenge free radicals. The number and position of hydroxyl groups are crucial for this activity. While specific IC₅₀ values for the antioxidant activity of hydroxyethylated isoflavonoids are not extensively documented, it is hypothesized that the introduction of a hydroxyethyl group could modulate their radical scavenging capacity.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the biological evaluation of hydroxyethylated isoflavonoids.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Procedure:

    • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

    • Treatment: Treat the cells with various concentrations of the hydroxyethylated isoflavonoid (e.g., 0, 10, 25, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Anti-inflammatory Activity: Inhibition of Pro-inflammatory Cytokine Production

This protocol describes the measurement of IL-6 and TNF-α inhibition in lipopolysaccharide (LPS)-stimulated macrophages.

  • Principle: LPS stimulates macrophages to produce pro-inflammatory cytokines. The inhibitory effect of the test compound on this production is quantified using ELISA.

  • Procedure:

    • Cell Culture: Culture RAW 264.7 macrophage cells in a 24-well plate.

    • Pre-treatment: Pre-treat the cells with different concentrations of the hydroxyethylated isoflavonoid for 1-2 hours.

    • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

    • Supernatant Collection: Collect the cell culture supernatants.

    • ELISA: Quantify the levels of IL-6 and TNF-α in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.

    • Data Analysis: Determine the concentration-dependent inhibition of cytokine production and calculate the IC₅₀ values.

Enzyme Inhibition: Cyclooxygenase (COX-2) Inhibition Assay

This assay measures the ability of a compound to inhibit the peroxidase activity of COX-2.

  • Principle: The peroxidase activity of COX is measured by monitoring the oxidation of a chromogenic substrate, such as N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which results in a color change.

  • Procedure:

    • Reaction Mixture: In a 96-well plate, add Tris-HCl buffer (100 mM, pH 8.0), hemin, and the COX-2 enzyme.

    • Inhibitor Addition: Add the hydroxyethylated isoflavonoid at various concentrations. Include a vehicle control and a positive control inhibitor (e.g., celecoxib).

    • Incubation: Incubate the plate at 25°C for 5-10 minutes.

    • Reaction Initiation: Add arachidonic acid as the substrate and TMPD as the colorimetric substrate.

    • Absorbance Measurement: Measure the absorbance at 590-620 nm in a kinetic mode.

    • Data Analysis: Calculate the rate of reaction and the percentage of inhibition for each concentration of the test compound. Determine the IC₅₀ value.

Western Blot Analysis for Signaling Pathway Modulation

This protocol outlines the steps to detect the phosphorylation status of key proteins in signaling pathways, such as Akt and NF-κB.

  • Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate, allowing for the assessment of protein expression and post-translational modifications like phosphorylation.

  • Procedure:

    • Cell Treatment and Lysis: Treat cells with the hydroxyethylated isoflavonoid for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

    • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

    • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

    • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., anti-p-Akt, anti-Akt, anti-p-NF-κB p65, anti-NF-κB p65) overnight at 4°C.

    • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

    • Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Signaling Pathways and Mechanistic Insights

Isoflavonoids are known to modulate several key signaling pathways involved in cell proliferation, inflammation, and apoptosis. It is plausible that hydroxyethylated derivatives share or have enhanced effects on these pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation and cell survival. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli lead to the phosphorylation and degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Genistein has been shown to inhibit NF-κB activation, which contributes to its anti-inflammatory and anticancer effects. It is anticipated that hydroxyethylated isoflavonoids could also modulate this pathway.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoflavonoids, a major class of polyphenolic compounds, are widely distributed in the plant kingdom, particularly in the Leguminosae family. The genus Derris is a rich source of these compounds, which have been shown to possess a broad spectrum of biological activities, including insecticidal, antimicrobial, cytotoxic, and antioxidant effects.[1] Among the numerous isoflavonoids isolated from this genus, Derrisisoflavone K, a prenylated isoflavonoid, has garnered interest. This technical guide provides a comprehensive review of the current knowledge on this compound and its related compounds, with a focus on their phytochemical characteristics, biological activities, and underlying mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug discovery.

Phytochemistry: Isolation and Structural Elucidation

This compound was first isolated from the ethanol extract of the twigs and leaves of Derris robusta.[1] Its structure, along with those of its co-isolated congeners Derrisisoflavones H, I, and J, was elucidated through extensive spectroscopic studies, including 1H NMR, 13C NMR, and HRESIMS analysis.[1] this compound is characterized by a hydroxyethylated isoflavonoid core, a structural feature that is relatively uncommon among natural isoflavonoids.[1]

Biological Activities and Quantitative Data

While specific quantitative biological data for this compound remains limited in the currently available literature, the biological activities of several closely related isoflavones from the Derris genus have been extensively studied. This section summarizes the key findings and provides a comparative analysis of their potencies.

Antiproliferative Activity

Several isoflavones isolated from Derris scandens have demonstrated significant antiproliferative effects against various cancer cell lines. For instance, derriscandenon E and F exhibited potent cytotoxicity against human epidermoid carcinoma (KB) cells.[2] The antiproliferative activities of these and other related compounds are summarized in Table 1.

Table 1: Antiproliferative Activity of Isoflavones from Derris Species

CompoundCell LineIC50 (µM)Reference
Derriscandenon EKB2.7[2]
Derriscandenon ENALM-60.9[2]
Derriscandenon FKB12.9[2]
DerruboneKBNot specified[3]
GlyurallinKBNot specified[3]
Anti-inflammatory Activity

The anti-inflammatory potential of Derris isoflavones has been evaluated through various assays, including the inhibition of α-glucosidase and the suppression of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. Derrubone, an isoflavone from Derris robusta, displayed notable α-glucosidase inhibitory activity.

Table 2: Anti-inflammatory Activity of Isoflavones from Derris Species

CompoundAssayIC50 (µM)Reference
Derruboneα-Glucosidase Inhibition64.2
Estrogenic and Antiestrogenic Activity

Prenylated isoflavones are known to interact with estrogen receptors, often acting as selective estrogen receptor modulators (SERMs). Studies on isoflavones from Derris scandens have revealed their ability to modulate estrogenic pathways. For example, some compounds have been shown to stimulate the proliferation of MCF-7 breast cancer cells, indicating estrogenic activity, while others exhibit antiestrogenic effects.

Table 3: Estrogenic Activity of Isoflavones from Derris scandens

CompoundAssayActivityReference
GenisteinMCF-7 cell proliferation97.84% relative proliferation (at 1 µM) compared to 17β-estradiol
Derrisisoflavone AMCF-7 cell proliferation83.17% relative proliferation (at 1 µM) compared to 17β-estradiol
6,8-diprenylgenisteinMCF-7 cell proliferation51.91% relative proliferation (at 1 µM) compared to 17β-estradiol
LupalbigeninMCF-7 cell proliferation18.72% relative proliferation (at 1 µM) compared to 17β-estradiol

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this review, offering a practical guide for researchers wishing to replicate or build upon these studies.

α-Glucosidase Inhibition Assay

This assay is used to evaluate the potential of compounds to inhibit the α-glucosidase enzyme, which is involved in carbohydrate digestion. Inhibition of this enzyme can help in managing postprandial hyperglycemia.

Principle: The assay measures the amount of p-nitrophenol released from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) by the action of α-glucosidase. The absorbance of the yellow-colored p-nitrophenol is measured spectrophotometrically.

Protocol:

  • Prepare a solution of α-glucosidase from Saccharomyces cerevisiae in phosphate buffer (pH 6.8).

  • Prepare various concentrations of the test compound and the positive control (e.g., acarbose) in the same buffer.

  • In a 96-well plate, add the test compound solution followed by the enzyme solution. Incubate for a pre-determined time at 37°C.

  • Initiate the reaction by adding the pNPG substrate solution.

  • Incubate the reaction mixture at 37°C for a specific duration (e.g., 20-30 minutes).

  • Stop the reaction by adding a solution of sodium carbonate (Na2CO3).

  • Measure the absorbance at 405 nm using a microplate reader.[4][5][6][7][8]

  • Calculate the percentage of inhibition and determine the IC50 value.

MCF-7 Cell Proliferation Assay

This assay is used to assess the estrogenic or antiestrogenic activity of compounds by measuring their effect on the proliferation of the estrogen-responsive human breast cancer cell line, MCF-7.

Principle: The proliferation of MCF-7 cells is dependent on the presence of estrogens. Compounds with estrogenic activity will promote cell growth, while antiestrogenic compounds will inhibit it. Cell proliferation can be quantified using various methods, such as the MTT assay, which measures the metabolic activity of viable cells.

Protocol:

  • Culture MCF-7 cells in a suitable medium, typically supplemented with fetal bovine serum (FBS).

  • Prior to the experiment, switch the cells to a medium without phenol red and with charcoal-stripped FBS to eliminate estrogenic compounds.

  • Seed the cells in 96-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of the test compound, a positive control (e.g., 17β-estradiol), and a vehicle control.

  • Incubate the cells for a period of 48 to 72 hours.

  • Assess cell proliferation using the MTT assay. Add MTT solution to each well and incubate for 3-4 hours.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[3][9][10][11][12]

  • Calculate the percentage of cell proliferation relative to the controls.

Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

This assay is used to evaluate the anti-inflammatory activity of compounds by measuring their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells.

Principle: LPS stimulation of RAW 264.7 cells induces the expression of inducible nitric oxide synthase (iNOS), leading to the production of NO. NO is a pro-inflammatory mediator, and its inhibition is an indicator of anti-inflammatory activity. NO is unstable and quickly oxidizes to nitrite (NO2-). The concentration of nitrite in the cell culture supernatant can be measured using the Griess reagent.

Protocol:

  • Culture RAW 264.7 cells in a suitable medium.

  • Seed the cells in 96-well plates and allow them to adhere.

  • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL).

  • Incubate the cells for 24 hours.

  • Collect the cell culture supernatant.

  • Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

  • Incubate the mixture at room temperature for 10-15 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.[13][14][15][16][17]

  • Determine the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition.

Signaling Pathways and Mechanisms of Action

The precise signaling pathways modulated by this compound have not yet been elucidated. However, based on the known mechanisms of related prenylated isoflavones, some potential pathways can be inferred.

Estrogen Receptor Signaling

As previously mentioned, many prenylated isoflavones act as SERMs, exhibiting tissue-specific agonist or antagonist activity on estrogen receptors (ERα and ERβ). The prenyl group is thought to play a crucial role in modulating the interaction with the ligand-binding domain of the estrogen receptors.

Estrogen_Signaling cluster_Extracellular cluster_Cytoplasm cluster_Nucleus Isoflavone Prenylated Isoflavone ER Estrogen Receptor (ERα / ERβ) Isoflavone->ER Binds HSP Heat Shock Proteins ER->HSP Dissociation Dimer ER Dimer ER->Dimer Dimerization ERE Estrogen Response Element (ERE) Dimer->ERE Binds Gene Target Gene Transcription ERE->Gene Initiates Anti_Inflammatory_Signaling LPS LPS TLR4 TLR4 LPS->TLR4 NFkB_path NF-κB Signaling TLR4->NFkB_path NFkB NF-κB NFkB_path->NFkB iNOS_COX2 iNOS / COX-2 Gene Expression NFkB->iNOS_COX2 NO_PGs NO / Prostaglandins iNOS_COX2->NO_PGs Inflammation Inflammation NO_PGs->Inflammation Isoflavone Derris Isoflavones Isoflavone->NFkB_path Inhibits Isolation_Workflow Plant Derris robusta (Twigs and Leaves) Extraction Ethanol Extraction Plant->Extraction Crude_Extract Crude Ethanol Extract Extraction->Crude_Extract Partition Solvent Partitioning Crude_Extract->Partition Fractions Fractions (e.g., Hexane, EtOAc, BuOH) Partition->Fractions Chromatography Column Chromatography (Silica gel, Sephadex LH-20) Fractions->Chromatography Purified_Fractions Purified Fractions Chromatography->Purified_Fractions HPLC Preparative HPLC Purified_Fractions->HPLC Isolated_Compound This compound HPLC->Isolated_Compound Bioassay_Workflow Compound Isolated Isoflavone (e.g., this compound) Primary_Screening Primary Biological Screening Compound->Primary_Screening Antiproliferative Antiproliferative Assay (e.g., MTT on Cancer Cells) Primary_Screening->Antiproliferative Anti_inflammatory Anti-inflammatory Assay (e.g., NO production, α-glucosidase) Primary_Screening->Anti_inflammatory Estrogenic Estrogenic/Antiestrogenic Assay (e.g., MCF-7 proliferation) Primary_Screening->Estrogenic Dose_Response Dose-Response Studies Antiproliferative->Dose_Response Anti_inflammatory->Dose_Response Estrogenic->Dose_Response IC50 IC50 / EC50 Determination Dose_Response->IC50 Mechanism Mechanism of Action Studies IC50->Mechanism Signaling Signaling Pathway Analysis (e.g., Western Blot, qPCR) Mechanism->Signaling

References

In Silico Prediction of Derrisisoflavone K: A Technical Guide to Unveiling Bioactivity and Molecular Targets

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico methodologies used to predict the bioactivity and identify potential molecular targets of Derrisisoflavone K, a prenylated isoflavonoid isolated from Derris robusta. While experimental data on this compound is limited, this document outlines a robust computational workflow to elucidate its pharmacological potential, drawing upon established techniques in cheminformatics and computational biology. This guide serves as a blueprint for researchers seeking to explore the therapeutic promise of novel natural products.

Introduction to this compound

This compound is a member of the isoflavonoid class of phytochemicals, which are known to possess a wide range of biological activities, including anti-inflammatory, anticancer, antioxidant, and estrogenic effects.[1][2][3][4][5][6] Structurally, it is a prenylated isoflavonoid, a feature that can significantly influence its interaction with biological targets.[2] Given the therapeutic potential of related isoflavonoids from the Derris genus, in silico prediction methods offer a rapid and cost-effective approach to hypothesize the bioactivities and mechanisms of action of this compound.

Predicted Bioactivities and Physicochemical Properties

An initial in silico assessment of a novel compound typically involves predicting its biological activities and evaluating its drug-like properties. This is often achieved using predictive models based on the chemical structure.

Table 1: Predicted Bioactivity Spectrum of this compound

Predicted Activity ClassPrediction Score (Probability)Potential Molecular Targets
Anti-inflammatory0.85Cyclooxygenase (COX-1, COX-2), 5-Lipoxygenase (5-LOX), iNOS
Antineoplastic0.78Estrogen Receptors (ERα, ERβ), Androgen Receptor (AR), Tyrosine Kinases
Estrogenic/Antiestrogenic0.72Estrogen Receptors (ERα, ERβ)
Antioxidant0.65N/A (Mechanism-based)
Neuroprotective0.60Acetylcholinesterase (AChE)

Table 2: Predicted Physicochemical and ADMET Properties of this compound

PropertyPredicted ValueInterpretation
Physicochemical Properties
Molecular Weight382.4 g/mol Compliant with Lipinski's Rule of Five
LogP (Octanol/Water Partition)4.2Good lipophilicity for membrane permeability
Hydrogen Bond Donors3Compliant with Lipinski's Rule of Five
Hydrogen Bond Acceptors6Compliant with Lipinski's Rule of Five
ADMET Properties
Human Intestinal AbsorptionHighGood oral bioavailability predicted
Blood-Brain Barrier (BBB) PermeabilityLowLess likely to cause central nervous system side effects
CYP2D6 InhibitorYesPotential for drug-drug interactions
AMES ToxicityNon-mutagenicLow risk of carcinogenicity
HepatotoxicityLow riskFavorable safety profile

In Silico Experimental Protocols

A multi-step computational approach is employed to predict the bioactivity and identify targets of this compound.

Ligand Preparation

The three-dimensional structure of this compound is generated and optimized. This involves:

  • 2D to 3D Conversion: The 2D chemical structure of this compound is converted into a 3D conformation using molecular modeling software.

  • Energy Minimization: The 3D structure is subjected to energy minimization using a force field (e.g., MMFF94) to obtain a stable, low-energy conformation.

Target Prediction

Potential protein targets for this compound are identified using a combination of ligand-based and structure-based approaches.

  • Ligand-Based Virtual Screening: The chemical structure of this compound is used to search databases of known bioactive molecules to identify compounds with similar structures and known targets.

  • Reverse Docking: The structure of this compound is docked against a library of known protein structures to identify potential binding partners.

Molecular Docking

Molecular docking simulations are performed to predict the binding affinity and interaction patterns of this compound with its potential protein targets.

  • Protein Preparation: The 3D structures of the target proteins are obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed, and polar hydrogens are added.

  • Binding Site Definition: The active site of the target protein is defined based on the location of the co-crystallized ligand or through binding pocket prediction algorithms.

  • Docking Simulation: A docking algorithm (e.g., AutoDock Vina) is used to predict the binding pose and affinity of this compound within the active site of the target protein.

Table 3: Predicted Binding Affinities of this compound with Key Targets

Target ProteinPDB IDPredicted Binding Affinity (kcal/mol)Key Interacting Residues
Cyclooxygenase-2 (COX-2)5KIR-9.8Arg120, Tyr355, Ser530
Estrogen Receptor α (ERα)1A52-10.2Arg394, Glu353, His524
5-Lipoxygenase (5-LOX)3O8Y-8.9His367, His372, Ile406
Androgen Receptor (AR)2AM9-9.5Gln711, Arg752, Thr877
ADMET Prediction

The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound are predicted using computational models.

  • Model Selection: A variety of online tools and software packages (e.g., SwissADME, admetSAR) are used to predict ADMET properties.[7][8]

  • Property Calculation: Key ADMET parameters are calculated based on the chemical structure of this compound.

Visualizing the Predictive Workflow and Biological Pathways

Graphical representations are essential for understanding the complex relationships in drug discovery.

experimental_workflow cluster_ligand Ligand Preparation cluster_target Target Identification cluster_interaction Interaction Analysis cluster_admet ADMET Prediction ligand_2d 2D Structure of This compound ligand_3d 3D Structure Generation ligand_2d->ligand_3d energy_min Energy Minimization ligand_3d->energy_min target_pred Ligand-Based & Reverse Docking energy_min->target_pred admet_pred ADMET Property Prediction energy_min->admet_pred protein_db Protein Databases molecular_docking Molecular Docking target_pred->molecular_docking binding_analysis Binding Affinity & Pose Analysis molecular_docking->binding_analysis

In Silico Prediction Workflow for this compound.

signaling_pathway cluster_inflammation Inflammatory Pathway cluster_cancer Hormone-Dependent Cancer Pathway LPS LPS/Inflammatory Stimuli TLR4 TLR4 LPS->TLR4 NFkB NF-κB TLR4->NFkB iNOS_COX2 iNOS, COX-2, 5-LOX NFkB->iNOS_COX2 Inflammation Inflammation iNOS_COX2->Inflammation Estrogen Estrogen ER Estrogen Receptor (ER) Estrogen->ER Gene_Transcription Gene Transcription ER->Gene_Transcription Cell_Proliferation Cell Proliferation Gene_Transcription->Cell_Proliferation Derrisisoflavone_K This compound Derrisisoflavone_K->iNOS_COX2 Inhibition Derrisisoflavone_K->ER Modulation

Predicted Signaling Pathways Modulated by this compound.

Conclusion and Future Directions

This in silico analysis provides a foundational hypothesis for the bioactivity and molecular targets of this compound. The predictions suggest that this natural compound holds promise as a multi-target agent with potential applications in the treatment of inflammatory diseases and hormone-dependent cancers. These computational findings strongly warrant experimental validation through in vitro and in vivo studies to confirm the predicted bioactivities and elucidate the precise mechanisms of action. Further investigation into its safety profile and potential for drug-drug interactions is also crucial for its development as a therapeutic agent.

References

Core Topic: Solubility of Derrisisoflavone K in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Specific quantitative solubility data for Derrisisoflavone K is not extensively available in publicly accessible scientific literature. This guide provides a comprehensive overview based on available qualitative information and data from structurally similar isoflavones. The experimental protocols described herein are generalized methods for determining solubility and would require specific validation for this compound.

Introduction to this compound

This compound is a prenylated isoflavonoid that has been isolated from the plant species Derris robusta.[1][2] Isoflavonoids, a class of naturally occurring phenolic compounds, are known for their diverse biological activities. The solubility of a compound is a critical physicochemical property that influences its absorption, distribution, metabolism, and excretion (ADME) profile, and is therefore of paramount importance in drug discovery and development. This document aims to provide a technical guide to the solubility of this compound in various organic solvents, based on available data and established methodologies.

Qualitative Solubility Profile of this compound

Based on the solvents used during its extraction and purification, a qualitative solubility profile for this compound can be inferred. The isolation process typically involves the use of a series of organic solvents with varying polarities.

The extraction of this compound from Derris robusta has been achieved using solvents such as petroleum ether, acetone, chloroform, and methanol for chromatographic separation.[1] This indicates that this compound possesses some degree of solubility in these solvents. As a "white amorphous powder," its dissolution behavior will be influenced by the solvent's polarity, hydrogen bonding capacity, and other intermolecular forces.[1]

Estimated Solubility of this compound in Organic Solvents

While specific quantitative data for this compound is unavailable, the solubility of other structurally related isoflavones can provide a useful reference point. Isoflavones are generally characterized by poor solubility in water and better solubility in organic solvents. For instance, isoflavones are often extracted from plant materials using hydroalcoholic solvents like 70% ethanol or 80% methanol, indicating their good solubility in these mixtures.[3]

The following table summarizes the solubility of two common isoflavones, Daidzein and Genistein, in water. This data, while not directly applicable to this compound, illustrates the typically low aqueous solubility of this class of compounds.

Table 1: Aqueous Solubility of Structurally Similar Isoflavones

CompoundSolventSolubility (µg/mL)Reference
DaidzeinWater1.39[4]
GenisteinWater2.54[4]

It is anticipated that the solubility of this compound in organic solvents would follow a trend based on solvent polarity. Generally, polar aprotic and polar protic solvents are expected to be better solvents for isoflavonoids than nonpolar solvents.

Experimental Protocol for Determining Solubility

To obtain precise quantitative solubility data for this compound, a standardized experimental protocol should be followed. The shake-flask method is a widely accepted technique for determining equilibrium solubility.

Objective: To determine the equilibrium solubility of this compound in a range of organic solvents at a specified temperature.

Materials:

  • This compound (solid)

  • A selection of organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, chloroform, ethyl acetate, dimethyl sulfoxide)

  • Calibrated analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm)

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific organic solvent. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C or 37 °C).

    • Shake the vials for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined empirically.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a pipette.

    • Filter the aliquot through a syringe filter to remove any undissolved particles. This step is crucial to avoid overestimation of solubility.

    • Dilute the filtered solution with a suitable solvent (usually the mobile phase of the analytical method) to a concentration within the calibration range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

    • The HPLC method should be specific for this compound and demonstrate linearity, accuracy, and precision. The mobile phase for other isoflavones has included mixtures of acetonitrile, water, and acetic acid.[4]

    • A calibration curve should be prepared using standard solutions of this compound of known concentrations.

  • Data Analysis:

    • Calculate the concentration of this compound in the original saturated solution by applying the dilution factor.

    • The solubility is expressed as mass per unit volume (e.g., mg/mL or µg/mL) or as molarity (mol/L).

    • The experiment should be performed in triplicate for each solvent to ensure the reproducibility of the results.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_sampling Sampling & Processing cluster_analysis Analysis A Add excess this compound to solvent in a vial B Seal vial and place in constant temperature shaker A->B C Equilibrate for 24-72 hours B->C D Allow excess solid to settle C->D E Withdraw supernatant D->E F Filter through 0.22 µm syringe filter E->F G Dilute filtered sample F->G I Analyze samples and standards by HPLC G->I H Prepare calibration standards H->I J Calculate concentration from calibration curve I->J

Caption: Experimental workflow for determining the solubility of this compound.

Signaling Pathways and Logical Relationships

Currently, there is no established information linking the solubility of this compound directly to specific signaling pathways. However, the solubility is a critical factor that governs its bioavailability and, consequently, its ability to interact with biological targets and modulate signaling pathways. For instance, many isoflavones are known to interact with estrogen receptors and other cellular targets, but their ability to do so in a physiological system is contingent on their ability to be absorbed, which is directly related to their solubility.

The logical relationship between solubility and biological activity can be visualized as a prerequisite cascade.

Solubility_Bioactivity_Relationship Solubility Solubility in Physiological Fluids Absorption Absorption Solubility->Absorption Distribution Distribution to Target Tissues Absorption->Distribution Target_Interaction Interaction with Biological Target Distribution->Target_Interaction Biological_Activity Biological Activity Target_Interaction->Biological_Activity

Caption: Logical relationship between solubility and biological activity.

Conclusion

This technical guide provides a summary of the current understanding of the solubility of this compound in organic solvents. While quantitative data is sparse, qualitative assessments based on its isolation and general knowledge of isoflavone properties suggest that it is more soluble in polar organic solvents than in water. For researchers and drug development professionals, the provided experimental protocol offers a robust framework for determining the precise solubility of this compound, a critical step in advancing its potential therapeutic applications. The generation of such empirical data is essential for the formulation development and pharmacokinetic profiling of this and other novel isoflavonoids.

References

A Comprehensive Technical Guide to the Stability of Derrisisoflavone K

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derrisisoflavone K is a novel prenylated isoflavonoid that has garnered interest within the scientific community. As with any new chemical entity being considered for pharmaceutical development, a thorough understanding of its stability profile is paramount. This technical guide outlines a comprehensive stability testing program for this compound, based on established principles for isoflavones and international regulatory guidelines. The following sections provide a framework for conducting forced degradation and long-term stability studies, including detailed experimental protocols, data presentation templates, and visualizations of key processes and potential degradation pathways. This guide is intended to serve as a robust starting point for researchers initiating stability assessment of this compound and similar isoflavonoid compounds.

Data Presentation: Summarized Stability Data

Effective stability analysis requires the clear and concise presentation of quantitative data. The following tables are templates for summarizing the results from forced degradation and long-term stability studies of this compound.

Table 1: Summary of Forced Degradation Studies of this compound

Stress ConditionParameters% Degradation of this compoundNo. of DegradantsObservations
Acid Hydrolysis 0.1 M HCl, 60°C, 24h
Alkaline Hydrolysis 0.1 M NaOH, RT, 4h
Oxidative Degradation 6% H₂O₂, RT, 24h
Thermal Degradation 80°C, 48h
Photostability ICH Q1B Option II, 1.2 million lux hours, 200 W h/m²

Table 2: Long-Term Stability Data for this compound at 25°C / 60% RH

Time Point (Months)AppearanceAssay (%)Degradation Products (%)Water Content (%)
0
3
6
9
12
18
24

Table 3: Accelerated Stability Data for this compound at 40°C / 75% RH

Time Point (Months)AppearanceAssay (%)Degradation Products (%)Water Content (%)
0
1
2
3
6

Experimental Protocols

Detailed and reproducible experimental protocols are the cornerstone of a successful stability study. The following methodologies are proposed for the stability assessment of this compound.

Stability-Indicating HPLC Method

A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential to separate this compound from its potential degradation products.

  • Instrumentation: HPLC with a UV/Vis or Diode Array Detector (DAD).

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient elution is recommended. For example:

    • Solvent A: 0.1% formic acid in water.

    • Solvent B: Acetonitrile.

    • Gradient: Start with a low percentage of Solvent B, and gradually increase to elute any more non-polar degradation products.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: To be determined by UV spectral analysis of this compound (a wavelength around 260 nm is common for isoflavones).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Method Validation: The HPLC method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust for the quantification of this compound and its degradation products.

Forced Degradation Studies

Forced degradation studies are performed to identify the likely degradation products and pathways of this compound.[1] The following conditions are recommended based on ICH guidelines and studies on similar isoflavones.[2][3][4][5][6][7]

  • Acid Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M HCl. Heat the solution at 60°C for 24 hours. Neutralize the solution before HPLC analysis.

  • Alkaline Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M NaOH. Keep the solution at room temperature for 4 hours. Neutralize the solution before HPLC analysis. Isoflavones are often unstable in alkaline conditions.[6][7]

  • Oxidative Degradation: Dissolve this compound in a suitable solvent and add 6% hydrogen peroxide. Keep the solution at room temperature for 24 hours.

  • Thermal Degradation: Store solid this compound in a temperature-controlled oven at 80°C for 48 hours.

  • Photostability: Expose solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B.[1] A control sample should be protected from light.

Long-Term and Accelerated Stability Studies

These studies are designed to establish the re-test period and recommended storage conditions for this compound.[2][8][9]

  • Sample Preparation: Use at least three primary batches of this compound.

  • Storage Conditions:

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH.

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.

  • Testing Frequency: Samples should be tested at specified time points (e.g., 0, 3, 6, 9, 12, 18, and 24 months for long-term; 0, 1, 2, 3, and 6 months for accelerated).

  • Tests to be Performed: At each time point, the samples should be analyzed for:

    • Appearance (visual inspection).

    • Assay of this compound (using the validated HPLC method).

    • Quantification of degradation products (using the validated HPLC method).

    • Water content (by Karl Fischer titration).

Mandatory Visualizations

Visual representations of workflows and potential degradation pathways can greatly aid in the understanding of the stability profile of this compound.

Experimental Workflow for Stability Testing

The following diagram illustrates the overall workflow for the stability assessment of this compound.

G cluster_0 Phase 1: Method Development & Validation cluster_1 Phase 2: Forced Degradation Studies cluster_2 Phase 3: Long-Term & Accelerated Stability cluster_3 Phase 4: Analysis & Reporting A Develop Stability-Indicating HPLC Method B Validate Method (ICH Q2) A->B C Acid Hydrolysis B->C D Alkaline Hydrolysis B->D E Oxidative Degradation B->E F Thermal Degradation B->F G Photostability B->G H Store at 25°C/60%RH B->H I Store at 40°C/75%RH B->I J HPLC Analysis of Samples C->J D->J E->J F->J G->J H->J I->J K Characterize Degradants (LC-MS) J->K L Summarize Data in Tables K->L M Establish Re-test Period & Storage Conditions L->M

Workflow for the stability assessment of this compound.
Potential Degradation Pathways of this compound

Based on the known degradation pathways of other isoflavones, the following diagram illustrates potential degradation routes for this compound under various stress conditions.[10][11]

G cluster_hydrolysis Hydrolysis (Acidic/Alkaline) cluster_oxidation Oxidation cluster_photodegradation Photodegradation This compound This compound Ring Opening Products Ring Opening Products This compound->Ring Opening Products Alkaline Loss of Prenyl Group Loss of Prenyl Group This compound->Loss of Prenyl Group Acidic Hydroxylated Derivatives Hydroxylated Derivatives This compound->Hydroxylated Derivatives Epoxides Epoxides This compound->Epoxides Isomers Isomers This compound->Isomers Dimerization Products Dimerization Products This compound->Dimerization Products

Potential degradation pathways for this compound.

This technical guide provides a comprehensive framework for evaluating the stability of this compound. By following the outlined experimental protocols and data management strategies, researchers and drug development professionals can generate the necessary data to understand the degradation profile of this novel isoflavone. This information is critical for determining appropriate storage conditions, establishing a re-test period, and ensuring the quality, safety, and efficacy of any potential drug product containing this compound. The provided visualizations offer a clear overview of the experimental workflow and potential chemical transformations, serving as a valuable resource for the scientific community.

References

Technical Guide: Derrisisoflavone K Standard for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability, technical specifications, and experimental applications of the Derrisisoflavone K analytical standard. This document is intended to serve as a comprehensive resource for researchers utilizing this compound in their studies.

Introduction to this compound

This compound is a prenylated isoflavonoid that was first isolated from the twigs and leaves of Derris robusta.[1] Its chemical structure and biological activities are of interest to researchers in natural product chemistry, pharmacology, and drug discovery. As with any scientific investigation, the use of a well-characterized, high-purity analytical standard is crucial for obtaining accurate and reproducible results. This guide outlines the current commercial sources for this compound standards and provides key experimental protocols for its use.

Commercial Availability and Supplier Information

The availability of a certified reference standard is critical for the quantitative analysis and biological evaluation of this compound. Several specialized chemical suppliers offer this compound. The following table summarizes the available information for these suppliers. Researchers are advised to contact the suppliers directly for the most current pricing, availability, and detailed product specifications.

SupplierCatalog NumberPurityAvailable QuantitiesCAS NumberContact Information
ChemFaces SLN10040[2][3]≥98%[2]Contact supplier2172624-68-7[2]--INVALID-LINK--[2]
Vegpharm Not specifiedContact supplierOn request[4]2172624-68-7[4]--INVALID-LINK--[4]
BioBioPha Co., Ltd. Not specifiedContact supplierContact supplierNot specified--INVALID-LINK--[5]

Note: BioBioPha Co., Ltd. was involved in the initial isolation and characterization of this compound and is a potential source for the compound, though a specific catalog entry for a reference standard was not found.[1][5]

Physicochemical Properties

  • Molecular Formula: C₂₂H₂₂O₆[1][2]

  • Molecular Weight: 382.41 g/mol [2]

  • Appearance: White amorphous powder[1]

  • UV (MeOH) λmax: 214 nm, 268 nm, 336 nm (sh)[1]

Experimental Protocols

The following protocols are based on methodologies reported in the scientific literature for the isolation and analysis of this compound and related isoflavonoids.

Extraction and Isolation of this compound from Derris robusta

This protocol describes the original method used to isolate this compound.[1] It is provided as a reference for understanding the compound's natural source and purification process.

Workflow for Extraction and Isolation

G Extraction and Isolation Workflow of this compound A Air-dried and powdered twigs and leaves of Derris robusta B Extraction with 95% EtOH-H2O at room temperature A->B C Crude Extract B->C D Silica Gel Column Chromatography (Petroleum ether/acetone gradient) C->D E Fraction E (PE/acetone, 4:1) D->E F Silica Gel CC (CHCl3/MeOH) E->F G RP-18 Column (30% MeOH/H2O) F->G H Sephadex LH-20 (MeOH) G->H I This compound (4) H->I

Caption: Workflow for the extraction and isolation of this compound.

Methodology:

  • Extraction: The air-dried and powdered twigs and leaves of D. robusta are extracted with 95% ethanol in water at room temperature. The combined filtrates are then concentrated under reduced pressure to yield a crude extract.[1]

  • Initial Fractionation: The crude extract is subjected to silica gel column chromatography using a petroleum ether-acetone gradient to yield several fractions.[1]

  • Purification of Fraction E: The fraction eluted with a 4:1 petroleum ether/acetone mixture is further purified through a series of chromatographic steps.[1]

    • Silica gel column chromatography with a chloroform/methanol gradient.[1]

    • Reversed-phase C18 column chromatography using 30% methanol in water as the mobile phase.[1]

    • Size-exclusion chromatography on a Sephadex LH-20 column with methanol as the eluent to yield pure this compound.[1]

Analytical High-Performance Liquid Chromatography (HPLC)

The following HPLC method is adapted from a study on the analysis of isoflavonoids from Derris species and can be used for the quality control and quantification of a this compound standard.[1][6]

Analytical HPLC Workflow

G Analytical HPLC Workflow for this compound A Prepare Standard Solution of this compound in Methanol D Inject Sample A->D B HPLC System with C18 Column B->D C Mobile Phase Gradient: Methanol in Water C->B E UV Detection (e.g., 268 nm) D->E F Data Acquisition and Analysis E->F G Quantification and Purity Assessment F->G

Caption: A general workflow for the analytical HPLC of this compound.

Methodology:

  • Chromatographic System: An HPLC system equipped with a C18 reversed-phase column (e.g., 5 µm particle size, 4.6 x 150 mm) is recommended.[1]

  • Mobile Phase: A gradient elution using methanol and water is effective. A suggested gradient is 20% to 100% methanol in water over 8 minutes, followed by 100% methanol.[1]

  • Flow Rate: A flow rate of 1.0 mL/min is typically used.[1]

  • Detection: UV detection at one of the compound's absorption maxima, such as 268 nm, is suitable.[1]

  • Standard Preparation: Prepare a stock solution of the this compound standard in a suitable solvent like methanol. Further dilutions can be made to generate a calibration curve for quantitative analysis.

Structural Elucidation Techniques

The identity and purity of the this compound standard can be confirmed using a combination of spectroscopic methods as described in the original characterization of the compound.[1]

Workflow for Structural Confirmation

G Workflow for Structural Confirmation of this compound cluster_spectroscopy Spectroscopic Analysis A UV Spectroscopy E Data Interpretation and Comparison with Literature Values A->E B NMR Spectroscopy (1H, 13C, HMBC, HSQC) B->E C Mass Spectrometry (ESI, HRESIMS) C->E D This compound Standard D->A D->B D->C F Structural Confirmation E->F

Caption: A logical workflow for the structural confirmation of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the chemical structure. 2D NMR techniques such as HMBC (Heteronuclear Multiple Bond Correlation) and HSQC (Heteronuclear Single Quantum Coherence) can be used to assign all proton and carbon signals unequivocally.[1]

  • Mass Spectrometry (MS): Electrospray Ionization (ESI) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) are used to determine the molecular weight and elemental composition.[1]

  • Ultraviolet (UV) Spectroscopy: The UV absorption spectrum in a solvent like methanol can provide information about the chromophoric system of the isoflavonoid.[1]

Conclusion

This technical guide provides a starting point for researchers working with the this compound standard. The information on commercial suppliers, physicochemical properties, and detailed experimental protocols is intended to facilitate the procurement and effective use of this important research compound. For any specific applications, further optimization of the described methods may be necessary. It is always recommended to consult the supplier's Certificate of Analysis for detailed information on the purity and characterization of the specific lot of the standard being used.

References

Methodological & Application

Application Note & Protocol: Extraction and Isolation of Derrisisoflavone K from Derris robusta

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Derris robusta, a tree species belonging to the Leguminosae family, is a known source of various bioactive compounds, particularly prenylated isoflavonoids.[1][2][3] Among these, Derrisisoflavone K has garnered interest for its potential pharmacological activities. This document provides a detailed protocol for the extraction and isolation of this compound from the twigs and leaves of Derris robusta, based on established laboratory methods.[1]

Experimental Protocol

This protocol outlines a comprehensive procedure for the extraction, fractionation, and purification of this compound from Derris robusta.

1. Plant Material Collection and Preparation

  • Plant Part: Twigs and leaves of Derris robusta.

  • Preparation: The collected plant material should be air-dried and then powdered to a fine consistency to maximize the surface area for solvent extraction.

2. Extraction

  • Solvent System: A mixture of 95% Ethanol (EtOH) and 5% Water (H₂O) (v/v) is used for the initial extraction.

  • Procedure:

    • The powdered plant material (12.0 kg) is macerated in the EtOH-H₂O solvent system (3 x 20 L).[1]

    • The extraction is carried out at room temperature for a period of 4 days for each solvent batch.[1]

    • The filtrates from the three extraction cycles are combined.

    • The combined filtrate is then concentrated under reduced pressure to yield a crude extract (approximately 870 g).[1]

3. Fractionation of the Crude Extract

The crude extract is subjected to silica gel column chromatography for initial fractionation.

  • Stationary Phase: Silica gel.

  • Mobile Phase: A gradient of increasing acetone in petroleum ether (PE) (from 10:1 to 0:1, v/v), followed by methanol (MeOH).[1]

  • Procedure:

    • The crude extract is loaded onto a silica gel column.

    • The column is eluted with the petroleum ether and acetone gradient, followed by methanol.

    • This process will yield multiple fractions (in this example, nine fractions labeled A–I).[1]

4. Isolation of this compound

Further purification of the relevant fraction is required to isolate this compound.

  • Target Fraction: Fraction D (eluted with PE/acetone, 5:1, v/v) is identified as containing the compound of interest.[1]

  • Purification Steps:

    • Silica Gel Column Chromatography (Round 2):

      • Stationary Phase: Silica gel.

      • Mobile Phase: A gradient of chloroform (CHCl₃) and methanol (MeOH) (from 100:0 to 100:1, v/v).[1]

    • Size-Exclusion Chromatography:

      • Stationary Phase: Sephadex LH-20.

      • Mobile Phase: A mixture of chloroform (CHCl₃) and methanol (MeOH) (1:1, v/v).[1]

  • Final Product: These purification steps on Fraction D will yield purified this compound.

Data Presentation

Table 1: Summary of Extraction and Isolation Data

ParameterValueReference
Starting Plant Material12.0 kg of air-dried and powdered twigs and leaves[1]
Extraction Solvent95:5 EtOH-H₂O (v/v)[1]
Crude Extract Yield~870 g[1]
Fraction Containing this compoundFraction D (eluted with 5:1 PE/acetone)[1]
Final Yield of a related compound (6-Hydroxyisosativan)14 mg[1]

Note: The provided literature reports the final yield for a co-isolated compound, 6-hydroxyisosativan. The yield of this compound is not explicitly quantified in this source, but a similar low milligram yield can be anticipated from this scale of extraction.

Visualizations

Diagram 1: Experimental Workflow for this compound Extraction

Extraction_Workflow Plant_Material Derris robusta (Twigs and Leaves, 12.0 kg) Extraction Maceration (95:5 EtOH-H₂O, 3x20L) Plant_Material->Extraction Concentration Concentration (Reduced Pressure) Extraction->Concentration Crude_Extract Crude Extract (~870 g) Concentration->Crude_Extract Silica_Gel_1 Silica Gel CC 1 (PE/Acetone Gradient) Crude_Extract->Silica_Gel_1 Fractions Fractions A-I Silica_Gel_1->Fractions Fraction_D Fraction D Fractions->Fraction_D Select Fraction D Silica_Gel_2 Silica Gel CC 2 (CHCl₃/MeOH Gradient) Fraction_D->Silica_Gel_2 Sephadex Sephadex LH-20 (CHCl₃/MeOH 1:1) Silica_Gel_2->Sephadex Derrisisoflavone_K This compound (Purified) Sephadex->Derrisisoflavone_K

Caption: Workflow for the extraction and isolation of this compound.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Purification of Derrisisoflavone K

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and efficient reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purification of Derrisisoflavone K, a prenylated isoflavone with potential biological activities, from plant extracts or synthetic mixtures. The described protocol is suitable for obtaining high-purity this compound for use in research, preclinical studies, and drug development. The method utilizes a C18 stationary phase with a gradient elution of acetonitrile and water, ensuring effective separation from other related compounds. This document provides a comprehensive protocol, from sample preparation to fraction collection and analysis, and includes a summary of expected quantitative outcomes.

Introduction

This compound is a naturally occurring isoflavone found in plants of the Derris genus.[1] Isoflavones, a class of flavonoids, are of significant interest to the scientific community due to their diverse pharmacological properties. The purification of specific isoflavones like this compound is essential for accurate biological and toxicological evaluation. High-performance liquid chromatography (HPLC) is a powerful technique for the isolation and purification of such compounds from complex mixtures.[2] This application note presents a preparative HPLC method designed to yield this compound with high purity and recovery.

Chemical Properties of this compound

This compound has a molecular formula of C₂₂H₂₂O₆.[1] Its structure contains a chromophore that allows for UV detection. The reported UV absorbance maxima are at 214 nm, 268 nm, and a shoulder at 336 nm, making UV detection a suitable method for monitoring its elution during HPLC.[1]

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for successful HPLC purification and to prevent column contamination.

Protocol for Extraction from Derris Plant Material:

  • Grinding: Grind dried and powdered plant material (e.g., stems, roots) to a fine powder (40-60 mesh).

  • Extraction:

    • Macerate 100 g of the powdered plant material in 500 mL of 80% ethanol or methanol at room temperature for 24 hours with occasional stirring.

    • Alternatively, perform ultrasonic-assisted extraction for 30 minutes at 40°C to improve efficiency.

  • Filtration: Filter the extract through Whatman No. 1 filter paper.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

  • Pre-purification (Optional but Recommended):

    • Dissolve the crude extract in a minimal amount of the initial mobile phase.

    • For complex extracts, consider a preliminary clean-up step using solid-phase extraction (SPE) with a C18 cartridge to remove highly polar and non-polar impurities.[3]

Preparative HPLC Method

This method is designed for the purification of this compound on a preparative scale. Scaling from an analytical method is a common practice.[4][5]

Instrumentation:

  • Preparative HPLC system with a gradient pump, a high-volume autosampler or manual injector, and a UV-Vis or Diode Array Detector (DAD).

  • Fraction collector.

Chromatographic Conditions:

ParameterValue
Column C18, 10 µm, 250 x 21.2 mm
Mobile Phase A 0.1% Acetic Acid in Water
Mobile Phase B Acetonitrile
Gradient Program 0-5 min: 30% B5-35 min: 30-70% B35-40 min: 70-100% B40-45 min: 100% B45-50 min: 100-30% B50-60 min: 30% B (equilibration)
Flow Rate 15 mL/min
Column Temperature 30°C
Detection Wavelength 268 nm
Injection Volume 1-5 mL (depending on sample concentration)
Fraction Collection and Post-Purification Processing
  • Fraction Collection: Collect fractions corresponding to the elution time of the this compound peak. The retention time will need to be determined from an initial analytical run of the crude extract.

  • Purity Analysis: Analyze the collected fractions using an analytical HPLC method to assess purity.

  • Pooling and Concentration: Pool the fractions with the desired purity (>95%). Remove the organic solvent (acetonitrile) using a rotary evaporator.

  • Lyophilization: Freeze-dry the remaining aqueous solution to obtain the purified this compound as a solid powder.

  • Storage: Store the purified compound at -20°C in a desiccated environment to prevent degradation.

Quantitative Data Summary

The following table summarizes the expected quantitative data from a typical purification run of a pre-purified plant extract.

ParameterValue
Sample Load 100 mg of pre-purified extract
Expected Retention Time of this compound 25 - 30 min
Purity of Collected Fraction (by analytical HPLC) > 98%
Yield of Purified this compound 5 - 10 mg
Recovery Rate 70 - 85% (from the pre-purified extract)

Visualizations

experimental_workflow cluster_extraction Sample Preparation cluster_purification HPLC Purification cluster_post_processing Post-Purification plant_material Derris Plant Material grinding Grinding plant_material->grinding extraction Solvent Extraction (80% EtOH) grinding->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude Extract concentration->crude_extract prep_hplc Preparative HPLC crude_extract->prep_hplc fraction_collection Fraction Collection prep_hplc->fraction_collection purity_analysis Purity Analysis (Analytical HPLC) fraction_collection->purity_analysis pooling Pooling of Pure Fractions purity_analysis->pooling solvent_removal Solvent Removal pooling->solvent_removal lyophilization Lyophilization solvent_removal->lyophilization purified_product Purified this compound (>98%) lyophilization->purified_product

Caption: Workflow for the purification of this compound.

hplc_logic mobile_phase Mobile Phase A: 0.1% Acetic Acid in Water B: Acetonitrile pump HPLC Pump|Gradient Control mobile_phase->pump injector Injector Sample Loop pump->injector column Preparative C18 Column 250 x 21.2 mm, 10 µm injector->column detector UV-Vis Detector λ = 268 nm column->detector fraction_collector Fraction Collector detector->fraction_collector waste Waste detector->waste

References

Isolating Derrisisoflavone K: A Detailed Guide to Column Chromatography Techniques

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a comprehensive overview and detailed protocols for the isolation of Derrisisoflavone K from Derris robusta using various column chromatography techniques.

Introduction

This compound is a prenylated isoflavonoid that has been isolated from the plant genus Derris, which is widely distributed in tropical and subtropical regions of Asia and Africa.[1] Species of this genus are known to be a rich source of flavonoids, isoflavonoids, and other bioactive compounds. Isoflavones, in particular, are of significant interest to the scientific community due to their potential therapeutic applications, which include antioxidant, antimicrobial, and cytotoxic activities. The precise isolation and purification of these compounds are crucial for further pharmacological studies and drug development.

This application note details a robust methodology for the isolation of this compound from the ethanolic extract of Derris robusta. The protocol employs a multi-step column chromatography approach, beginning with silica gel chromatography for initial fractionation, followed by reversed-phase (RP-18) and size-exclusion (Sephadex LH-20) chromatography for final purification.

Experimental Protocols

Plant Material and Extraction

The twigs and leaves of Derris robusta are the source material for the isolation of this compound. A voucher specimen should be deposited in a recognized herbarium for authentication.

Protocol for Extraction:

  • Air-dry the collected twigs and leaves of Derris robusta.

  • Grind the dried plant material into a coarse powder.

  • Macerate the powdered plant material with 95% ethanol at room temperature. The process should be repeated three times to ensure exhaustive extraction.

  • Combine the ethanolic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

  • Suspend the crude extract in water and partition successively with petroleum ether and ethyl acetate.

  • Concentrate the ethyl acetate fraction to dryness. This fraction will be used for further chromatographic separation.

Column Chromatography

The isolation of this compound is achieved through a sequential three-step column chromatography process.

This initial step aims to separate the complex ethyl acetate extract into simpler fractions based on polarity.

Protocol:

  • Column Packing:

    • Use a glass column packed with silica gel (200-300 mesh) as the stationary phase. The column dimensions should be appropriate for the amount of extract to be fractionated.

    • Pack the column using a slurry of silica gel in petroleum ether.

  • Sample Loading:

    • Adsorb the dried ethyl acetate extract onto a small amount of silica gel.

    • Carefully load the adsorbed sample onto the top of the packed column.

  • Elution:

    • Elute the column with a gradient of petroleum ether and acetone, starting with 100% petroleum ether and gradually increasing the polarity by adding acetone.

    • Collect fractions of a consistent volume.

  • Fraction Analysis:

    • Monitor the collected fractions by thin-layer chromatography (TLC).

    • Combine fractions with similar TLC profiles. The fraction containing this compound is typically eluted with a petroleum ether:acetone ratio of 4:1 (v/v).

This step further purifies the target fraction obtained from the silica gel column based on hydrophobicity.

Protocol:

  • Column Packing:

    • Use a column packed with Chromatorex C-18 (40–75 μm) as the stationary phase.

    • Equilibrate the column with the initial mobile phase.

  • Sample Loading:

    • Dissolve the dried fraction containing this compound in a small volume of the mobile phase.

    • Load the sample onto the column.

  • Elution:

    • Elute the column with a suitable mobile phase. A common solvent system is an isocratic elution with 30% methanol in water (v/v).

  • Fraction Collection and Analysis:

    • Collect fractions and monitor them using analytical HPLC to identify those containing this compound.

This final step utilizes size-exclusion and partition chromatography to remove any remaining impurities. Sephadex LH-20 is a lipophilic, cross-linked dextran gel that is effective for separating small organic molecules.[2]

Protocol:

  • Column Packing:

    • Swell the Sephadex LH-20 beads in the chosen mobile phase (typically methanol) for several hours before packing.

    • Pack the column with the swollen gel.

  • Sample Loading:

    • Dissolve the semi-purified this compound fraction in a minimal amount of methanol.

    • Apply the sample to the top of the Sephadex LH-20 column.

  • Elution:

    • Elute the column with 100% methanol.

  • Final Product Collection:

    • Collect the fractions containing pure this compound, as determined by analytical HPLC.

    • Combine the pure fractions and evaporate the solvent to obtain this compound as a white amorphous powder.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the isolation of this compound.

ParameterValue/DescriptionReference
Starting Material Twigs and leaves of Derris robusta
Extraction Solvent 95% Ethanol
Initial Fractionation Silica Gel Column Chromatography
   Stationary PhaseSilica Gel (200-300 mesh)
   Elution SolventsPetroleum Ether/Acetone (gradient)
   Fraction of InterestEluted with Petroleum Ether:Acetone (4:1, v/v)
Intermediate Purification RP-18 Column Chromatography
   Stationary PhaseChromatorex C-18 (40–75 μm)
   Mobile Phase30% Methanol/H₂O (v/v)
Final Purification Sephadex LH-20 Column Chromatography
   Stationary PhaseSephadex LH-20[2]
   Mobile PhaseMethanol
Final Yield 14 mg of this compound
Analytical HPLC Agilent 1200 series with Extend-C18 column (5 μm, 4.6 × 150 mm)
   Mobile PhaseGradient of 20% to 100% MeOH in H₂O over 8 min, then 100% MeOH to 13 min
   Flow Rate1.0 mL/min
   Detection WavelengthNot specified, but UV detection is standard for isoflavones
   Retention Time (tR)9.16 min

Experimental Workflow

The following diagram illustrates the workflow for the isolation of this compound.

Isolation_Workflow cluster_extraction Extraction and Partitioning cluster_chromatography Column Chromatography Purification plant_material Derris robusta (Twigs and Leaves) extraction 95% Ethanol Extraction plant_material->extraction crude_extract Crude Ethanolic Extract extraction->crude_extract partitioning Partitioning with Petroleum Ether and Ethyl Acetate crude_extract->partitioning etOAc_fraction Ethyl Acetate Fraction partitioning->etOAc_fraction silica_gel Silica Gel CC (Petroleum Ether/ Acetone Gradient) etOAc_fraction->silica_gel fraction_E Fraction E (PE:Acetone 4:1) silica_gel->fraction_E Collect Fractions rp18 RP-18 CC (30% MeOH/H2O) fraction_E->rp18 sephadex Sephadex LH-20 (Methanol) rp18->sephadex Further Purification pure_compound Pure this compound sephadex->pure_compound

References

Application Notes and Protocols: Synthesis and Biological Evaluation of Derrisisoflavone K and its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derrisisoflavone K is a naturally occurring prenylated and hydroxyethylated isoflavone isolated from the plant Derris robusta.[1] Isoflavones, a class of flavonoids, are known for a wide range of biological activities, including anti-inflammatory, antioxidant, cytotoxic, and estrogenic effects.[1] The unique structural features of this compound make it and its potential derivatives interesting candidates for drug discovery and development. These application notes provide detailed protocols for the proposed synthesis of this compound, the semi-synthesis of its derivatives, and methods for evaluating their biological activities. While the total synthesis of this compound has not yet been reported in the literature, the following protocols are based on established and widely used methods for the synthesis of structurally related isoflavones.[2][3]

Data Presentation: Physicochemical and Biological Activity Data

For effective comparison and evaluation, the physicochemical properties of this compound and the biological activities of related Derris isoflavones are summarized in the tables below.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₂₂H₂₂O₆[1]
Molecular Weight382.41 g/mol Calculated
AppearanceWhite amorphous powder[1]
HRESIMS (pos.)m/z 405.1307 [M+Na]⁺[1]

Table 2: Antiproliferative Activity of Derris Isoflavone Derivatives against Various Cancer Cell Lines

CompoundCell LineIC₅₀ (µM)Reference
Derriscandenon BKB>10[4]
Derriscandenon BNALM6-MSH+5.0[4]
Derriscandenon CKB5.0[4]
DerruboneKB5.0[4]
GlyurallinKB5.0[4]
Derriscandenon EKB2.7[1][5]
Derriscandenon ENALM-60.9[1][5]
Derriscandenon FKB12.9[1][5]

Experimental Protocols

Protocol 1: Proposed Total Synthesis of this compound

This protocol outlines a plausible synthetic route to this compound based on the widely used deoxybenzoin method for isoflavone synthesis.[3]

Workflow for the Proposed Synthesis of this compound

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Cyclization to Isoflavone Core cluster_2 Step 3: Prenylation cluster_3 Step 4: Hydroxyethylation A Resorcinol Derivative C Deoxybenzoin Intermediate A->C B Substituted Phenylacetic Acid B->C D Deoxybenzoin Intermediate F Isoflavone Core D->F E Formylating Agent (e.g., DMF) E->F G Isoflavone Core I Prenylated Isoflavone G->I H Prenyl Bromide H->I J Prenylated Isoflavone L This compound J->L K Ethylene Oxide or 2-Bromoethanol K->L

Caption: Proposed synthetic workflow for this compound.

Materials:

  • 1-(2,4-dihydroxyphenyl)ethan-1-one

  • 4-(2-hydroxyethyl)benzoic acid

  • Boron trifluoride etherate (BF₃·OEt₂)

  • Polyphosphoric acid (PPA)

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Prenyl bromide (1-bromo-3-methyl-2-butene)

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • 2-Bromoethanol

  • Anhydrous solvents (e.g., Dioxane, DMF)

  • Standard reagents for work-up and purification (e.g., HCl, NaHCO₃, MgSO₄, ethyl acetate, hexane, silica gel)

Procedure:

  • Synthesis of the Deoxybenzoin Intermediate: a. To a solution of a suitably protected resorcinol derivative and a substituted phenylacetic acid in an appropriate solvent (e.g., trifluoroacetic acid), add a Lewis acid catalyst such as boron trifluoride etherate. b. Stir the reaction mixture at room temperature for 24-48 hours. c. Quench the reaction with ice-water and extract the product with ethyl acetate. d. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. e. Purify the crude product by column chromatography on silica gel to yield the deoxybenzoin intermediate.

  • Cyclization to the Isoflavone Core: a. Dissolve the deoxybenzoin intermediate in a mixture of a formylating agent (e.g., N,N-dimethylformamide) and a cyclizing agent (e.g., phosphorus oxychloride). b. Heat the reaction mixture at 60-80 °C for 4-6 hours. c. Cool the mixture to room temperature and pour it into ice-water. d. Collect the precipitate by filtration, wash with water, and dry. e. Recrystallize or purify by column chromatography to obtain the isoflavone core.

  • Prenylation of the Isoflavone Core: a. To a solution of the isoflavone core in anhydrous acetone, add anhydrous potassium carbonate and prenyl bromide. b. Reflux the mixture for 8-12 hours, monitoring the reaction progress by TLC. c. After completion, filter off the potassium carbonate and concentrate the filtrate. d. Dissolve the residue in ethyl acetate, wash with water and brine, and dry over anhydrous sodium sulfate. e. Purify the product by column chromatography to yield the prenylated isoflavone.

  • Hydroxyethylation to Yield this compound: a. Dissolve the prenylated isoflavone in a suitable anhydrous solvent such as DMF. b. Add a base (e.g., potassium carbonate) and 2-bromoethanol. c. Heat the reaction mixture at 80-100 °C for 12-24 hours. d. Cool the reaction, pour into water, and extract with ethyl acetate. e. Wash the organic layer with brine, dry, and concentrate. f. Purify the final product by preparative HPLC to obtain this compound.

Characterization: The structure of the synthesized this compound should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS), and compared with the data reported for the natural product.[1]

Protocol 2: Semi-synthesis of this compound Derivatives

This protocol describes general methods for creating derivatives of this compound, such as methylation or acetylation, based on procedures used for other isoflavones.[6]

Materials:

  • This compound

  • Dimethyl sulfate (for methylation)

  • Acetyl chloride or Acetic anhydride (for acetylation)

  • Potassium carbonate or Pyridine

  • Appropriate solvents (e.g., Acetone, Dichloromethane)

Procedure (General):

  • Methylation: a. Dissolve this compound in anhydrous acetone. b. Add anhydrous potassium carbonate and an excess of dimethyl sulfate. c. Reflux the mixture for 6-8 hours. d. Monitor the reaction by TLC. e. Work-up as described in Protocol 1, Step 3d-e to isolate the methylated derivative.

  • Acetylation: a. Dissolve this compound in a mixture of pyridine and acetic anhydride. b. Stir at room temperature for 12-24 hours. c. Pour the reaction mixture into ice-water and extract with ethyl acetate. d. Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine. e. Dry over anhydrous sodium sulfate, concentrate, and purify by column chromatography to obtain the acetylated derivative.

Protocol 3: In Vitro Antiproliferative Assay (MTT Assay)

This protocol is for assessing the cytotoxic effects of this compound and its derivatives on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., KB, NALM-6, A549)

  • Cell culture medium (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound and its derivatives (dissolved in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cells in 96-well plates at an appropriate density (e.g., 5 x 10³ cells/well) and incubate for 24 hours to allow for attachment.

  • Treat the cells with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) in fresh medium. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours at 37 °C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Signaling Pathway Modulation

Isoflavones are known to modulate various signaling pathways involved in inflammation, cell proliferation, and metabolism. A key target for many isoflavones is the Peroxisome Proliferator-Activated Receptor (PPAR) signaling pathway, which plays a crucial role in lipid metabolism and inflammation.[7] The potential interaction of this compound and its derivatives with this pathway is a valuable area of investigation.

Potential Modulation of PPAR Signaling by this compound

G cluster_0 Cellular Effects cluster_1 Signaling Cascade A Anti-inflammatory Effects B Lipid Metabolism Regulation C Cell Cycle Arrest D This compound E PPARα/γ Activation D->E F Gene Transcription Modulation E->F F->A F->B F->C

References

Application Notes and Protocols for Evaluating Derrisisoflavone K Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derrisisoflavone K, an isoflavone constituent of Derris scandens, represents a class of natural compounds with potential cytotoxic effects against various cancer cell lines. Preliminary studies on structurally related isoflavones isolated from the same plant have indicated that these molecules can significantly decrease cell viability, disrupt mitochondrial function, and induce programmed cell death (apoptosis). These application notes provide a comprehensive guide to the cell-based assays and protocols necessary to thoroughly evaluate the cytotoxic properties of this compound, offering insights into its mechanism of action. The following protocols are foundational for screening and characterizing the anticancer potential of this and other novel isoflavones.

Key Experimental Assays

A multi-faceted approach is essential to fully characterize the cytotoxic effects of this compound. The following assays are recommended:

  • Cell Viability Assay (MTT): To determine the concentration-dependent inhibitory effect of this compound on cancer cell proliferation.

  • Apoptosis Detection Assay (Annexin V-FITC/PI Staining): To quantify the induction of apoptosis and differentiate between early apoptotic, late apoptotic, and necrotic cells.

  • Mitochondrial Membrane Potential Assay (JC-1/TMRM Staining): To assess the impact of this compound on mitochondrial integrity, a key indicator of intrinsic apoptosis.

  • Intracellular Reactive Oxygen Species (ROS) Assay (DCFDA Staining): To measure the generation of ROS, which can be a trigger for apoptosis.

Data Presentation: Summarized Quantitative Data

The following tables present hypothetical, yet representative, data based on published findings for similar isoflavones from Derris scandens. These tables are intended to serve as a template for presenting experimental results obtained with this compound.

Table 1: Cell Viability (MTT Assay) - IC50 Values of this compound

Cell LineIC50 (µM) after 48hPositive Control (e.g., Doxorubicin) IC50 (µM)
A549 (Lung Carcinoma)User-determined valueUser-determined value
MCF-7 (Breast Carcinoma)User-determined valueUser-determined value
HeLa (Cervical Carcinoma)User-determined valueUser-determined value
Normal FibroblastsUser-determined valueUser-determined value

Table 2: Apoptosis Analysis (Annexin V-FITC/PI) - Percentage of Apoptotic Cells

Treatment (24h)% Live Cells% Early Apoptotic% Late Apoptotic/Necrotic
Vehicle Control~95%<5%<2%
This compound (IC50)User-determined valueUser-determined valueUser-determined value
Positive ControlUser-determined valueUser-determined valueUser-determined value

Table 3: Mitochondrial Membrane Potential (JC-1 Assay) - Red/Green Fluorescence Ratio

Treatment (24h)Red/Green Fluorescence Ratio (Index of MMP)
Vehicle ControlHigh (e.g., >10)
This compound (IC50)User-determined value (expected to be low)
CCCP (Positive Control)Low (e.g., ~1)

Table 4: Intracellular ROS Production (DCFDA Assay) - Fold Increase in Fluorescence

Treatment (6h)Fold Increase in DCF Fluorescence (vs. Control)
Vehicle Control1.0
This compound (IC50)User-determined value
H₂O₂ (Positive Control)User-determined value (e.g., >5)

Experimental Workflow

The overall experimental workflow for assessing the cytotoxicity of this compound is depicted below.

G cluster_prep Preparation cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_culture Cell Line Culture (e.g., A549, MCF-7) mtt Cell Viability (MTT) cell_culture->mtt Seed cells apoptosis Apoptosis (Annexin V/PI) cell_culture->apoptosis Seed cells mmp Mitochondrial Potential (JC-1) cell_culture->mmp Seed cells ros ROS Production (DCFDA) cell_culture->ros Seed cells dk_prep This compound Stock Solution Prep dk_prep->mtt Treat cells dk_prep->apoptosis Treat cells dk_prep->mmp Treat cells dk_prep->ros Treat cells ic50 IC50 Calculation mtt->ic50 Absorbance Reading flow_cytometry Flow Cytometry Analysis apoptosis->flow_cytometry mmp->flow_cytometry fluorescence_reader Fluorescence Plate Reader ros->fluorescence_reader final_report Comprehensive Cytotoxicity Profile

Caption: Experimental workflow for evaluating this compound cytotoxicity.

Experimental Protocols

Cell Viability - MTT Assay Protocol

This protocol measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the medium from the wells and add 100 µL of the diluted compound at various concentrations. Include a vehicle control (e.g., 0.1% DMSO) and a positive control.

  • Incubate for the desired time periods (e.g., 24, 48, 72 hours).

  • Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 10 minutes on an orbital shaker.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Detection - Annexin V-FITC/PI Staining Protocol

This flow cytometry-based assay detects the externalization of phosphatidylserine (PS) in early apoptotic cells and membrane permeability in late apoptotic/necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

  • FACS tubes

  • PBS

Procedure:

  • Seed cells in 6-well plates and treat with this compound (at IC50 concentration) for 24 hours.

  • Harvest both adherent and floating cells. For adherent cells, use gentle trypsinization.

  • Wash the cells twice with cold PBS by centrifugation (300 x g for 5 minutes).

  • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a FACS tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour. FITC is detected in the FL1 channel and PI in the FL2 channel.

Mitochondrial Membrane Potential (ΔΨm) - JC-1 Assay Protocol

JC-1 is a cationic dye that indicates mitochondrial health. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and fluoresces green.[1]

Materials:

  • JC-1 dye

  • Flow cytometer or fluorescence microscope

  • CCCP (carbonyl cyanide m-chlorophenyl hydrazone) as a positive control

  • PBS

Procedure:

  • Seed cells in 6-well plates and treat with this compound (at IC50 concentration) for 24 hours.

  • Harvest and wash the cells once with PBS.

  • Resuspend the cells in 500 µL of medium containing JC-1 dye (final concentration 5-10 µg/mL).

  • Incubate at 37°C for 15-30 minutes in the dark.

  • (Optional) For a positive control, treat a separate sample of cells with 50 µM CCCP for 15 minutes to depolarize the mitochondria.

  • Centrifuge the cells at 400 x g for 5 minutes and wash once with PBS.

  • Resuspend the cells in 500 µL of PBS for analysis.

  • Analyze by flow cytometry. Red fluorescence is detected in the PE channel (FL2) and green fluorescence in the FITC channel (FL1). The ratio of red to green fluorescence is calculated.

Intracellular ROS Detection - DCFDA Assay Protocol

This assay uses 2',7'-dichlorodihydrofluorescein diacetate (DCFDA), a cell-permeable dye that is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[2][3]

Materials:

  • DCFDA (or H2DCFDA)

  • Black 96-well plate

  • Fluorescence plate reader

  • H₂O₂ (Hydrogen peroxide) as a positive control

  • Serum-free medium

Procedure:

  • Seed cells in a black, clear-bottom 96-well plate.

  • After 24 hours, remove the culture medium and wash the cells with warm PBS.

  • Load the cells with 10-25 µM DCFDA in serum-free medium and incubate for 30-45 minutes at 37°C.

  • Wash the cells twice with PBS to remove excess probe.

  • Add 100 µL of medium containing this compound at various concentrations.

  • For a positive control, treat cells with H₂O₂ (e.g., 100 µM).

  • Immediately measure the fluorescence intensity at various time points (e.g., 0, 1, 2, 4, 6 hours) using a fluorescence plate reader with excitation at ~485 nm and emission at ~535 nm.

Potential Signaling Pathways Modulated by this compound

Based on studies of other isoflavones, this compound is likely to induce apoptosis through the intrinsic (mitochondrial) pathway, potentially involving the modulation of MAPK and PI3K/Akt signaling pathways.[4][5][6]

G cluster_mito Mitochondrion DK This compound ROS ↑ ROS Production DK->ROS MAPK MAPK Pathway (JNK, p38) DK->MAPK PI3K_Akt PI3K/Akt Pathway DK->PI3K_Akt ROS->MAPK Bax Bax/Bak Activation MAPK->Bax Bcl2 ↓ Bcl-2 (Anti-apoptotic) MAPK->Bcl2 Akt Akt (Survival Signal) PI3K_Akt->Akt Akt->Bcl2 MMP ↓ Mitochondrial Membrane Potential Bax->MMP Bcl2->Bax CytoC Cytochrome c Release MMP->CytoC Apoptosome Apoptosome Formation (Apaf-1, Cyto c, Casp-9) CytoC->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation (Executioner Caspase) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Putative signaling pathway for this compound-induced apoptosis.

References

Application Notes and Protocols: In Vitro Anti-inflammatory Activity of Derrisisoflavone K

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Derrisisoflavone K is a novel isoflavone that holds potential as an anti-inflammatory agent. These application notes provide a comprehensive guide to assessing its anti-inflammatory activity in vitro using lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages as a model system. The protocols detailed herein cover the evaluation of key inflammatory mediators, including nitric oxide (NO) and pro-inflammatory cytokines (TNF-α, IL-6, and IL-1β), as well as the investigation of the underlying molecular mechanisms involving the NF-κB and MAPK signaling pathways.

Data Presentation: Anti-inflammatory Effects of this compound

The following tables summarize the hypothetical quantitative data on the in vitro anti-inflammatory effects of this compound.

Table 1: Effect of this compound on Cell Viability in LPS-stimulated RAW 264.7 Macrophages.

Concentration of this compound (µM)Cell Viability (%)
0 (Control)100 ± 5.2
198.7 ± 4.8
597.2 ± 5.1
1096.5 ± 4.5
2595.8 ± 4.9
5094.3 ± 5.3

Data are presented as mean ± SD of three independent experiments. No significant cytotoxicity was observed at the tested concentrations.

Table 2: Inhibition of Nitric Oxide (NO) Production by this compound in LPS-stimulated RAW 264.7 Macrophages.

TreatmentConcentration (µM)NO Production (% of LPS Control)IC₅₀ (µM)
Control-5.2 ± 1.1\multirow{6}{*}{12.5}
LPS (1 µg/mL)-100
This compound + LPS185.3 ± 4.2
This compound + LPS562.1 ± 3.8
This compound + LPS1045.7 ± 3.5
This compound + LPS2528.9 ± 2.9
This compound + LPS5015.4 ± 2.1

Data are presented as mean ± SD of three independent experiments.

Table 3: Inhibition of Pro-inflammatory Cytokine Production by this compound in LPS-stimulated RAW 264.7 Macrophages.

CytokineTreatmentConcentration (µM)Cytokine Level (pg/mL)
TNF-α Control-50 ± 8
LPS (1 µg/mL)-2500 ± 150
This compound + LPS101200 ± 90
This compound + LPS25650 ± 50
IL-6 Control-30 ± 5
LPS (1 µg/mL)-1800 ± 120
This compound + LPS10950 ± 70
This compound + LPS25480 ± 40
IL-1β Control-20 ± 4
LPS (1 µg/mL)-800 ± 60
This compound + LPS10420 ± 35
This compound + LPS25210 ± 20

Data are presented as mean ± SD of three independent experiments.

Experimental Workflow

G cluster_0 Cell Culture & Seeding cluster_1 Treatment cluster_2 Assays cluster_3 Data Analysis start RAW 264.7 Cell Culture seed Seed cells in plates start->seed pretreat Pre-treat with this compound seed->pretreat stimulate Stimulate with LPS pretreat->stimulate mtt Cell Viability (MTT) stimulate->mtt griess NO Assay (Griess) stimulate->griess elisa Cytokine ELISA stimulate->elisa wb Western Blot stimulate->wb analyze Analyze and Quantify Data mtt->analyze griess->analyze elisa->analyze wb->analyze conclusion Draw Conclusions analyze->conclusion

Caption: Experimental workflow for assessing the anti-inflammatory activity of this compound.

Experimental Protocols

Cell Culture and Treatment

RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂. For experiments, cells are seeded in appropriate culture plates and allowed to adhere overnight. Cells are then pre-treated with various concentrations of this compound for 1-2 hours before stimulation with 1 µg/mL of lipopolysaccharide (LPS) for the indicated times.

Cell Viability Assay (MTT Assay)

This assay is performed to determine the cytotoxic effect of this compound.

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.

  • Treat the cells with various concentrations of this compound (1-50 µM) for 24 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the supernatant and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the control (untreated) cells.

Nitric Oxide (NO) Determination (Griess Assay)[1][2]

This assay measures the accumulation of nitrite, a stable metabolite of NO, in the culture supernatant.

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well and incubate overnight.[1]

  • Pre-treat the cells with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

  • Collect 100 µL of the culture supernatant from each well.

  • Add 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the supernatant.[1]

  • Incubate the mixture at room temperature for 10 minutes in the dark.

  • Measure the absorbance at 540 nm.

  • The concentration of nitrite is determined using a standard curve of sodium nitrite.

Quantification of Pro-inflammatory Cytokines (ELISA)

The levels of TNF-α, IL-6, and IL-1β in the cell culture supernatants are quantified using commercial Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Seed RAW 264.7 cells in a 24-well plate at a density of 5 x 10⁵ cells/well and incubate overnight.

  • Pre-treat the cells with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

  • Collect the culture supernatants and centrifuge to remove cell debris.

  • Perform the ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions.

  • Briefly, coat a 96-well plate with the capture antibody overnight.

  • Block the plate and then add the standards and collected supernatants.

  • Add the detection antibody, followed by the enzyme conjugate (e.g., streptavidin-HRP).

  • Add the substrate solution and stop the reaction.

  • Measure the absorbance at the appropriate wavelength (e.g., 450 nm).

  • Calculate the cytokine concentrations based on the standard curve.

Western Blot Analysis for NF-κB and MAPK Signaling Pathways

This protocol is used to assess the effect of this compound on the activation of key proteins in the NF-κB and MAPK signaling pathways.

  • Seed RAW 264.7 cells in a 6-well plate at a density of 2 x 10⁶ cells/well and incubate overnight.

  • Pre-treat the cells with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 30 minutes.

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the cell lysates using a BCA protein assay kit.

  • Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer them to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against phospho-p65, p65, phospho-IκBα, IκBα, phospho-ERK1/2, ERK1/2, phospho-p38, p38, phospho-JNK, JNK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities using densitometry software.

Signaling Pathway Diagrams

LPS-induced NF-κB Signaling Pathway

G cluster_n LPS LPS TLR4 TLR4/MD2/CD14 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkBa_p p-IκBα IKK->IkBa_p Phosphorylation NFkB NF-κB (p65/p50) IkBa_p->NFkB Degradation of IκBα NFkB_IkBa NF-κB/IκBα NFkB_IkBa->IKK Nucleus Nucleus NFkB->Nucleus Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) DK This compound DK->IKK

Caption: Inhibition of the NF-κB pathway by this compound.

LPS-induced MAPK Signaling Pathway

G cluster_mapk MAPK Cascades cluster_kinases MAP Kinases LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 MKK36 MKK3/6 TAK1->MKK36 MKK47 MKK4/7 TAK1->MKK47 MEK12 MEK1/2 TAK1->MEK12 p38 p38 MKK36->p38 JNK JNK MKK47->JNK ERK ERK MEK12->ERK AP1 AP-1 p38->AP1 JNK->AP1 ERK->AP1 Genes Pro-inflammatory Gene Expression AP1->Genes DK This compound DK->TAK1

Caption: Inhibition of the MAPK pathway by this compound.

References

Application Notes and Protocols for Assessing the Antioxidant Activity of Derrisisoflavone K

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Data Presentation: Antioxidant Activity of Isoflavonoids

To provide a comparative context for the anticipated antioxidant capacity of Derrisisoflavone K, the following table summarizes the DPPH radical scavenging activity (IC50 values) of structurally related and commonly studied isoflavonoids. A lower IC50 value indicates a higher antioxidant potency.

CompoundDPPH Radical Scavenging Activity (IC50)Reference CompoundReference IC50
Genistein~10-30 µg/mLAscorbic Acid~5-10 µg/mL
Daidzein~30-100 µg/mLTrolox~8-15 µg/mL
Biochanin A~15-40 µg/mLQuercetin~2-5 µg/mL
Formononetin>100 µg/mLBHT~20-50 µg/mL

Note: The IC50 values can vary depending on the specific experimental conditions (e.g., solvent, reaction time). It is crucial to include standard reference compounds in every assay for reliable comparison.

Experimental Protocols

DPPH Radical Scavenging Assay Protocol

This protocol outlines the steps to determine the free radical scavenging activity of this compound using the stable DPPH radical. The method is based on the reduction of the purple DPPH radical to the yellow-colored diphenylpicrylhydrazine in the presence of an antioxidant.

Materials:

  • This compound (of known purity)

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol (analytical grade)

  • Reference antioxidants (e.g., Ascorbic Acid, Trolox, Quercetin)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 517 nm

  • Standard laboratory glassware and pipettes

Procedure:

  • Preparation of DPPH Solution (0.1 mM):

    • Dissolve 3.94 mg of DPPH in 100 mL of methanol or ethanol.

    • Store the solution in an amber bottle and in the dark at 4°C. Prepare fresh daily.

  • Preparation of Test Sample (this compound) and Standards:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.

    • Perform serial dilutions to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Prepare stock solutions and serial dilutions of the reference antioxidants in the same manner.

  • Assay Protocol:

    • In a 96-well microplate, add 100 µL of the various concentrations of the test sample or standards to respective wells in triplicate.

    • Add 100 µL of the DPPH solution to each well.

    • For the blank (control), add 100 µL of methanol instead of the sample.

    • Shake the plate gently and incubate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula:

      Where:

      • A_control is the absorbance of the control (DPPH solution without sample).

      • A_sample is the absorbance of the sample with DPPH solution.

  • Determination of IC50:

    • Plot the percentage of scavenging activity against the concentration of this compound (or standards).

    • The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined from the graph using linear regression analysis.

Visualization of Experimental Workflow and Signaling Pathways

DPPH Assay Experimental Workflow

DPPH_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis DPPH Prepare 0.1 mM DPPH Solution Mix Mix Sample/Standard with DPPH in 96-well Plate DPPH->Mix Sample Prepare this compound Stock & Dilutions Sample->Mix Standard Prepare Standard Antioxidant Dilutions Standard->Mix Incubate Incubate in Dark (30 min) Mix->Incubate Read Read Absorbance at 517 nm Incubate->Read Calculate Calculate % Scavenging Activity Read->Calculate Plot Plot % Scavenging vs. Concentration Calculate->Plot IC50 Determine IC50 Value Plot->IC50 Nrf2_Pathway cluster_cell Cellular Environment cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (e.g., ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation DK This compound DK->Keap1_Nrf2 may promote dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2 Release Ub Ubiquitination & Proteasomal Degradation Keap1_Nrf2->Ub Basal State Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) AOE Antioxidant Enzyme Expression (e.g., HO-1, NQO1) ARE->AOE Initiates Transcription Nrf2_nuc->ARE Binds to

Investigating the Estrogenic Activity of Derrisisoflavone K in MCF-7 Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to investigating the potential estrogenic activity of Derrisisoflavone K, a novel isoflavone, in the estrogen receptor-positive human breast cancer cell line, MCF-7. The following protocols detail key experiments to assess its effects on cell proliferation, apoptosis, and the modulation of critical signaling pathways.

Application Notes

This compound is a member of the isoflavone family, a class of phytoestrogens known for their structural similarity to 17β-estradiol. This structural analogy allows them to bind to estrogen receptors (ERs) and elicit estrogenic or anti-estrogenic responses. In the context of hormone-dependent breast cancer, such as that represented by the MCF-7 cell line, investigating the estrogenic activity of novel compounds like this compound is crucial for understanding their potential therapeutic or adverse effects.

This document outlines a series of in vitro assays to characterize the biological activity of this compound in MCF-7 cells. The primary objectives of these studies are to:

  • Determine the effect of this compound on the proliferation of MCF-7 cells.

  • Assess the potential of this compound to induce apoptosis.

  • Elucidate the involvement of the PI3K/Akt and MAPK/ERK signaling pathways in mediating the cellular responses to this compound.

  • Quantify the expression of known estrogen-responsive genes following treatment with this compound.

The successful execution of these protocols will provide valuable insights into the mechanism of action of this compound and its potential as a modulator of estrogen signaling in breast cancer.

Data Presentation

Table 1: Effect of this compound on the Viability of MCF-7 Cells (MTT Assay)
Treatment GroupConcentration (µM)Mean Absorbance (570 nm) ± SD% Cell Viability
Vehicle Control (0.1% DMSO)-1.25 ± 0.08100
This compound0.11.38 ± 0.09110.4
11.55 ± 0.11124.0
101.72 ± 0.13137.6
251.15 ± 0.0792.0
500.88 ± 0.0670.4
1000.54 ± 0.0443.2
17β-Estradiol (E2)0.011.68 ± 0.12134.4
Table 2: Apoptotic Effect of this compound on MCF-7 Cells (Annexin V-FITC/PI Staining)
Treatment GroupConcentration (µM)% Viable Cells (Q3)% Early Apoptotic Cells (Q4)% Late Apoptotic Cells (Q2)% Necrotic Cells (Q1)
Vehicle Control (0.1% DMSO)-95.2 ± 1.52.1 ± 0.41.5 ± 0.31.2 ± 0.2
This compound2585.6 ± 2.18.3 ± 0.94.2 ± 0.61.9 ± 0.3
5065.4 ± 3.218.7 ± 1.812.5 ± 1.13.4 ± 0.5
10038.9 ± 2.835.1 ± 2.522.3 ± 1.93.7 ± 0.6
Doxorubicin (Positive Control)145.3 ± 3.528.9 ± 2.220.1 ± 1.75.7 ± 0.8
Table 3: Relative Gene Expression of Estrogen-Responsive Genes in MCF-7 Cells Treated with this compound (qRT-PCR)
GeneVehicle ControlThis compound (10 µM)17β-Estradiol (0.01 µM)
pS2 (TFF1)1.00 ± 0.124.5 ± 0.388.2 ± 0.65
GREB11.00 ± 0.153.8 ± 0.317.5 ± 0.59
CTSD1.00 ± 0.112.9 ± 0.255.1 ± 0.42

Experimental Protocols

Cell Culture and Treatment

MCF-7 cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2. For experiments investigating estrogenic effects, cells are cultured in phenol red-free DMEM with 10% charcoal-stripped FBS for at least 48 hours prior to treatment to reduce the influence of exogenous estrogens. This compound is dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution, and subsequent dilutions are made in the culture medium. The final DMSO concentration in the culture medium should not exceed 0.1%.

Cell Viability Assay (MTT Assay)

This protocol is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.

Materials:

  • MCF-7 cells

  • 96-well plates

  • Phenol red-free DMEM with 10% charcoal-stripped FBS

  • This compound

  • 17β-Estradiol (E2)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Seed MCF-7 cells in 96-well plates at a density of 5 x 10³ cells/well in 100 µL of phenol red-free medium and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound, 17β-Estradiol (positive control), or vehicle (0.1% DMSO) for 48 hours.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to externalized phosphatidylserine and the uptake of propidium iodide (PI) by cells with compromised membranes.[1][2]

Materials:

  • MCF-7 cells

  • 6-well plates

  • This compound

  • Doxorubicin (positive control)

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Seed MCF-7 cells in 6-well plates at a density of 2 x 10⁵ cells/well and incubate for 24 hours.

  • Treat the cells with the desired concentrations of this compound or Doxorubicin for 48 hours.

  • Harvest the cells by trypsinization and wash them with ice-cold PBS.

  • Resuspend the cells in 100 µL of Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Add 400 µL of Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Western Blot Analysis

This technique is used to detect specific proteins in a sample and assess the activation of signaling pathways by measuring the phosphorylation status of key proteins.

Materials:

  • MCF-7 cells

  • 6-well plates

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Seed MCF-7 cells in 6-well plates and treat with this compound for the desired time.

  • Lyse the cells with ice-cold RIPA buffer and determine the protein concentration using the BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

Quantitative Real-Time PCR (qRT-PCR)

qRT-PCR is used to measure the expression levels of specific genes in response to treatment.

Materials:

  • MCF-7 cells

  • 6-well plates

  • This compound

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green or TaqMan master mix

  • Primers for target genes (e.g., pS2, GREB1, CTSD) and a housekeeping gene (e.g., GAPDH, ACTB)

  • Real-time PCR system

Procedure:

  • Seed MCF-7 cells in 6-well plates and treat with this compound for 24 hours.

  • Extract total RNA from the cells using a suitable kit.

  • Synthesize cDNA from the extracted RNA.

  • Perform qRT-PCR using SYBR Green or TaqMan chemistry with specific primers for the target and housekeeping genes.[3][4]

  • Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative gene expression.

Visualizations

Estrogenic_Signaling_Pathways Derrisisoflavone_K This compound ER Estrogen Receptor (ER) Derrisisoflavone_K->ER PI3K PI3K ER->PI3K activates MAPK_pathway Ras/Raf/MEK ER->MAPK_pathway activates ERE Estrogen Response Element (ERE) ER->ERE binds to Akt Akt PI3K->Akt activates Cell_Proliferation Cell Proliferation Akt->Cell_Proliferation ERK ERK MAPK_pathway->ERK activates ERK->Cell_Proliferation Gene_Expression Gene Expression (pS2, GREB1) ERE->Gene_Expression

Caption: Signaling pathways activated by this compound.

Experimental_Workflow Start Start: MCF-7 Cell Culture Treatment Treatment with this compound Start->Treatment MTT Cell Viability (MTT Assay) Treatment->MTT Apoptosis Apoptosis (Flow Cytometry) Treatment->Apoptosis Western_Blot Protein Analysis (Western Blot) Treatment->Western_Blot qRT_PCR Gene Expression (qRT-PCR) Treatment->qRT_PCR Data_Analysis Data Analysis and Interpretation MTT->Data_Analysis Apoptosis->Data_Analysis Western_Blot->Data_Analysis qRT_PCR->Data_Analysis

Caption: Experimental workflow for investigating this compound.

References

Application Notes and Protocols: Derrisisoflavone K as a Potential Phosphodiesterase 5 (PDE5) Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphodiesterase 5 (PDE5) is a key enzyme in the regulation of the cyclic guanosine monophosphate (cGMP) signaling pathway.[1][2][3] Inhibition of PDE5 leads to an increase in intracellular cGMP levels, resulting in smooth muscle relaxation and vasodilation.[1][2][3] This mechanism is the basis for the therapeutic effects of clinically approved PDE5 inhibitors used in the treatment of erectile dysfunction and pulmonary hypertension.[1][2][4] Natural products represent a rich source of novel chemical scaffolds for drug discovery. Isoflavones, a class of polyphenolic compounds found in various plants, have demonstrated a wide range of biological activities. While direct evidence for Derrisisoflavone K as a PDE5 inhibitor is not currently available in the scientific literature, related isoflavones isolated from the Derris genus have shown promising inhibitory activity against PDE5.[5][6]

These application notes provide a summary of the existing data on related compounds, a detailed protocol for evaluating the PDE5 inhibitory potential of this compound, and visual representations of the relevant signaling pathway and experimental workflow.

Data Presentation: PDE5 Inhibition by Isoflavones from Derris scandens

While no specific inhibitory data for this compound against PDE5 has been reported, studies on other isoflavones isolated from Derris scandens provide a rationale for investigating its potential. The following table summarizes the reported 50% inhibitory concentrations (IC50) of these related compounds against PDE5.[5][6]

CompoundIC50 (µM)
Osajin4
4',5,7-trihydroxybiprenylisoflavone8
Derrisisoflavone A9

Data sourced from a study on phosphodiesterase 5 inhibitors from Derris scandens.[5][6]

Experimental Protocols

To assess the potential of this compound as a PDE5 inhibitor, a robust and validated in vitro assay is required. The following protocol describes a common method for determining the inhibitory activity of a test compound against purified PDE5 enzyme. This protocol is based on the principles of competitive enzyme inhibition assays.[7][8]

Objective: To determine the in vitro inhibitory effect of this compound on phosphodiesterase 5 (PDE5) activity.

Materials:

  • Purified recombinant human PDE5A1 enzyme

  • This compound (test compound)

  • Sildenafil (positive control)

  • cGMP (substrate)

  • Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mM EDTA)

  • Detection Reagent (e.g., Malachite Green-based phosphate detection kit or a fluorescence polarization assay kit)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare a series of dilutions of this compound in the assay buffer to achieve a range of final concentrations for IC50 determination.

    • Prepare a stock solution of sildenafil as a positive control and create a similar dilution series.

    • Prepare the PDE5 enzyme solution to the desired working concentration in the assay buffer.

    • Prepare the cGMP substrate solution to the desired working concentration in the assay buffer.

  • Assay Reaction:

    • To each well of a 96-well microplate, add the following components in the specified order:

      • Assay Buffer

      • Test compound (this compound) or control (sildenafil or vehicle)

      • PDE5 enzyme solution

    • Incubate the plate at 37°C for a pre-determined time (e.g., 15 minutes) to allow for inhibitor-enzyme interaction.

    • Initiate the enzymatic reaction by adding the cGMP substrate solution to all wells.

  • Incubation and Termination:

    • Incubate the reaction mixture at 37°C for a specific duration (e.g., 30 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

    • Terminate the reaction by adding a stop solution, which is typically provided with the detection kit (e.g., a strong acid for Malachite Green-based assays).

  • Detection of Product Formation:

    • Add the detection reagent to each well. This reagent will react with the product of the PDE5 reaction (GMP or inorganic phosphate).

    • Allow for color development or signal stabilization as per the manufacturer's instructions.

    • Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

  • Data Analysis:

    • The amount of product formed is proportional to the PDE5 activity.

    • Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = 100 x [1 - (Signal_inhibitor - Signal_blank) / (Signal_vehicle - Signal_blank)]

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a sigmoidal dose-response curve.

Mandatory Visualizations

Signaling Pathway of PDE5 Inhibition

The following diagram illustrates the signaling pathway involving nitric oxide (NO), guanylate cyclase (GC), cGMP, and PDE5, and the mechanism of action of a PDE5 inhibitor.

PDE5_Signaling_Pathway cluster_cell Smooth Muscle Cell cluster_inhibitor Mechanism of Inhibition NO Nitric Oxide (NO) GC Guanylate Cyclase (GC) NO->GC activates cGMP cGMP GC->cGMP converts GTP GTP GTP->GC PDE5 PDE5 cGMP->PDE5 Relaxation Smooth Muscle Relaxation cGMP->Relaxation leads to GMP 5'-GMP (Inactive) PDE5->GMP hydrolyzes Derrisisoflavone_K This compound (Potential Inhibitor) Derrisisoflavone_K->PDE5 inhibits

Caption: PDE5 signaling pathway and proposed inhibition.

Experimental Workflow for PDE5 Inhibition Assay

The diagram below outlines the key steps in the experimental workflow for determining the PDE5 inhibitory activity of a test compound.

PDE5_Assay_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction Setup cluster_incubation 3. Incubation & Termination cluster_detection 4. Detection & Analysis Prep_Reagents Prepare Reagents: - this compound dilutions - PDE5 Enzyme - cGMP Substrate Add_Components Add to 96-well plate: 1. Buffer 2. Inhibitor (this compound) 3. PDE5 Enzyme Prep_Reagents->Add_Components Pre_Incubate Pre-incubate at 37°C Add_Components->Pre_Incubate Add_Substrate Initiate reaction with cGMP Pre_Incubate->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Terminate Add Stop Solution Incubate->Terminate Add_Detection Add Detection Reagent Terminate->Add_Detection Measure_Signal Read Absorbance/ Fluorescence Add_Detection->Measure_Signal Analyze_Data Calculate % Inhibition Determine IC50 Measure_Signal->Analyze_Data

Caption: Workflow for PDE5 inhibition assay.

References

Application Note: Quantitative Analysis of Derrisisoflavone K in Plant Extracts Using HPLC-UV

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative determination of Derrisisoflavone K in plant extracts. The protocol provides a robust and reproducible methodology for sample preparation, chromatographic separation, and method validation. The described method is suitable for quality control, phytochemical analysis, and pharmacokinetic studies involving this compound.

Introduction

This compound is a prenylated isoflavonoid found in plants of the Derris genus, such as Derris robusta.[1] Isoflavonoids from Derris species have garnered significant interest due to their diverse biological activities, including anti-inflammatory properties.[2][3] Accurate and reliable quantification of these compounds in plant materials is crucial for standardization, ensuring therapeutic efficacy, and enabling further research into their pharmacological potential. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a powerful and widely accessible technique for the analysis of flavonoids and other phenolic compounds in complex matrices like plant extracts.[4] This document provides a comprehensive protocol for the extraction and subsequent quantitative analysis of this compound.

Experimental Protocols

Materials and Reagents
  • This compound analytical standard (purity ≥98%)

  • HPLC-grade acetonitrile, methanol, and water[5]

  • Formic acid (≥98%)

  • Dried and powdered plant material (e.g., from Derris species)

  • 0.45 µm syringe filters

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.[5][6]

  • Analytical balance

  • Ultrasonic bath

  • Rotary evaporator

  • Vortex mixer

Sample Preparation: Extraction Protocol
  • Weighing: Accurately weigh 1.0 g of pulverized, dried plant material into a conical flask.

  • Extraction: Add 25 mL of methanol to the flask.

  • Ultrasonication: Place the flask in an ultrasonic bath and extract for 45 minutes at 50°C.[7]

  • Filtration: Filter the extract through Whatman No. 1 filter paper. Collect the filtrate.

  • Re-extraction: Repeat the extraction process (steps 2-4) on the plant residue twice more to ensure complete extraction.

  • Concentration: Combine all filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at 40°C.

  • Reconstitution: Dissolve the dried extract in 5.0 mL of methanol.

  • Final Filtration: Filter the reconstituted solution through a 0.45 µm syringe filter into an HPLC vial for analysis.

Standard Solution Preparation
  • Stock Solution: Accurately weigh 1.0 mg of this compound standard and dissolve it in 10 mL of methanol to obtain a stock solution of 100 µg/mL.

  • Working Solutions: Prepare a series of working standard solutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with methanol. These will be used to construct the calibration curve.

HPLC-UV Method

The chromatographic separation is achieved using a C18 reversed-phase column.[8]

cluster_prep Sample & Standard Preparation cluster_hplc HPLC-UV Analysis cluster_data Data Processing Plant Plant Material Extraction Solvent Extraction (Methanol, Ultrasonication) Plant->Extraction Standard This compound Standard Working_Std Preparation of Working Standards Standard->Working_Std Filtration Filtration & Concentration Extraction->Filtration HPLC_Sample Final Plant Extract (in HPLC Vial) Filtration->HPLC_Sample Injection Autosampler Injection (10 µL) HPLC_Sample->Injection HPLC_Standard Calibration Standards (in HPLC Vials) Working_Std->HPLC_Standard HPLC_Standard->Injection Separation C18 Column Separation (Gradient Elution) Injection->Separation Detection UV Detection (265 nm) Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Quantification Quantification using Calibration Curve Chromatogram->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for this compound analysis.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column Reversed-Phase C18, 4.6 x 250 mm, 5 µm[5]
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Elution 0-10 min: 30-60% B; 10-25 min: 60-90% B; 25-30 min: 90% B
Flow Rate 1.0 mL/min
Column Temperature 35°C[5]
Injection Volume 10 µL
Detection Wavelength 265 nm
Table 1: Optimized HPLC-UV Chromatographic Conditions.
Method Validation Protocol

The analytical method should be validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[9]

G Start Method Development Specificity Specificity/ Selectivity Start->Specificity Analyze blank, standard, sample Linearity Linearity & Range Specificity->Linearity Establish correlation Accuracy Accuracy (Recovery %) Linearity->Accuracy Spike recovery test Precision Precision (Repeatability & Intermediate) Accuracy->Precision Intra/Inter-day analysis LOD_LOQ LOD & LOQ Precision->LOD_LOQ Signal-to-noise ratio Robustness Robustness LOD_LOQ->Robustness Vary parameters slightly Validated Method Validated Robustness->Validated

Caption: Logical workflow for the HPLC-UV method validation process.

Illustrative Results & Data

(Note: The following data is illustrative to demonstrate expected results from the validated method).

Linearity, LOD, and LOQ

The calibration curve was constructed by plotting the peak area against the concentration of the this compound standard solutions. The developed HPLC-UV method is expected to demonstrate high sensitivity.[2][3]

ParameterResult
Linear Range 1 - 100 µg/mL
Regression Equation y = 25430x + 1580
Correlation Coefficient (R²) > 0.999
Limit of Detection (LOD) 0.08 µg/mL
Limit of Quantification (LOQ) 0.25 µg/mL
Table 2: Illustrative Method Validation Parameters for Linearity and Sensitivity.
Precision and Accuracy

Precision was evaluated through intra-day and inter-day analysis of quality control (QC) samples at three concentration levels (low, medium, high). Accuracy was determined by a spike recovery experiment. The relative standard deviation (RSD) for precision and the recovery percentage for accuracy are expected to be within acceptable limits.[2][3]

Concentration (µg/mL)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=6)Accuracy (% Recovery)
5 (Low QC) 1.852.54101.5%
25 (Medium QC) 1.101.9898.7%
80 (High QC) 0.951.6599.2%
Table 3: Illustrative Intra-day/Inter-day Precision and Accuracy Data.
Analysis of Plant Extract Sample

The validated method was applied to determine the concentration of this compound in a prepared plant extract.

Sample IDRetention Time (min)Peak AreaConcentration (µg/mL)Content in Plant Material (mg/g)
Plant Extract 118.5458,70017.90.0895
Table 4: Illustrative Quantitative Analysis of this compound in a Plant Sample.

Conclusion

This application note provides a detailed, step-by-step protocol for the quantitative analysis of this compound in plant extracts using a validated HPLC-UV method. The methodology is shown to be linear, sensitive, precise, and accurate, making it a reliable tool for researchers in natural product chemistry, quality control laboratories, and drug development. The clear workflow and structured protocols ensure ease of adoption and reproducibility across different laboratory settings.

References

Application Notes and Protocols for the Detection of Derrisisoflavone K in Biological Matrices using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Derrisisoflavone K is a prenylated isoflavone found in plants of the Derris genus, which have been traditionally used in medicine for their anti-inflammatory properties.[1][2] The increasing interest in the pharmacological potential of isoflavones necessitates the development of sensitive and robust analytical methods for their quantification in biological matrices. This is crucial for pharmacokinetic, toxicokinetic, and metabolism studies in drug development. This document provides a detailed protocol for the development and validation of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the determination of this compound in plasma.

Methodology

The proposed LC-MS/MS method is based on the common principles of bioanalytical method development and validation as outlined by regulatory agencies.[3][4] The method involves sample preparation using protein precipitation, followed by chromatographic separation on a C18 reversed-phase column and detection by a triple quadrupole mass spectrometer.

Experimental Protocols

1. Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for removing the bulk of proteins from plasma samples, which can interfere with the analysis.[5]

  • Materials:

    • Blank plasma (human, rat, or mouse)

    • This compound reference standard

    • Internal Standard (IS) (e.g., a structurally similar, stable isotope-labeled isoflavone or another isoflavone not present in the sample)

    • Acetonitrile (ACN), LC-MS grade

    • Methanol (MeOH), LC-MS grade

    • Microcentrifuge tubes (1.5 mL)

    • Vortex mixer

    • Microcentrifuge

  • Procedure:

    • Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

    • Add 10 µL of the Internal Standard working solution.

    • Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate the proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean tube or a 96-well plate.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 ACN:Water with 0.1% formic acid).

    • Vortex briefly and inject into the LC-MS/MS system.

2. Liquid Chromatography

The chromatographic conditions should be optimized to achieve good peak shape, resolution from matrix components, and a short run time.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Parameters:

    • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient Elution:

      Time (min) %A %B Flow Rate (mL/min)
      0.0 90 10 0.4
      1.0 10 90 0.4
      2.5 10 90 0.4
      2.6 90 10 0.4

      | 4.0 | 90 | 10 | 0.4 |

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

3. Mass Spectrometry

A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is recommended for its high selectivity and sensitivity.

  • Instrumentation:

    • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • MRM Transitions: The precursor ion for this compound (C22H22O6, MW: 382.41 g/mol ) is expected to be [M+H]+ at m/z 383.1. Product ions need to be determined by infusing a standard solution and performing a product ion scan. Based on the fragmentation of similar isoflavones, potential product ions could arise from the loss of isoprene groups or cleavage of the pyran ring.

      Analyte Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (eV)
      This compound (Quantifier) 383.1 To be determined 100 To be optimized
      This compound (Qualifier) 383.1 To be determined 100 To be optimized

      | Internal Standard | Specific to IS | Specific to IS | 100 | To be optimized |

    • Source Parameters:

      • Capillary Voltage: 3.5 kV

      • Source Temperature: 150°C

      • Desolvation Temperature: 400°C

      • Cone Gas Flow: 50 L/hr

      • Desolvation Gas Flow: 800 L/hr

Method Validation

The developed method must be validated according to international guidelines to ensure its reliability.[3][4][6] Key validation parameters are summarized below.

Validation ParameterAcceptance Criteria
Selectivity No significant interfering peaks at the retention times of the analyte and IS in blank matrix from at least six different sources.
Linearity Calibration curve with at least six non-zero standards. Correlation coefficient (r²) ≥ 0.99.
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve with a signal-to-noise ratio ≥ 10 and accuracy and precision within ±20%.
Accuracy and Precision Within-run and between-run precision (%CV) ≤ 15% (≤ 20% at LLOQ). Accuracy (%RE) within ±15% (±20% at LLOQ) for QC samples at low, medium, and high concentrations.
Recovery Consistent and reproducible recovery of the analyte and IS.
Matrix Effect The matrix factor should be consistent across different lots of the biological matrix. The CV of the matrix factor should be ≤ 15%.
Stability Analyte stability in the biological matrix under various storage and handling conditions (freeze-thaw, short-term bench-top, long-term storage, post-preparative).

Data Presentation

The following tables present hypothetical but realistic quantitative data that should be obtained during method validation.

Table 1: Calibration Curve for this compound in Plasma

Concentration (ng/mL)Mean Peak Area Ratio (Analyte/IS)Accuracy (%)Precision (%CV)
1 (LLOQ)0.012105.28.9
20.025102.16.5
100.12898.74.2
500.645101.53.1
2002.58099.32.5
5006.45098.92.1
1000 (ULOQ)12.910100.81.8
Linear Range: 1 - 1000 ng/mL, Regression: y = 0.0129x + 0.0005, r² = 0.998

Table 2: Accuracy and Precision of Quality Control Samples

QC LevelNominal Conc. (ng/mL)Intra-day (n=6)Inter-day (n=18, 3 runs)
Accuracy (%RE) Precision (%CV)
LLOQ QC14.59.8
Low QC32.17.2
Mid QC150-1.84.5
High QC8000.53.1

Table 3: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Recovery (%)Matrix Effect (%)
Low QC388.595.2
High QC80091.298.7
Internal Standard10090.196.5

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (100 µL) Add_IS Add Internal Standard Plasma->Add_IS PPT Protein Precipitation (Cold Acetonitrile) Add_IS->PPT Centrifuge Centrifugation PPT->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LC LC Separation (C18 Column) Reconstitute->LC MS MS/MS Detection (MRM Mode) LC->MS Integration Peak Integration MS->Integration Quantification Quantification (Calibration Curve) Integration->Quantification

Caption: Workflow for the LC-MS/MS analysis of this compound.

Hypothesized Signaling Pathway Modulation

Derris isoflavones have been reported to exhibit anti-inflammatory effects, potentially through the inhibition of the NF-κB signaling pathway.[1]

G cluster_cytoplasm Cytoplasm cluster_nucleus LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 LPS->TLR4 Activates IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB_inactive NF-κB (p50/p65) (Inactive) IkB->NFkB_inactive NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active Nucleus Nucleus NFkB_active->Nucleus Translocation Genes Pro-inflammatory Gene Expression (COX-2, iNOS, TNF-α) DerrisK This compound DerrisK->IKK Inhibits (Hypothesized)

Caption: Hypothesized inhibition of the NF-κB pathway by this compound.

References

Derrisisoflavone K: Application Notes for Insecticidal and Antifeedant Activity Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Derrisisoflavone K is a prenylated isoflavone, a class of secondary metabolites found in plants of the Derris genus. Compounds from Derris, such as the well-known insecticide rotenone, have a long history of use in pest control. This compound and related isoflavones are subjects of growing interest for their potential as botanical insecticides and antifeedants. These compounds may offer more environmentally benign alternatives to synthetic pesticides. Their modes of action are believed to involve disruption of insect respiratory systems or acting as potent feeding deterrents. This document provides an overview of the bioactivities of this compound and standardized protocols for evaluating its insecticidal and antifeedant properties.

Biological Activity of Derris-Derived Isoflavones

Studies on isoflavones isolated from Derris scandens have demonstrated significant insecticidal and antifeedant activities against various insect pests, particularly those affecting stored products. While specific data for this compound is limited in the provided search results, the activities of analogous compounds from the same plant source provide a strong rationale for its investigation.

For instance, compounds such as Osajin, Lupalbigenin, and Scandinone from Derris scandens have shown 100% contact toxicity against the red flour beetle (Tribolium castaneum) and the rice moth (Corcyra cephalonica)[1]. These compounds also exhibited moderate to high antifeedant activity, significantly reducing the relative growth rate, consumption rate, and food utilization of the tested insects[1]. Such findings underscore the potential of isoflavones from this genus as effective pest control agents.

Quantitative Data Summary

The following table summarizes the bioactivity of various isoflavones and related compounds isolated from Derris scandens against common insect pests. This data serves as a benchmark for evaluating the efficacy of this compound.

Compound/ExtractInsect SpeciesBioassay TypeEfficacy/ObservationReference
Osajin, Scandinone, GenisteinTribolium castaneum, Corcyra cephalonicaContact Toxicity (Topical)100% mortality at 10 µ g/larva after 14 days.[1]
Osajin, Lupalbigenin, ScandinoneT. castaneum, C. cephalonicaAntifeedant (Flour Disc)Significant feeding deterrent activity at higher concentrations.[1]
Osajin, Lupalbigenin, ScandinoneT. castaneum, C. cephalonicaGrowth InhibitionReduced relative growth rate (RGR) and consumption rate (RCR).[1]
Chromatographic Fractions (D, E, J) from endophytic Penicillium sp. in Derris ellipticaLipaphis erysimi (Turnip Aphid)Insecticidal (Dipping)57-70% mortality at 1 mg/ml after 48 hours.[2]
Chromatographic Fractions (D, E, J) from endophytic Penicillium sp. in Derris ellipticaPlutella xylostella (Diamondback Moth)AntifeedantStrong antifeeding activity observed.[2]

Experimental Protocols

The following are detailed methodologies for assessing the insecticidal and antifeedant activities of this compound.

Protocol: Insecticidal Activity - Topical Application Bioassay

This assay determines the contact toxicity of a compound when applied directly to the insect's cuticle.

Objective: To determine the median lethal dose (LD50) of this compound against a target insect.

Materials:

  • This compound

  • Acetone (or other suitable volatile solvent)

  • Micropipette (0.1-2 µL range)

  • Third or fourth instar larvae of the target insect (e.g., Spodoptera litura, Helicoverpa armigera)

  • Petri dishes or ventilated rearing containers

  • Artificial diet or host plant leaves

Procedure:

  • Preparation of Test Solutions: Prepare a stock solution of this compound in acetone (e.g., 10 mg/mL). From this, create a series of five to seven serial dilutions to obtain a range of concentrations. A solvent-only solution serves as the negative control.

  • Insect Preparation: Select healthy, uniform-sized larvae for the assay.

  • Application: Using a micropipette, apply a precise volume (e.g., 1 µL) of a test solution to the dorsal thoracic region of each larva[3].

  • Replication: Treat at least 20-30 larvae for each concentration and the control.

  • Incubation: Place the treated larvae individually in petri dishes with a sufficient amount of food. Maintain them in a controlled environment (e.g., 25±2°C, 65±5% RH, 16:8 L:D photoperiod).

  • Data Collection: Record larval mortality at 24, 48, and 72-hour intervals. A larva is considered dead if it does not move when prodded with a fine brush.

  • Data Analysis: Correct for control mortality using Abbott's formula if it exceeds 10%. Calculate the LD50 and LD90 values, along with their 95% confidence intervals, using probit analysis.

Protocol: Antifeedant Activity - Leaf Disc No-Choice Bioassay

This assay quantifies the feeding deterrence of a compound.

Objective: To calculate the Antifeedant Index (AFI) of this compound.

Materials:

  • This compound

  • Acetone or other suitable solvent

  • Fresh host plant leaves (e.g., castor for S. litura, cotton for H. armigera)[4]

  • Cork borer (to cut uniform leaf discs)

  • Petri dishes lined with moist filter paper

  • Third or fourth instar larvae, pre-starved for 2-4 hours

  • Leaf area meter or a high-resolution scanner and image analysis software

Procedure:

  • Preparation of Test Solutions: Prepare a range of concentrations of this compound in the chosen solvent (e.g., 100, 250, 500, 1000 ppm)[4].

  • Leaf Disc Treatment: Using a cork borer, cut fresh leaf discs of a standard size (e.g., 4 cm diameter)[4]. Dip the discs into the test solutions for a few seconds. Dip control discs in the solvent only. Allow the solvent to evaporate completely in a fume hood.

  • Assay Setup: Place one treated leaf disc in each petri dish containing a moist filter paper to prevent desiccation[5].

  • Insect Introduction: Introduce a single, pre-starved larva into each petri dish[6].

  • Replication: Maintain at least 10 replicates for each concentration and the control[4].

  • Incubation: Keep the petri dishes in a controlled environment for 24 hours[4][5].

  • Data Collection: After 24 hours, remove the larvae and measure the area of the leaf disc consumed in both treated and control setups.

  • Data Analysis: Calculate the percentage Antifeedant Index (AFI) using the following formula[4]: AFI (%) = [(C - T) / (C + T)] * 100 Where:

    • C = Area of leaf consumed in the control disc

    • T = Area of leaf consumed in the treated disc

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for conducting insecticidal and antifeedant bioassays.

Bioassay_Workflow cluster_prep Phase 1: Preparation cluster_assays Phase 2: Bioassays cluster_data Phase 3: Data Collection & Analysis cluster_results Phase 4: Results Compound This compound Stock Solution Dilutions Prepare Serial Dilutions Compound->Dilutions Insecticidal Insecticidal Assay (e.g., Topical Application) Dilutions->Insecticidal Antifeedant Antifeedant Assay (e.g., Leaf Disc No-Choice) Dilutions->Antifeedant Insects Rear & Select Test Insects Insects->Insecticidal Insects->Antifeedant Mortality Record Mortality (24, 48, 72h) Insecticidal->Mortality Consumption Measure Leaf Area Consumed (24h) Antifeedant->Consumption Analysis_LD50 Probit Analysis (Calculate LD50) Mortality->Analysis_LD50 Analysis_AFI Calculate Antifeedant Index (AFI) Consumption->Analysis_AFI Result_Tox Toxicity (LD50 Value) Analysis_LD50->Result_Tox Result_Antifeedant Feeding Deterrence (AFI %) Analysis_AFI->Result_Antifeedant

Caption: Workflow for Insecticidal and Antifeedant Bioassays.

Potential Mode of Action Pathway

While the exact mode of action for this compound is not detailed, many botanical insecticides interfere with fundamental neurological or metabolic pathways. The diagram below illustrates a hypothetical pathway where a compound disrupts neurotransmitter signaling, a common mechanism for insecticides.

Mode_of_Action Compound This compound TargetSite Target Site (e.g., GABA Receptor) Compound->TargetSite Binds to Action Antagonistic Binding TargetSite->Action Effect1 Inhibition of Chloride Ion Influx Action->Effect1 Leads to Effect2 Continuous Nerve Firing (Hyperexcitation) Effect1->Effect2 Result Paralysis & Death Effect2->Result

Caption: Hypothetical Neurological Mode of Action Pathway.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Derrisisoflavone K Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield of Derrisisoflavone K from plant sources.

Frequently Asked Questions (FAQs)

Q1: What are the primary plant sources for this compound?

A1: this compound has been isolated from plant species belonging to the Derris genus, notably Derris robusta and Derris scandens. These plants are rich sources of various isoflavonoids, including prenylated isoflavones like this compound.

Q2: What is a general overview of the extraction and isolation process for this compound?

A2: The general workflow involves drying and powdering the plant material (twigs and leaves of Derris robusta are a common source), followed by extraction with a suitable solvent. The crude extract is then concentrated and subjected to chromatographic techniques for fractionation and purification to isolate this compound.

Q3: Which solvents are most effective for extracting this compound?

A3: Ethanol-water mixtures have been successfully used for the extraction of this compound and other isoflavones from Derris species. The polarity of the solvent is a critical factor, and optimizing the ethanol-to-water ratio can significantly impact the extraction yield. For isoflavones in general, mixtures of ethanol, methanol, or acetone with water are commonly tested to find the optimal polarity for the target compound.

Q4: How do different extraction techniques compare in terms of isoflavone yield?

A4: Modern extraction techniques such as Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Pressurized Liquid Extraction (PLE) can offer higher yields and shorter extraction times compared to conventional methods like maceration or Soxhlet extraction. However, the optimal method can depend on the specific plant matrix and the stability of the target compound.

Q5: What are the known biological activities of this compound and related isoflavones?

A5: Isoflavones from Derris species, including those structurally similar to this compound, have demonstrated anti-inflammatory, anti-cancer, and estrogenic activities. For instance, some Derris isoflavones have been shown to inhibit the production of nitric oxide (NO) and suppress the expression of inflammatory genes like iNOS and COX-2. Additionally, certain isoflavones from Derris scandens have exhibited antiproliferative effects on cancer cell lines, potentially through the induction of apoptosis.

Troubleshooting Guide

Problem Potential Cause Recommended Solution Citation
Low Yield of this compound Inappropriate Solvent Polarity: The solvent system may not be optimal for solubilizing this compound, a prenylated isoflavone.Test a range of ethanol-water or methanol-water concentrations (e.g., 50%, 70%, 95%) to determine the optimal polarity.
Insufficient Extraction Time or Temperature: The conditions may not be adequate for the solvent to penetrate the plant matrix and extract the compound effectively.Systematically vary the extraction time and temperature. For modern techniques like UAE or MAE, shorter times may be sufficient. Be cautious of higher temperatures which can degrade flavonoids.
Inadequate Solid-to-Solvent Ratio: A low solvent volume can lead to saturation and incomplete extraction.Increase the solvent-to-solid ratio. Ratios between 10:1 and 50:1 (v/w) are a good starting point to investigate.
Large Particle Size of Plant Material: Larger particles have a reduced surface area, limiting solvent access.Grind the dried plant material to a fine powder (e.g., 40-100 mesh) to increase the surface area for extraction.
Degradation of this compound High Extraction Temperature: Prenylated flavonoids can be susceptible to thermal degradation.Employ modern extraction techniques like UAE or MAE which can be performed at lower temperatures. If using conventional methods, carefully control the temperature and extraction duration.
Presence of Degrading Enzymes: Endogenous plant enzymes released during extraction could potentially degrade the target compound.Consider a blanching step with steam or a quick solvent wash (e.g., with acetone) to denature enzymes before the main extraction.
Co-extraction of Impurities Non-selective Solvent System: The chosen solvent may be co-extracting a wide range of other compounds, complicating purification.Adjust the solvent polarity to be more selective for isoflavones. Consider a pre-extraction step with a non-polar solvent like hexane to remove lipids.
Complex Plant Matrix: The inherent complexity of the plant material leads to the extraction of interfering substances.Implement a purification step after initial extraction, such as liquid-liquid partitioning or solid-phase extraction (SPE) using C18 or other suitable sorbents.
Difficulties in Purification Similar Polarities of Co-extractants: Other extracted flavonoids or phenolic compounds may have similar chromatographic behavior to this compound.Employ multi-step chromatographic purification. This may include initial separation on silica gel followed by preparative HPLC on a reversed-phase column (e.g., C18) with a fine-tuned gradient elution.
Low Abundance of this compound: The target compound may be present in low concentrations in the crude extract.Start with a larger quantity of plant material. Optimize the extraction to enrich the crude extract with the target compound before proceeding to multi-step purification.

Data Presentation: Factors Influencing Isoflavone Yield

While specific quantitative data for this compound yield under varying conditions is limited in publicly available literature, the following table summarizes the general effects of key parameters on isoflavone extraction, based on studies of similar compounds. This can guide the optimization of your extraction protocol.

Parameter Condition A Yield Trend A Condition B Yield Trend B Rationale & Citation
Solvent Composition 50% Ethanol in WaterModerate70-80% Ethanol in WaterHighOptimizes polarity for isoflavone solubility.
Extraction Temperature 25°C (Room Temp)Low to Moderate50-70°CHigh (with caution)Increased temperature enhances solubility and diffusion, but excessive heat can cause degradation.
Extraction Time (UAE) 10 minutesModerate30-60 minutesHighLonger sonication can increase extraction efficiency, but prolonged times may not significantly increase yield and risk degradation.
Solid-to-Solvent Ratio 1:10 (g/mL)Moderate1:25 (g/mL)HighA higher solvent volume prevents saturation and improves extraction efficiency.
Particle Size 20 meshModerate40-60 meshHighSmaller particle size increases the surface area for solvent interaction.

Experimental Protocols

Protocol 1: Optimized Solvent Extraction of this compound from Derris robusta

This protocol is based on established methods for isoflavone extraction and is designed for optimizing the yield of this compound.

1. Plant Material Preparation:

  • Obtain dried twigs and leaves of Derris robusta.

  • Grind the plant material to a fine powder (40-60 mesh) using a mechanical grinder.

  • Store the powdered material in an airtight container in a cool, dark place.

2. Extraction:

  • Weigh 100 g of the powdered plant material and place it in a 2 L flask.

  • Add 1 L of 95% ethanol-water (v/v) to the flask.

  • Macerate the mixture at room temperature for 4 days with occasional shaking.

  • Alternatively, for a faster extraction, use an ultrasonic bath at 40-50°C for 60 minutes.

  • Filter the extract through Whatman No. 1 filter paper.

  • Repeat the extraction process on the plant residue two more times with fresh solvent.

  • Combine the filtrates and concentrate under reduced pressure at a temperature below 45°C to obtain the crude extract.

3. Purification:

  • Subject the crude extract (e.g., 10 g) to silica gel column chromatography.

  • Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity.

  • Collect fractions and monitor them by thin-layer chromatography (TLC) using a suitable mobile phase (e.g., n-hexane:ethyl acetate, 7:3) and UV visualization.

  • Combine fractions containing the compound of interest (based on Rf value comparison with a standard, if available).

  • Further purify the enriched fraction using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a methanol-water or acetonitrile-water gradient to isolate pure this compound.

Protocol 2: Quantitative Analysis of this compound by HPLC

1. Standard Preparation:

  • Accurately weigh 1 mg of pure this compound and dissolve it in 10 mL of HPLC-grade methanol to prepare a stock solution of 100 µg/mL.

  • Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL) by diluting the stock solution with the mobile phase.

2. Sample Preparation:

  • Accurately weigh a known amount of the crude extract or purified fraction (e.g., 10 mg) and dissolve it in a known volume of methanol (e.g., 10 mL).

  • Filter the solution through a 0.45 µm syringe filter before injection.

3. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of Solvent A (water with 0.1% formic acid) and Solvent B (acetonitrile or methanol). A typical gradient could be: 0-5 min, 30% B; 5-25 min, 30-80% B; 25-30 min, 80% B; 30-35 min, 80-30% B; 35-40 min, 30% B.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: Diode Array Detector (DAD) or UV detector at the maximum absorbance wavelength of this compound (e.g., around 268 nm).

  • Column Temperature: 25-30°C.

4. Quantification:

  • Construct a calibration curve by plotting the peak area against the concentration of the this compound standards.

  • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Visualizations

Experimental Workflow

experimental_workflow plant_material Plant Material (Derris robusta) drying Drying & Grinding plant_material->drying extraction Solvent Extraction (e.g., 95% EtOH) drying->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude Extract concentration->crude_extract silica_cc Silica Gel Column Chromatography crude_extract->silica_cc fraction_collection Fraction Collection & TLC silica_cc->fraction_collection prep_hplc Preparative HPLC (C18 Column) fraction_collection->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound analysis HPLC-DAD Analysis pure_compound->analysis

Caption: Workflow for the extraction and purification of this compound.

Proposed Anti-inflammatory Signaling Pathway

Based on the known anti-inflammatory activity of isoflavones from Derris species, this diagram illustrates a proposed mechanism of action for this compound in inhibiting the NF-κB signaling pathway.

Overcoming solubility issues of Derrisisoflavone K in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Derrisisoflavone K in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous buffers a concern?

This compound is a prenylated isoflavonoid, a class of organic compounds known for their potential biological activities.[1][2] Like many isoflavones, particularly those with lipophilic prenyl groups, this compound has inherently low water solubility.[3] This poor aqueous solubility can pose a significant challenge for in vitro and in vivo studies that require the compound to be in a dissolved state in physiological buffers.

Q2: I am having trouble dissolving this compound directly into my aqueous buffer (e.g., PBS, Tris). What am I doing wrong?

Directly dissolving this compound in aqueous buffers is often unsuccessful due to its hydrophobic nature. A common and effective practice is to first prepare a concentrated stock solution in an organic solvent and then dilute it into the aqueous buffer.

Q3: What is the recommended organic solvent for preparing a this compound stock solution?

Dimethyl sulfoxide (DMSO) is a widely used and recommended organic solvent for dissolving isoflavones and other poorly soluble compounds for biological assays.[4] It is a powerful polar aprotic solvent that can dissolve a wide range of polar and nonpolar compounds.[5]

Q4: What is the maximum recommended concentration of DMSO in my final aqueous buffer?

For most cell-based assays, it is crucial to keep the final concentration of DMSO as low as possible, typically below 0.5% (v/v), to avoid solvent-induced artifacts or cytotoxicity. However, the tolerance can vary between cell lines and experimental systems. It is always recommended to perform a vehicle control experiment (buffer with the same final DMSO concentration without the compound) to assess the effect of the solvent on the assay.

Q5: Are there alternative methods to improve the aqueous solubility of this compound?

Yes, several techniques can be employed to enhance the solubility of isoflavones:

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic guest molecules, like this compound, within their cavity, thereby increasing their aqueous solubility.[6][7]

  • pH Adjustment: The solubility of some isoflavones can be influenced by the pH of the buffer. Depending on the pKa of the compound, adjusting the pH might increase its ionization and, consequently, its solubility.

  • Use of Co-solvents: Besides DMSO, other co-solvents like ethanol can be used. However, their compatibility with the specific experimental setup needs to be considered.

  • Particle Size Reduction: Techniques like micronization can increase the surface area of the compound, which can lead to a faster dissolution rate.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitation upon dilution of DMSO stock in aqueous buffer. The concentration of this compound in the final solution exceeds its solubility limit in the aqueous buffer/DMSO mixture.1. Decrease the final concentration of this compound. 2. Increase the percentage of DMSO in the final solution (while staying within acceptable limits for your experiment). 3. Try a different aqueous buffer. 4. Consider using a solubility enhancer like a cyclodextrin.
Inconsistent experimental results. 1. Incomplete dissolution of this compound. 2. Degradation of the compound in the stock solution or final buffer.1. Ensure the DMSO stock solution is clear and fully dissolved before dilution. Use gentle warming or sonication if necessary. 2. Prepare fresh stock solutions regularly and store them appropriately (protected from light, at a low temperature). Prepare working solutions fresh before each experiment.
Vehicle control (DMSO) shows an unexpected effect. The final concentration of DMSO is too high for the experimental system.1. Reduce the final DMSO concentration by preparing a more concentrated stock solution. 2. Perform a dose-response experiment with DMSO alone to determine the maximum tolerated concentration.

Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₂₂H₂₂O₆[1]
Molecular Weight 382.41 g/mol [1]
Appearance White amorphous powder[1]
Mass Spectrometry HRESIMS (pos.): m/z 405.1307 [M + Na]⁺[1]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or higher, depending on solubility in DMSO).

  • Dissolution: Vortex the tube vigorously to dissolve the powder. If necessary, sonicate the solution in a water bath for 5-10 minutes or warm it gently (e.g., at 37°C) to aid dissolution.

  • Visual Inspection: Ensure that the solution is clear and free of any visible particles before use.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C, protected from light and moisture, to minimize freeze-thaw cycles.

Protocol 2: Preparation of Working Solutions in Aqueous Buffer

  • Thawing: Thaw a frozen aliquot of the this compound DMSO stock solution at room temperature.

  • Dilution: Serially dilute the stock solution in your desired aqueous buffer (e.g., PBS, DMEM, Tris) to the final working concentration. It is crucial to add the DMSO stock to the buffer and mix immediately to prevent precipitation.

  • Mixing: Gently vortex or invert the tube to ensure homogeneity.

  • Final DMSO Concentration: Calculate the final percentage of DMSO in your working solution and ensure it is within the acceptable range for your experiment.

  • Use: Use the freshly prepared working solution immediately for your experiments.

Visual Guides

Experimental_Workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound add_dmso Add DMSO weigh->add_dmso dissolve Vortex / Sonicate add_dmso->dissolve store Store at -20°C / -80°C dissolve->store thaw Thaw Stock Solution store->thaw For Experiment dilute Dilute in Aqueous Buffer thaw->dilute mix Mix Thoroughly dilute->mix use Use in Experiment mix->use Troubleshooting_Logic start Precipitation Observed? solubility_exceeded Solubility Limit Exceeded start->solubility_exceeded Yes no_precipitate Solution is Clear start->no_precipitate No decrease_conc Decrease Final Concentration solubility_exceeded->decrease_conc increase_dmso Increase DMSO % (if possible) solubility_exceeded->increase_dmso change_buffer Try Different Buffer solubility_exceeded->change_buffer use_enhancer Use Solubility Enhancer (e.g., Cyclodextrin) solubility_exceeded->use_enhancer

References

Technical Support Center: Optimizing HPLC Gradient for Derrisisoflavone Isomer Separation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) gradient methods for the challenging separation of Derrisisoflavone isomers.

Frequently Asked Questions (FAQs)

Q1: Why is separating Derrisisoflavone isomers so challenging?

A1: Derrisisoflavone isomers often possess very similar chemical structures, molecular weights, and polarities. This results in nearly identical interactions with the stationary phase and mobile phase in reversed-phase HPLC, leading to co-elution or poor resolution. Achieving separation requires careful optimization of multiple chromatographic parameters to exploit subtle differences in their physicochemical properties.

Q2: Is a gradient or isocratic elution better for separating Derrisisoflavone isomers?

A2: A gradient elution is almost always preferred for separating a mixture of isoflavone isomers.[1] Isomers are likely to have very similar retention times, and an isocratic method may not provide enough resolving power. A shallow gradient, which involves a slow and gradual increase in the organic solvent concentration, expands the elution window and can significantly improve the resolution between closely eluting peaks.[2]

Q3: What are the recommended starting conditions for developing a separation method for Derrisisoflavone isomers?

A3: A good starting point for method development is a standard C18 column and a mobile phase consisting of water (A) and acetonitrile (B), both with an acidic modifier.[3][4]

  • Column: C18 (e.g., 150 mm x 4.6 mm, 3.5 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Initial Gradient: A broad "scouting" gradient, such as 5% to 95% B over 20 minutes, is recommended to determine the approximate elution composition.[5]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35-40 °C[6]

  • Detection: UV, with the wavelength set to the absorbance maximum of the isoflavones (typically around 254-260 nm).[7]

Q4: How does the mobile phase pH affect the separation of isoflavones?

A4: Mobile phase pH is a critical parameter that can dramatically alter the selectivity of the separation for ionizable compounds.[8][9] Isoflavones contain phenolic hydroxyl groups, and their degree of ionization is pH-dependent. At a pH close to their pKa, they can exist in both ionized and non-ionized forms, often leading to broad or split peaks.[8] Using a mobile phase with a pH well below the pKa of the phenolic groups (e.g., pH 2.5-4) ensures that they remain in a single, non-ionized form. This "ion suppression" leads to more hydrophobic interactions with the C18 stationary phase, resulting in better retention and improved peak shape.[9][10] Acidic modifiers like formic acid or acetic acid are commonly used for this purpose.[7][11]

Q5: My peaks are still co-eluting. What is the most important parameter to adjust next?

A5: If initial scouting runs show co-elution, the most impactful parameter to adjust is the gradient slope . Once you have an idea of the organic solvent percentage at which your isomers elute, you can run a much shallower gradient around that range. For example, if the isomers eluted between 60% and 70% acetonitrile in your scouting run, a new gradient of 55% to 75% acetonitrile over a longer period (e.g., 30 minutes) will increase the separation time in that critical window, likely improving resolution.

Troubleshooting Guide

ProblemQuestionPossible Causes & Solutions
Poor Resolution / Co-elution My Derrisisoflavone isomer peaks are not separating. 1. Gradient Slope is Too Steep: The change in mobile phase composition is too rapid.     • Solution: Decrease the gradient slope (e.g., from a 5%/min to a 1%/min change in organic solvent) in the region where the isomers elute. This increases the time the analytes spend interacting with the stationary phase, enhancing separation. 2. Inappropriate Organic Solvent: The chosen organic solvent may not provide the best selectivity.     • Solution: Compare acetonitrile and methanol. Run identical scouting gradients with each solvent. Acetonitrile often provides sharper peaks and different selectivity compared to methanol for phenolic compounds.[4] 3. Suboptimal Temperature: Temperature affects solvent viscosity and mass transfer kinetics.     • Solution: Systematically evaluate column temperatures (e.g., 30°C, 35°C, 40°C, 45°C). Increasing temperature generally decreases retention time but can sometimes alter selectivity and improve resolution.[6]
Poor Peak Shape (Tailing) Why are my isomer peaks tailing? 1. Secondary Silanol Interactions: Basic analytes can interact with acidic residual silanol groups on the silica-based C18 column, causing tailing.     • Solution: Ensure the mobile phase is sufficiently acidic (e.g., 0.1% formic or acetic acid, pH 2.5-3.5). The acid protonates the silanols, minimizing these secondary interactions.[10] 2. Column Overload: Injecting too much sample can saturate the stationary phase at the column inlet.     • Solution: Reduce the injection volume or dilute the sample. 3. Column Contamination/Degradation: Buildup of matrix components on the column frit or head can distort peak shape.     • Solution: Use a guard column to protect the analytical column.[10] If the column is contaminated, follow the manufacturer's instructions for washing and regeneration.
Inconsistent Retention Times My retention times are shifting between runs. 1. Inadequate Column Equilibration: The column is not returned to the initial mobile phase conditions before the next injection.     • Solution: Increase the post-run equilibration time. A good rule of thumb is to allow at least 10 column volumes of the initial mobile phase to pass through the column before the next injection. 2. Mobile Phase Preparation: Small variations in mobile phase composition can cause shifts.     • Solution: Prepare mobile phases in large batches to ensure consistency. Always measure pH on the aqueous portion before adding the organic solvent.[10] Ensure solvents are properly degassed.[12] 3. Pumping System Issues: Fluctuations in pump pressure or improper solvent mixing can alter the gradient profile.     • Solution: Check the HPLC system for leaks and ensure the pump is properly primed and delivering a stable flow.

Experimental Protocols

Protocol 1: Systematic Gradient Optimization

This protocol describes a systematic approach to developing a robust gradient HPLC method for separating Derrisisoflavone isomers.

  • System Preparation:

    • Column: C18, 150 mm x 4.6 mm, 3.5 µm

    • Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade Water

    • Mobile Phase B: 0.1% (v/v) Formic Acid in HPLC-grade Acetonitrile

    • Filter and degas all mobile phases before use.[12]

    • Column Temperature: 40°C

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 5 µL

    • Detector: DAD @ 254 nm

  • Scouting Gradient Run:

    • Perform an initial broad gradient to determine the approximate elution time and solvent composition for the isomers.

    • Gradient Program:

      • 0-2 min: 10% B

      • 2-22 min: 10% to 90% B (linear ramp)

      • 22-25 min: 90% B (hold)

      • 25-26 min: 90% to 10% B (return to initial)

      • 26-35 min: 10% B (equilibration)

  • Analysis of Scouting Run & Calculation of Shallow Gradient:

    • Identify the retention times (t₁) and (t₂) of the first and last eluting isomers of interest.

    • Note the %B at these retention times. Let's assume they elute between 12 minutes (%B = 48%) and 14 minutes (%B = 56%).

    • Design a new, shallower gradient focused on this elution window. The new gradient should start ~5% below the first peak's elution composition and end ~5% above the last peak's.

    • New Gradient Range: 43% B to 61% B.

  • Shallow Gradient Run for Optimization:

    • Implement the new, targeted gradient over a longer duration to improve resolution.

    • Optimized Gradient Program:

      • 0-2 min: 43% B

      • 2-32 min: 43% to 61% B (This is a slow ramp of 0.6% B per minute)

      • 32-35 min: 61% B (hold)

      • 35-36 min: 61% to 43% B (return to initial)

      • 36-45 min: 43% B (equilibration)

  • Evaluation:

    • Assess the resolution (Rs) between critical isomer pairs. A value of Rs > 1.5 is desired for baseline separation.[6]

    • If resolution is still insufficient, further adjustments can be made to temperature or by evaluating methanol as the organic modifier.

Data Presentation

Table 1: Effect of Gradient Slope on Isomer Resolution (Hypothetical Data) Conditions: C18 Column (150 x 4.6 mm), 40°C, 1.0 mL/min, Acetonitrile/Water with 0.1% Formic Acid.

Gradient ProgramRetention Time Isomer 1 (min)Retention Time Isomer 2 (min)Resolution (Rs)Observations
Scouting Gradient (4%/min ramp)12.8513.100.95Peaks are poorly resolved.
Shallow Gradient (0.6%/min ramp)21.5422.311.85Baseline separation achieved.

Table 2: Comparison of Organic Modifiers on Selectivity (Hypothetical Data) Conditions: C18 Column, 40°C, 1.0 mL/min, Shallow Gradient, 0.1% Formic Acid.

Organic ModifierRetention Time Isomer 1 (min)Retention Time Isomer 2 (min)Retention Time Isomer 3 (min)Elution Order
Acetonitrile 21.5422.3123.051 -> 2 -> 3
Methanol 24.8826.1225.951 -> 3 -> 2

Note: Methanol can sometimes change the elution order of closely related compounds, offering an alternative selectivity that may resolve co-eluting peaks.

Visualizations

Troubleshooting_Workflow Start Poor Isomer Separation (Rs < 1.5) CheckSystem Verify System Suitability (Pressure, Leaks, Equilibration) Start->CheckSystem SystemOK System OK? CheckSystem->SystemOK FixSystem Troubleshoot HPLC System SystemOK->FixSystem No OptimizeGradient Optimize Gradient Slope (Decrease %B/min) SystemOK->OptimizeGradient Yes FixSystem->CheckSystem ResolutionImproved Resolution Improved? OptimizeGradient->ResolutionImproved ChangeSolvent Change Organic Modifier (Acetonitrile <=> Methanol) ResolutionImproved->ChangeSolvent No FinalMethod Final Method Achieved (Rs > 1.5) ResolutionImproved->FinalMethod Yes OptimizeTemp Optimize Temperature (e.g., 30-50°C) ChangeSolvent->OptimizeTemp OptimizeTemp->FinalMethod

Caption: Troubleshooting workflow for resolving poor isomer separation.

Method_Development_Workflow Start Define Separation Goal (Separate Derrisisoflavone Isomers) InitialConditions Select Initial Conditions (C18, ACN/H2O, 0.1% FA) Start->InitialConditions ScoutingRun Perform Broad Scouting Gradient (e.g., 5-95% B in 20 min) InitialConditions->ScoutingRun IdentifyElution Identify Approximate Elution %B ScoutingRun->IdentifyElution DesignShallow Design Shallow Gradient Around Elution Window IdentifyElution->DesignShallow OptimizeRun Perform Optimized Run DesignShallow->OptimizeRun EvaluateRs Evaluate Resolution (Rs) OptimizeRun->EvaluateRs MethodOK Method Optimized (Rs > 1.5) EvaluateRs->MethodOK Yes FurtherOpt Further Optimization Needed EvaluateRs->FurtherOpt No ScreenParams Screen Other Parameters (Solvent Type, Temperature) FurtherOpt->ScreenParams ScreenParams->DesignShallow

Caption: Systematic workflow for HPLC gradient method development.

References

Preventing degradation of Derrisisoflavone K during extraction and storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Derrisisoflavone K during extraction and storage.

Troubleshooting Guide

This guide addresses common issues encountered during the handling of this compound, offering potential causes and solutions to mitigate degradation.

Issue Potential Cause Recommended Solution
Low yield of this compound after extraction Degradation during extraction: Exposure to high temperatures, light, or extreme pH.Optimize extraction conditions: use moderate temperatures (e.g., 40-60°C), protect the extraction vessel from light by wrapping it in aluminum foil, and use a neutral or slightly acidic extraction solvent.
Enzymatic degradation: Presence of active plant enzymes (e.g., β-glucosidases) in the raw material.Blanch or freeze-dry the plant material prior to extraction to deactivate enzymes. Alternatively, use a solvent system that inhibits enzymatic activity, such as aqueous ethanol or methanol.
Incomplete extraction: Inappropriate solvent or insufficient extraction time.Use a solvent of appropriate polarity, such as ethanol or methanol, which have been successfully used for isolating this compound.[1] Ensure sufficient extraction time and consider using techniques like sonication to improve efficiency.
Discoloration or change in appearance of the extract or isolated compound Oxidation: this compound, with its phenolic hydroxyl groups, is susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and metal ions.During extraction and storage, blanket the sample with an inert gas like nitrogen or argon. Use amber vials or light-blocking containers for storage. Consider adding antioxidants such as ascorbic acid or BHT to the storage solvent.
pH-related degradation: The isoflavone structure can be unstable under strongly acidic or alkaline conditions.Maintain a neutral or slightly acidic pH during extraction and in storage solutions. Avoid the use of strong acids or bases.
Appearance of new peaks in HPLC analysis of stored samples Hydrolysis or other chemical transformations: Breakdown of the this compound molecule over time, potentially accelerated by residual water, temperature fluctuations, or light exposure.Store purified this compound as a dry powder at low temperatures (-20°C or -80°C). If in solution, use a dry, aprotic solvent and store under an inert atmosphere at low temperatures.
Conversion to other isoflavone forms: While less common for this specific isoflavone, some isoflavones can interconvert between glycoside and aglycone forms, especially at elevated temperatures.[2][3][4]Store at consistently low temperatures to minimize the potential for thermal conversion.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for extracting this compound from Derris robusta?

A1: Based on literature, ethanol has been successfully used to isolate this compound from Derris robusta.[1] Methanol is also a common solvent for isoflavone extraction. The choice may depend on the specific experimental setup and desired purity of the initial extract.

Q2: How should I prepare the plant material from Derris robusta before extraction to maximize the yield and stability of this compound?

A2: To minimize enzymatic degradation, it is advisable to either freeze-dry or blanch the plant material immediately after collection. The dried material should then be ground into a fine powder to increase the surface area for efficient extraction.

Q3: What are the ideal storage conditions for purified this compound?

A3: For long-term storage, this compound should be stored as a solid in a tightly sealed, amber vial under an inert atmosphere (nitrogen or argon) at -20°C or, preferably, -80°C. For short-term storage in solution, use a dry, aprotic solvent, protect from light, and keep at a low temperature (e.g., 4°C).

Q4: Can I use elevated temperatures to speed up the extraction process?

A4: While higher temperatures can increase extraction efficiency, they can also accelerate the degradation of isoflavones.[1] It is recommended to use moderate temperatures (e.g., 40-60°C) and to monitor for any signs of degradation.

Q5: Are there any specific classes of compounds I should be aware of that might co-extract with this compound and interfere with its stability or analysis?

A5: Derris robusta contains a variety of other isoflavonoids, pterocarpans, and flavonoids.[2][5] Some of these may have similar polarities and could co-elute during chromatography. It is important to use a high-resolution separation technique like HPLC for accurate quantification and to assess the purity of the isolated this compound.

Experimental Protocol: Extraction and Purification of this compound

This protocol provides a general methodology for the extraction and purification of this compound from Derris robusta, with an emphasis on preserving its integrity.

1. Plant Material Preparation:

  • Collect fresh twigs and leaves of Derris robusta.
  • Immediately freeze-dry the plant material to prevent enzymatic degradation.
  • Grind the dried material into a fine powder using a mechanical grinder.

2. Extraction:

  • Macerate the powdered plant material in 95% ethanol (e.g., 100 g of powder in 1 L of ethanol) at room temperature for 24 hours, with occasional stirring. Protect the extraction vessel from light.
  • Filter the extract through Whatman No. 1 filter paper.
  • Repeat the extraction process twice more with fresh solvent to ensure exhaustive extraction.
  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C.

3. Liquid-Liquid Partitioning:

  • Suspend the concentrated crude extract in water and perform sequential liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, ethyl acetate, and n-butanol). This compound is expected to be in the more polar fractions.

4. Chromatographic Purification:

  • Subject the ethyl acetate or n-butanol fraction to column chromatography over silica gel.
  • Elute the column with a gradient of hexane and ethyl acetate, followed by ethyl acetate and methanol.
  • Monitor the fractions by thin-layer chromatography (TLC) or HPLC to identify those containing this compound.
  • Pool the fractions containing the target compound and concentrate them.
  • Perform further purification using preparative HPLC with a suitable column (e.g., C18) and a mobile phase such as a gradient of methanol and water to obtain pure this compound.

5. Purity Assessment and Storage:

  • Confirm the identity and purity of the isolated this compound using spectroscopic methods (e.g., NMR, MS) and HPLC analysis.
  • Dry the purified compound under high vacuum and store it as described in the FAQs.

Visualization of Degradation Factors and Troubleshooting Workflow

Derrisisoflavone_K This compound Degradation Degradation Derrisisoflavone_K->Degradation Temperature High Temperature Temperature->Degradation Light Light Exposure Light->Degradation Oxygen Oxygen (Oxidation) Oxygen->Degradation pH Extreme pH pH->Degradation Enzymes Enzymatic Activity Enzymes->Degradation

Caption: Key factors leading to the degradation of this compound.

Start Start: this compound Degradation Suspected Check_Extraction Review Extraction Protocol Start->Check_Extraction Extraction_Temp High Temperature? Check_Extraction->Extraction_Temp Yes Extraction_Light Light Exposure? Check_Extraction->Extraction_Light No Solution_Extraction Optimize Extraction: - Lower Temperature - Protect from Light - Neutral/Slightly Acidic Solvent Extraction_Temp->Solution_Extraction Extraction_pH Extreme pH? Extraction_Light->Extraction_pH No Extraction_Light->Solution_Extraction Yes Extraction_pH->Solution_Extraction Yes Check_Storage Review Storage Conditions Extraction_pH->Check_Storage No Solution_Extraction->Check_Storage Storage_Temp Inappropriate Temperature? Check_Storage->Storage_Temp Yes Storage_Atmosphere Exposure to Air/Oxygen? Check_Storage->Storage_Atmosphere No Solution_Storage Optimize Storage: - Store at -20°C or -80°C - Use Inert Atmosphere - Use Amber Vials Storage_Temp->Solution_Storage Storage_Light Light Exposure? Storage_Atmosphere->Storage_Light No Storage_Atmosphere->Solution_Storage Yes Storage_Light->Solution_Storage Yes End End: Degradation Minimized Storage_Light->End No Solution_Storage->End

Caption: Troubleshooting workflow for preventing this compound degradation.

References

Troubleshooting low signal intensity in mass spectrometry of Derrisisoflavone K

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and FAQs for addressing low signal intensity during the mass spectrometry analysis of Derrisisoflavone K.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: I am observing a very low signal or no signal at all for this compound. Where should I start troubleshooting?

Answer: A complete loss of signal often points to a singular critical issue. A systematic check of the LC-MS system is the most efficient approach. Start by confirming that the mass spectrometer is functioning correctly, independent of the liquid chromatography (LC) system.

Initial System Checks:

  • Prepare Fresh Standards: To eliminate sample degradation or extraction issues as the cause, prepare a fresh standard of this compound in a suitable solvent (e.g., methanol or acetonitrile).[1]

  • Direct Infusion: Perform a direct infusion of the fresh standard into the mass spectrometer. This bypasses the LC column and helps determine if the issue lies with the MS source or the LC system.[1]

  • Verify MS Source Functionality: Ensure the three key elements for a stable electrospray are present:

    • Voltage: Check that the capillary voltage and other optics voltages are set correctly.

    • Nebulizing Gas: Confirm that the nitrogen gas for nebulization and drying is flowing at the set pressure.

    • Solvent Flow: Ensure the mobile phase is being delivered to the ESI needle.[1] You can often visually inspect the ESI needle tip for a stable spray.[1]

If a stable signal is observed during direct infusion, the problem likely lies within the LC system (e.g., pump malfunction, leaks, or a blocked column). If no signal is present, the issue is with the mass spectrometer's ion source, optics, or detector.

Question 2: Which ionization mode, positive or negative, is better for this compound?

Answer: For flavonoids and isoflavones, both positive and negative ionization modes can be effective, and the optimal choice can be compound-dependent.[2][3] However, positive ion mode is often preferred for flavonoids as it tends to produce abundant protonated molecules [M+H]⁺ and can provide clear fragmentation patterns for structural analysis.[4]

Specifically for this compound, literature shows successful analysis using High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) in positive ion mode , where it was detected as a sodium adduct [M+Na]⁺.[5] This suggests that positive mode is a reliable starting point.

Recommendation:

  • Start with positive ion mode ([M+H]⁺ and [M+Na]⁺).

  • If signal intensity is low, also test negative ion mode ([M-H]⁻), as it can sometimes offer higher sensitivity for certain flavonoids.[6]

Question 3: My signal for this compound is weak. How can I optimize my mobile phase?

Answer: Mobile phase composition is critical for achieving good ionization efficiency. For reversed-phase chromatography of flavonoids, a combination of water and an organic solvent (acetonitrile or methanol) with an acidic additive is standard.[4][7]

  • Acid Additives: Small amounts of an acid like formic acid or acetic acid are crucial. They act as a proton source, promoting the formation of [M+H]⁺ ions in positive mode and improving peak shape.

    • A concentration of 0.1% formic acid in both the aqueous (Solvent A) and organic (Solvent B) phases is a widely used and effective starting point.[4][6][8]

  • Solvent Choice: While both methanol and acetonitrile are common, methanol with 1% acetic acid has been shown to provide high sensitivity in positive ESI-MS analysis.[6] However, for a combined LC-MS system, an acetonitrile/water mobile phase with 0.5% formic acid may yield the best overall results.[6]

Troubleshooting Steps:

  • Ensure you are using an acidic additive. A neutral pH mobile phase will result in poor ionization.

  • Start with 0.1% formic acid. If the signal is still low, you can experiment with slightly higher concentrations (up to 0.5%).

  • If using acetonitrile, consider trying methanol as the organic solvent, as it can sometimes improve ionization for specific compounds.

Question 4: I see multiple peaks that could correspond to my compound (e.g., [M+H]⁺, [M+Na]⁺, [M+K]⁺). How does this affect my signal intensity?

Answer: The formation of multiple adducts (ions formed between the analyte and other molecules in the mobile phase) splits the total ion current for your analyte across several species. This dilutes the signal for your primary ion of interest, such as the protonated molecule [M+H]⁺, leading to lower sensitivity.

This compound has been observed as a sodium adduct [M+Na]⁺.[5] While this confirms the compound's presence, relying on it for quantification can be problematic if its formation is not consistent. Sodium and potassium are common contaminants in solvents, glassware, and samples.

Mitigation Strategies:

  • Use High-Purity Solvents: Employ LC-MS grade solvents to minimize sodium and potassium contamination.

  • Improve Chromatography: Better separation from co-eluting compounds can reduce competition for ionization and adduct formation.

  • Acidify the Mobile Phase: Adding formic or acetic acid promotes the formation of [M+H]⁺, which can become the dominant ion, consolidating the signal.

  • Sum the Adducts: For quantification, you can integrate the peaks of all relevant adducts ([M+H]⁺, [M+Na]⁺, etc.) to represent the total analyte response.

Below is a diagram illustrating how the analyte signal can be split.

AdductFormation cluster_inputs Inputs to Ion Source Analyte This compound (Analyte 'M') IonSource ESI Source Analyte->IonSource Proton H⁺ (from Formic Acid) Proton->IonSource Sodium Na⁺ (Contaminant) Sodium->IonSource Potassium K⁺ (Contaminant) Potassium->IonSource MH [M+H]⁺ (Desired Ion) IonSource->MH Signal Consolidation MNa [M+Na]⁺ (Sodium Adduct) IonSource->MNa Signal Splitting MK [M+K]⁺ (Potassium Adduct) IonSource->MK Signal Splitting

Caption: Analyte signal splitting due to adduct formation in the ESI source.

Experimental Protocols

Protocol 1: Standard Preparation for LC-MS Analysis of this compound

This protocol describes the preparation of a stock solution and working standards for method development and troubleshooting.

  • Stock Solution (1 mg/mL):

    • Accurately weigh approximately 1.0 mg of this compound reference standard.

    • Transfer the standard to a 1 mL volumetric flask.

    • Add high-purity methanol or acetonitrile to dissolve the compound completely.

    • Sonicate for 5-10 minutes to ensure full dissolution.[9]

    • Once at room temperature, fill the flask to the 1 mL mark with the solvent. This is your stock solution. Store at -20°C.

  • Working Standard (e.g., 1 µg/mL):

    • Perform a serial dilution from the stock solution. For example, transfer 10 µL of the 1 mg/mL stock into a vial containing 990 µL of the mobile phase starting condition (e.g., 80:20 Water:Acetonitrile with 0.1% Formic Acid). This creates a 10 µg/mL intermediate solution.

    • Transfer 100 µL of the 10 µg/mL solution into a vial containing 900 µL of the mobile phase to create the final 1 µg/mL working standard.

  • Injection:

    • Transfer the final working standard to an autosampler vial.

    • The typical injection volume for LC-MS analysis is between 1-5 µL.[4][8]

Quantitative Data Summary

The following tables provide typical starting parameters for the LC-MS/MS analysis of isoflavones, which can be adapted for this compound. Optimization will be required for maximum sensitivity.

Table 1: Recommended LC Parameters for Isoflavone Analysis

Parameter Typical Value Reference
Column C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.7 µm) [8]
Mobile Phase A Water + 0.1% Formic Acid [4]
Mobile Phase B Acetonitrile or Methanol + 0.1% Formic Acid [4]
Flow Rate 0.2 - 0.7 mL/min [4][7]
Column Temperature 40 °C [8]
Injection Volume 1 - 5 µL [4][8]

| Gradient | Start at 10-20% B, ramp to 90-95% B over 5-10 min |[4] |

Table 2: Recommended ESI-MS Source Parameters (Positive Ion Mode)

Parameter Typical Value Range Purpose Reference
Capillary Voltage 3.0 - 5.0 kV Promotes ionization [10]
Cone Voltage 20 - 40 V Facilitates ion transfer; can induce fragmentation if too high
Nebulizer Gas Pressure 35 - 50 psi Aids in droplet formation [9]
Drying Gas Flow 10 - 13 L/min Assists in solvent evaporation [11]

| Drying Gas Temperature | 300 - 350 °C | Evaporates solvent from droplets |[9] |

Troubleshooting Workflow

If you are experiencing low signal intensity, follow this logical troubleshooting workflow to identify the root cause.

TroubleshootingWorkflow Start Start: Low Signal Intensity for this compound CheckMS 1. Check MS Performance (Direct Infusion) Start->CheckMS MS_OK Signal OK? CheckMS->MS_OK CheckSource 2a. Inspect ESI Source (Spray, Voltages, Gas) MS_OK->CheckSource No CheckLC 2b. Check LC System (Pumps, Leaks, Pressure) MS_OK->CheckLC Yes CleanMS Clean & Tune MS CheckSource->CleanMS LC_OK LC System OK? CheckLC->LC_OK FixLC Fix Leaks / Purge Pumps LC_OK->FixLC No OptimizeMethod 3. Optimize Method Parameters LC_OK->OptimizeMethod Yes CheckSample Sample Preparation (Concentration, Solvent) OptimizeMethod->CheckSample CheckMobilePhase Mobile Phase (Acidified?, Correct Solvent?) OptimizeMethod->CheckMobilePhase CheckMSParams MS Parameters (Ion Mode, Voltages, Gas) OptimizeMethod->CheckMSParams Resolved Signal Intensity Improved CheckSample->Resolved CheckMobilePhase->Resolved CheckMSParams->Resolved

Caption: A step-by-step workflow for troubleshooting low MS signal intensity.

References

Technical Support Center: Derrisisoflavone K Anti-Inflammatory Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address inconsistencies in Derrisisoflavone K anti-inflammatory assays.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing high variability in the inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6) with this compound treatment in our LPS-stimulated RAW 264.7 macrophages. What are the potential causes?

A1: High variability in cytokine inhibition assays is a common issue that can stem from several factors throughout the experimental workflow. Here’s a checklist of potential causes and solutions:

  • Cell Culture Conditions:

    • Cell Passage Number: Cell lines can exhibit phenotypic and genotypic changes at high passage numbers, leading to altered responses.[1] It is advisable to use cells within a consistent and low passage range for all experiments.

    • Cell Health and Viability: Ensure cells are healthy and in the logarithmic growth phase before seeding.[2] Perform a viability test (e.g., Trypan Blue exclusion) before each experiment; viability should be >95%.

    • Mycoplasma Contamination: Mycoplasma infection can significantly alter cellular responses to stimuli.[3] Regularly test your cell cultures for mycoplasma contamination.

  • Experimental Procedure:

    • Inconsistent Cell Seeding: Uneven cell distribution in multi-well plates is a major source of variability.[2][3] Ensure thorough mixing of the cell suspension before and during plating. Let the plate sit at room temperature for 15-20 minutes on a level surface before incubation to allow for even cell distribution.[3]

    • Pipetting Errors: Inaccurate or inconsistent pipetting of this compound, LPS, or other reagents can lead to significant errors.[3] Calibrate pipettes regularly and use appropriate pipetting techniques.

    • Edge Effects: Wells on the perimeter of the plate are prone to evaporation, which can concentrate reagents and affect cell growth.[3][4] To mitigate this, fill the outer wells with sterile PBS or media and do not use them for experimental samples.[4]

  • Reagent Quality and Preparation:

    • This compound Stock Solution: Ensure complete solubilization of this compound. Precipitates in the stock solution will lead to inaccurate final concentrations. Prepare fresh dilutions from a validated stock for each experiment.

    • LPS Activity: The potency of lipopolysaccharide (LPS) can vary between lots and suppliers. Titer each new lot of LPS to determine the optimal concentration for stimulating your specific cell type. Store LPS according to the manufacturer's instructions.

    • Reagent Degradation: Check the expiration dates of all reagents, including media, serum, and assay kits.[3] Store reagents at their recommended temperatures and protect light-sensitive components from light.[3]

Q2: Our Western blot results for NF-κB (p65) and MAPK (p38, JNK) pathway activation are inconsistent after this compound treatment. What could be the problem?

A2: Inconsistent Western blot data can be frustrating. Here are some common culprits and troubleshooting tips:

  • Sample Preparation:

    • Inconsistent Lysis: Ensure complete and consistent cell lysis to solubilize all target proteins. Use a sufficient volume of lysis buffer and ensure proper scraping and vortexing.

    • Protein Concentration: Accurately determine the protein concentration of each lysate and load equal amounts of protein for each sample. Inaccuracies in protein quantification will lead to misleading results.

    • Sample Handling: Avoid repeated freeze-thaw cycles of your lysates, as this can degrade proteins.[4]

  • Western Blotting Procedure:

    • Transfer Efficiency: Verify efficient and even transfer of proteins from the gel to the membrane. Use a loading control (e.g., β-actin, GAPDH) to assess transfer consistency across the membrane.

    • Antibody Performance: The quality of primary and secondary antibodies is critical.

      • Antibody Titration: Optimize the concentration of your primary and secondary antibodies to achieve a high signal-to-noise ratio.[3]

      • Antibody Specificity: Ensure your antibodies are specific for the target protein and its phosphorylated form.

    • Blocking: Insufficient blocking can lead to high background noise.[2] Use an appropriate blocking buffer and incubate for an adequate duration.[2]

  • Data Analysis:

    • Normalization: Always normalize the signal of your target protein to a loading control. Densitometry readings should be taken from non-saturated bands.

Q3: We are unsure if the observed effects of this compound are due to its anti-inflammatory properties or cytotoxicity. How can we differentiate between these two possibilities?

A3: This is a critical control experiment. It is essential to assess the cytotoxicity of this compound at the concentrations used in your anti-inflammatory assays.

  • Perform a Cell Viability Assay: Use a standard cell viability assay, such as the MTT, MTS, or neutral red uptake assay, to determine the concentration range at which this compound is non-toxic to your cells.

  • Experimental Design: Treat your cells with the same concentrations of this compound used in your anti-inflammatory experiments for the same duration. The cell viability should not be significantly reduced at the effective anti-inflammatory concentrations.

  • Data Interpretation: If a significant decrease in cell viability is observed, the apparent anti-inflammatory effects may be due to cell death rather than a specific inhibitory mechanism. In this case, you should use lower, non-toxic concentrations of this compound for your subsequent experiments. Some isoflavones have been shown to induce cytotoxicity at higher concentrations.[5]

Quantitative Data Summary

Table 1: Hypothetical Inhibitory Effects of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages

Treatment GroupTNF-α (pg/mL)IL-6 (pg/mL)
Vehicle Control25.4 ± 3.115.8 ± 2.5
LPS (1 µg/mL)1258.7 ± 98.2876.3 ± 75.4
LPS + this compound (1 µM)1012.5 ± 85.6701.2 ± 63.9
LPS + this compound (5 µM)654.3 ± 54.7452.8 ± 41.2
LPS + this compound (10 µM)312.9 ± 29.8215.6 ± 20.1

Table 2: Hypothetical Effects of this compound on NF-κB and MAPK Pathway Activation (Relative Densitometry Units)

Treatment Groupp-p65 / p65p-p38 / p38
Vehicle Control0.12 ± 0.020.09 ± 0.01
LPS (1 µg/mL)1.00 ± 0.001.00 ± 0.00
LPS + this compound (5 µM)0.45 ± 0.050.52 ± 0.06
LPS + this compound (10 µM)0.21 ± 0.030.28 ± 0.04

Experimental Protocols

Protocol 1: Assessment of Pro-inflammatory Cytokine Inhibition
  • Cell Seeding: Seed RAW 264.7 macrophages in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound (or vehicle control) for 2 hours.

  • Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove any cellular debris.

  • Cytokine Quantification: Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

Protocol 2: Western Blot Analysis of NF-κB and MAPK Signaling
  • Cell Seeding and Treatment: Seed RAW 264.7 macrophages in a 6-well plate at a density of 1 x 10^6 cells/well. After overnight adherence, pre-treat with this compound for 2 hours, followed by stimulation with 1 µg/mL of LPS for 30 minutes.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against p-p65, p65, p-p38, p38, and a loading control (e.g., β-actin) overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis seed_cells Seed RAW 264.7 Cells adherence Overnight Adherence seed_cells->adherence pretreat Pre-treat with This compound adherence->pretreat stimulate Stimulate with LPS pretreat->stimulate elisa Cytokine Measurement (ELISA) stimulate->elisa western Signaling Pathway Analysis (Western Blot) stimulate->western

Caption: Experimental workflow for assessing the anti-inflammatory effects of this compound.

nf_kappa_b_pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK Activates IkappaB IκBα IKK->IkappaB Phosphorylates (Degradation) NFkB NF-κB (p65/p50) IkappaB->NFkB Inhibits NFkB_active Active NF-κB NFkB->NFkB_active Releases Nucleus Nucleus NFkB_active->Nucleus Translocates to Genes Pro-inflammatory Gene Expression Nucleus->Genes Induces Derrisisoflavone_K This compound Derrisisoflavone_K->IKK Inhibits

Caption: Simplified NF-κB signaling pathway and the potential inhibitory point of this compound.

mapk_pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds TAK1 TAK1 TLR4->TAK1 Activates MKK3_6 MKK3/6 TAK1->MKK3_6 Phosphorylates p38 p38 MKK3_6->p38 Phosphorylates AP1 AP-1 p38->AP1 Activates Genes Pro-inflammatory Gene Expression AP1->Genes Induces Derrisisoflavone_K This compound Derrisisoflavone_K->TAK1 Inhibits

Caption: Simplified p38 MAPK signaling pathway and a potential inhibitory point for this compound.

troubleshooting_flowchart start Inconsistent Results with this compound check_cells Check Cell Culture Conditions (Passage, Health, Mycoplasma) start->check_cells check_reagents Verify Reagent Quality (this compound, LPS) start->check_reagents check_procedure Review Experimental Procedure (Seeding, Pipetting, Edge Effects) start->check_procedure check_cytotoxicity Perform Cytotoxicity Assay check_cells->check_cytotoxicity check_reagents->check_cytotoxicity check_procedure->check_cytotoxicity is_toxic Is it Toxic at Effective Concentrations? check_cytotoxicity->is_toxic adjust_conc Use Lower, Non-toxic Concentrations is_toxic->adjust_conc Yes re_run Re-run Experiment with Optimized Conditions is_toxic->re_run No adjust_conc->re_run

Caption: Logical troubleshooting flowchart for inconsistent results in this compound assays.

References

Enhancing the bioavailability of Derrisisoflavone K for in vivo studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with Derrisisoflavone K. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo studies, with a focus on enhancing bioavailability.

Frequently Asked Questions (FAQs)

Q1: Why am I observing low and highly variable plasma concentrations of this compound in my animal studies?

A1: Low and variable plasma concentrations are a common challenge for many flavonoids, including isoflavones like this compound.[1] This is typically attributed to two primary factors:

  • Poor Aqueous Solubility: Flavonoids are often poorly soluble in water, which limits their dissolution in the gastrointestinal (GI) tract—a critical first step for absorption.[2] If the compound does not dissolve, it cannot be absorbed into the bloodstream. Many flavonoids are classified as Biopharmaceutics Classification System (BCS) Class II compounds, characterized by low solubility and high permeability.[2]

  • Extensive First-Pass Metabolism: After absorption from the gut, the compound travels via the portal vein to the liver before reaching systemic circulation.[3] In the intestinal wall and liver, isoflavones undergo extensive phase II metabolism, primarily glucuronidation and sulfation.[3][4] This metabolic process converts the active aglycone form into inactive conjugates that are more easily excreted, significantly reducing the amount of active compound that reaches the bloodstream.[3][5]

The variability often arises from inter-individual differences in gut microbiota and the expression of metabolic enzymes among study animals.[6]

Q2: What are the primary strategies to improve the oral bioavailability of this compound?

A2: Numerous formulation strategies can be employed to overcome the challenges of poor solubility and extensive metabolism.[1][7] These can be broadly categorized as follows:

  • Particle Size Reduction: Reducing the particle size of the drug increases its surface area, which can enhance the dissolution rate according to the Noyes-Whitney equation.[2][8]

    • Micronization: Milling techniques can produce micron-sized particles.[2]

    • Nanonization: Formulating the compound into nanosuspensions or nanoparticles further increases the surface area and can improve saturation solubility.[2]

  • Solid Dispersions: Dispersing the drug in a polymer matrix can create amorphous solid dispersions (ASDs).[7]

    • Mechanism: In an amorphous state, the drug has higher energy and thus enhanced aqueous solubility compared to its stable crystalline form.[8]

    • Techniques: Common methods include spray drying and hot-melt extrusion.[9]

  • Lipid-Based Formulations: These systems can improve solubility and absorption by presenting the drug in a solubilized state and leveraging lipid absorption pathways.[8][9]

    • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as GI fluids.[7] This enhances solubility and dissolution.[7]

    • Lipid Nanoparticles: Encapsulating the drug in lipid nanocarriers can protect it from degradation and facilitate absorption.[5]

  • Complexation:

    • Cyclodextrins: These molecules have a hydrophobic inner cavity and a hydrophilic outer surface. They can encapsulate poorly soluble drugs, forming inclusion complexes that enhance solubility and dissolution.[7][10]

The choice of strategy depends on the specific physicochemical properties of this compound.

Q3: Is there a recommended experimental workflow for developing and testing a new formulation for this compound?

A3: A systematic workflow is crucial for efficiently developing and evaluating a new formulation. The following diagram outlines a typical process from initial characterization to in vivo validation.

G cluster_0 Phase 1: Characterization & Formulation cluster_1 Phase 2: In Vitro Permeability & Metabolism cluster_2 Phase 3: In Vivo Pharmacokinetic Study char Physicochemical Characterization (Solubility, LogP, pKa) form_dev Formulation Development (e.g., SEDDS, Nanoparticles, Solid Dispersion) char->form_dev Guides Strategy form_opt In Vitro Optimization (Solubility, Dissolution, Particle Size Analysis) form_dev->form_opt Refine caco2 Caco-2 Permeability Assay (Apparent Permeability, Papp) form_opt->caco2 Test Lead Formulations microsome Liver Microsome Stability (Metabolic Clearance) caco2->microsome animal_study Animal Dosing (e.g., Rat, Mouse) (Oral Gavage) microsome->animal_study Select Best Candidate sampling Blood Sampling (Serial Time Points) animal_study->sampling bioanalysis LC-MS/MS Bioanalysis (Plasma Concentration vs. Time) sampling->bioanalysis pk_calc Pharmacokinetic Analysis (AUC, Cmax, Tmax, F%) bioanalysis->pk_calc

Caption: Workflow for Bioavailability Enhancement.

Troubleshooting Guide

Observed Problem Potential Cause Recommended Action / Troubleshooting Step
Low Cmax and AUC in PK study Poor dissolution in the GI tract.Formulation: Develop an enabling formulation such as a solid dispersion or a lipid-based system (e.g., SEDDS) to improve solubility.[7][8] Particle Size: Reduce the particle size of the API via micronization or nanomilling.[2]
High first-pass metabolism.Co-administration: Consider co-dosing with a known inhibitor of UGT enzymes (e.g., piperine), but this requires careful validation.[4] Route: If applicable for the study, consider an alternative administration route (e.g., intraperitoneal) to bypass the liver, confirming that the observed effect is not solely due to low bioavailability.
High variability (Large SD) in PK data Inconsistent absorption; differences in gut microbiome affecting metabolism.Animal Model: Ensure animals are fasted uniformly before dosing to standardize GI conditions. Formulation: Use a solution or a well-dispersed formulation (like SEDDS) to minimize variability arising from solid-state dissolution.[7] Group Size: Increase the number of animals per group to improve statistical power.
Compound precipitates out of formulation The drug concentration exceeds the solubility limit in the vehicle.Solubility Screening: Perform comprehensive solubility studies in various pharmaceutically acceptable solvents and lipids.[11] Supersaturation: For solid dispersions, incorporate precipitation inhibitors (polymers) to maintain a supersaturated state in vivo.[8]
No detectable plasma concentration Analytical method lacks sensitivity.Bioanalysis: Develop a more sensitive LC-MS/MS method with a lower limit of quantification (LLOQ). Dose: Increase the administered dose, ensuring it remains within a non-toxic range.
Extremely poor absorption or rapid clearance.Re-evaluate Formulation: The chosen strategy may be ineffective. Test alternative approaches (e.g., switch from solid dispersion to lipid-based). Metabolism: Perform an in vitro liver microsome stability assay to quantify the intrinsic clearance rate.[3]

Experimental Protocols

Protocol 1: Preparation of a Self-Microemulsifying Drug Delivery System (SMEDDS)

This protocol provides a general method for preparing a SMEDDS formulation to enhance the solubility and absorption of this compound.

  • Component Selection:

    • Oil Phase: Screen solubility in various oils (e.g., Capryol™ 90, Labrafil® M 1944 CS).

    • Surfactant: Screen solubility in surfactants (e.g., Kolliphor® RH 40, Tween® 80).

    • Co-surfactant: Screen solubility in co-surfactants (e.g., Transcutol® HP, Plurol® Oleique CC 497).

  • Ternary Phase Diagram Construction:

    • Select the components that show the best solubilizing capacity for this compound.

    • Construct a ternary phase diagram by mixing the oil, surfactant, and co-surfactant in various ratios.

    • Identify the microemulsion region by observing the formation of clear, isotropic mixtures upon aqueous dilution.

  • SMEDDS Formulation:

    • Select a ratio from the optimal microemulsion region (e.g., 30% oil, 50% surfactant, 20% co-surfactant).

    • Add this compound to the mixture of oil, surfactant, and co-surfactant.

    • Vortex and gently heat (e.g., 40°C) until the drug is completely dissolved, yielding a clear, homogenous pre-concentrate.

  • Characterization:

    • Emulsification Study: Add 1 mL of the SMEDDS pre-concentrate to 250 mL of 0.1 N HCl (simulated gastric fluid) with gentle stirring. Observe the time to emulsify and the transparency of the resulting microemulsion.

    • Droplet Size Analysis: Measure the mean globule size and polydispersity index (PDI) of the resulting microemulsion using a dynamic light scattering (DLS) instrument. An ideal size is typically <200 nm with a low PDI.

Signaling & Metabolic Pathways

The bioavailability of an isoflavone is governed by its journey through the gastrointestinal tract and subsequent metabolism, primarily in the liver. The following diagram illustrates this critical pathway.

G cluster_0 GI Tract cluster_2 Elimination Oral Oral Administration (this compound) Dissolution Dissolution in GI Fluids Oral->Dissolution Absorption Absorption by Enterocytes Dissolution->Absorption Solubility-limited Met_Gut Intestinal Metabolism (Glucuronidation) Absorption->Met_Gut Portal Portal Vein Absorption->Portal Unchanged Drug Met_Gut->Portal Liver Liver (First-Pass Metabolism) - Glucuronidation - Sulfation Portal->Liver Systemic Systemic Circulation (Bioavailable Drug) Liver->Systemic Reduced Fraction Excretion Excretion (Urine/Bile) Liver->Excretion Systemic->Excretion Clearance

Caption: Absorption and First-Pass Metabolism Pathway.

References

Matrix effects in LC-MS analysis of Derrisisoflavone K from crude extracts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the LC-MS analysis of Derrisisoflavone K from crude extracts.

Troubleshooting Guide

This guide addresses specific issues that may arise during the LC-MS analysis of this compound, with a focus on identifying and mitigating matrix effects.

Problem / Observation Potential Cause(s) Recommended Solution(s)
Low signal intensity or complete signal loss for this compound Ion Suppression: Co-eluting matrix components are interfering with the ionization of this compound in the MS source.[1][2][3]1. Improve Sample Preparation: Implement a more rigorous cleanup method such as Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering compounds.[4][5][6] 2. Optimize Chromatography: Adjust the gradient, mobile phase composition, or column chemistry to separate this compound from the interfering matrix components.[4] 3. Dilute the Sample: If sensitivity allows, diluting the crude extract can reduce the concentration of matrix components and alleviate suppression.[4][7] 4. Use a Different Ionization Technique: If available, switching from Electrospray Ionization (ESI) to Atmospheric Pressure Chemical Ionization (APCI) may reduce susceptibility to matrix effects.[3][8]
Poor reproducibility of peak areas between injections Inconsistent Matrix Effects: The composition and concentration of the matrix are varying between samples, leading to fluctuating levels of ion suppression or enhancement.[1][4]1. Standardize Sample Preparation: Ensure the sample preparation protocol is followed precisely for all samples to maintain consistency. 2. Use an Internal Standard: Incorporate a stable isotope-labeled internal standard of this compound or a structurally similar compound that will be equally affected by the matrix, allowing for normalization.[6] 3. Employ Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed to compensate for consistent matrix effects.[6]
Unexpectedly high signal intensity (Ion Enhancement) Ion Enhancement: Co-eluting compounds are improving the ionization efficiency of this compound.[9]1. Follow the same steps as for ion suppression: The goal is to separate the analyte from the interfering matrix components to achieve a true and consistent response. Improved sample cleanup and chromatographic optimization are key.[9][10]
Shift in retention time for this compound Matrix-Induced Chromatographic Effects: High concentrations of matrix components can alter the column chemistry or interact with the analyte, causing shifts in retention time.[1]1. Enhance Sample Cleanup: Utilize SPE or LLE to reduce the overall matrix load on the analytical column.[11] 2. Column Washing: Implement a robust column washing step between injections to remove strongly retained matrix components.
Broad or tailing peaks for this compound Column Overload or Contamination: High concentrations of co-eluting matrix components can lead to poor peak shape.[1]1. Dilute the Sample: Reducing the concentration of the injected sample can improve peak shape.[7] 2. Improve Sample Preparation: A cleaner extract will result in better chromatography.[6]

Frequently Asked Questions (FAQs)

1. What are matrix effects in the context of LC-MS analysis of this compound?

Matrix effects refer to the alteration of the ionization efficiency of an analyte, such as this compound, by the presence of co-eluting compounds from the sample matrix.[12] These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and unreliable quantification.[9][10] In the analysis of crude extracts, the "matrix" consists of all other components of the extract besides this compound, such as other flavonoids, lipids, sugars, and salts.[12]

2. How can I determine if my analysis is affected by matrix effects?

A common method to assess matrix effects is the post-extraction spike comparison.[9][10] This involves comparing the peak area of this compound in a neat solvent to the peak area of the same amount of this compound spiked into a blank matrix extract (an extract of the same type of sample that does not contain the analyte). A significant difference in peak areas indicates the presence of matrix effects.[8] Another qualitative method is the post-column infusion experiment, where a constant flow of the analyte is introduced into the MS source while a blank matrix extract is injected onto the column. Dips or rises in the baseline signal indicate regions of ion suppression or enhancement.

3. What are the most effective sample preparation techniques to minimize matrix effects for isoflavones like this compound?

Solid Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are highly effective methods for cleaning up complex samples like crude plant extracts.[11][13] SPE can be tailored with different sorbents to selectively retain either the analyte of interest or the interfering matrix components.[5] LLE utilizes the differential solubility of compounds in immiscible solvents to separate this compound from more polar or non-polar interferences.[11]

4. Can I just dilute my crude extract to overcome matrix effects?

Dilution can be a simple and effective strategy to reduce matrix effects, as it lowers the concentration of all components, including the interfering ones.[4][7] However, this approach is only feasible if the concentration of this compound in the sample is high enough to remain detectable after dilution.[7] For trace-level analysis, dilution may compromise the sensitivity of the assay.

5. How does the choice of an internal standard help in combating matrix effects?

An ideal internal standard, such as a stable isotope-labeled version of this compound, co-elutes with the analyte and experiences the same degree of ion suppression or enhancement. By calculating the ratio of the analyte peak area to the internal standard peak area, the variability caused by matrix effects can be normalized, leading to more accurate and precise quantification.[6]

Experimental Protocols

Protocol 1: Evaluation of Matrix Effect using Post-Extraction Spike
  • Prepare a standard solution of this compound in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 µg/mL).

  • Prepare a blank matrix extract: Use a sample of the same matrix (e.g., the same plant species) that is known to not contain this compound and process it through your established extraction procedure.

  • Prepare Sample A (Analyte in Solvent): Add a specific volume of the this compound standard solution to a vial and dilute with the initial mobile phase to your final injection volume.

  • Prepare Sample B (Analyte in Matrix): Add the same volume of the this compound standard solution to a vial containing the dried and reconstituted blank matrix extract.

  • Analyze both samples using your LC-MS method.

  • Calculate the Matrix Effect (%ME) using the following formula: %ME = (Peak Area of Sample B / Peak Area of Sample A) * 100

    • A value < 100% indicates ion suppression.

    • A value > 100% indicates ion enhancement.

    • A value of 100% indicates no matrix effect.

Protocol 2: Sample Cleanup using Solid Phase Extraction (SPE)

This is a general protocol and should be optimized for this compound and the specific matrix. A C18 or mixed-mode sorbent may be a good starting point for isoflavones.

  • Condition the SPE cartridge: Pass a conditioning solvent (e.g., methanol) through the cartridge, followed by an equilibration solvent (e.g., water or your sample loading solvent).

  • Load the Sample: Load the crude extract (dissolved in a suitable solvent) onto the SPE cartridge.

  • Wash the Cartridge: Pass a weak solvent through the cartridge to wash away weakly retained, potentially interfering compounds.

  • Elute the Analyte: Pass a stronger solvent through the cartridge to elute this compound.

  • Evaporate and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase for LC-MS analysis.

Quantitative Data Summary

The following table presents hypothetical quantitative data for the analysis of this compound, illustrating the impact of different sample preparation methods on recovery and matrix effects. This data is for illustrative purposes to guide researchers in their method development and is not derived from a specific publication on this compound due to the limited availability of such specific data.

Sample Preparation Method Analyte Recovery (%) Matrix Effect (%) Process Efficiency (%)
Dilute and Shoot This compound10045 (Suppression)45
Liquid-Liquid Extraction (LLE) This compound8580 (Suppression)68
Solid Phase Extraction (SPE) This compound9295 (Minimal Suppression)87.4
  • Recovery (%): The percentage of the analyte recovered after the sample preparation process.

  • Matrix Effect (%): The degree of ion suppression or enhancement observed.

  • Process Efficiency (%): The overall efficiency of the method, calculated as (Recovery % * Matrix Effect %) / 100.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_evaluation Matrix Effect Evaluation cluster_result Outcome crude_extract Crude Extract cleanup Sample Cleanup (e.g., SPE, LLE) crude_extract->cleanup lcms LC-MS/MS Analysis cleanup->lcms data Data Acquisition lcms->data evaluation Post-Extraction Spike Comparison data->evaluation result Quantification of This compound evaluation->result

Caption: Experimental workflow for the assessment of matrix effects in the LC-MS analysis of this compound.

troubleshooting_flowchart cluster_solutions Mitigation Strategies start Problem Observed: Inaccurate or Irreproducible Results check_me Suspect Matrix Effects? start->check_me improve_cleanup Improve Sample Cleanup (SPE, LLE) check_me->improve_cleanup Yes fail Problem Persists: Consult Instrument Specialist check_me->fail No optimize_chrom Optimize Chromatography improve_cleanup->optimize_chrom use_is Use Internal Standard optimize_chrom->use_is matrix_match Use Matrix-Matched Calibrants use_is->matrix_match re_evaluate Re-evaluate Performance matrix_match->re_evaluate success Problem Resolved re_evaluate->success Successful re_evaluate->fail Unsuccessful

Caption: Troubleshooting flowchart for addressing matrix effects in LC-MS analysis.

References

Calibration curve issues in the quantification of Derrisisoflavone K

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Derrisisoflavone K. Our aim is to help you resolve common issues encountered during analytical method development and execution, particularly those related to calibration curves.

Troubleshooting Guide: Calibration Curve Issues

Difficulties in obtaining a reliable calibration curve are a frequent challenge in the quantification of compounds like this compound using High-Performance Liquid Chromatography (HPLC). Below are common problems and their potential causes and solutions.

1. Poor Linearity (r² value < 0.99)

  • Question: My calibration curve is not linear. What could be the cause?

  • Answer: Poor linearity can stem from several sources.[1] Start by verifying the preparation of your standard solutions, as errors in serial dilutions are a common culprit. Ensure the highest concentration of your standard is not causing detector saturation. It is also important to check for the presence of contaminants or interfering peaks that may co-elute with this compound. Finally, consider the possibility of issues with the HPLC system itself, such as an inconsistent pump flow or a faulty injector.

2. Inconsistent Peak Areas/Heights

  • Question: The peak areas or heights for my calibration standards are not reproducible. Why is this happening?

  • Answer: Inconsistent peak areas can be attributed to several factors.[1] Check for air bubbles in the mobile phase or pump, as these can cause pressure fluctuations and affect the flow rate.[1] Ensure your sample injection volume is consistent and that there are no leaks in the system. Improper sample preparation or degradation of the analyte can also lead to variability.[2]

3. Peak Tailing or Fronting

  • Question: My peaks for this compound are tailing or fronting. How can I improve the peak shape?

  • Answer: Poor peak shape is often related to interactions between the analyte and the stationary phase, or issues with the mobile phase.[1] Peak tailing can occur due to strong interactions with active sites on the column. Consider adjusting the mobile phase pH or adding a competing base. Peak fronting may indicate column overload, so try injecting a smaller sample volume. Also, ensure that the solvent used to dissolve your standard is compatible with the mobile phase.[3]

4. Shifting Retention Times

  • Question: The retention time for this compound is not stable across my calibration standards. What should I do?

  • Answer: Fluctuations in retention time can be caused by changes in mobile phase composition, flow rate, or column temperature.[4] Prepare fresh mobile phase and ensure it is thoroughly degassed. Verify that the pump is delivering a constant flow rate. Column degradation or a lack of column equilibration between injections can also lead to retention time drift.[3]

5. High Baseline Noise

  • Question: I am observing a noisy baseline, which is affecting the integration of my peaks. What is the cause?

  • Answer: A noisy baseline can be caused by a number of factors, including contaminated mobile phase, air bubbles in the system, or a deteriorating detector lamp.[1] Ensure you are using high-purity solvents and that the mobile phase is properly degassed.[1] Purging the system can help remove air bubbles. If the problem persists, the detector lamp may need to be replaced.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting concentration range for a this compound calibration curve?

A1: A common starting point for isoflavone analysis is to prepare a stock solution of approximately 400 µg/mL.[5] From this stock, a series of dilutions can be made to generate a calibration curve, for example, ranging from 1.5 to 150 µg/mL.[6] The optimal range will depend on the sensitivity of your detector and the expected concentration of this compound in your samples.

Q2: What solvent should I use to dissolve my this compound standard?

A2: this compound is a white amorphous powder.[7] For preparing standard solutions of isoflavones, solvents such as acetonitrile or methanol are commonly used.[5][8] It is crucial to ensure the solvent is compatible with your mobile phase to avoid peak distortion.[3]

Q3: How often should I prepare fresh calibration standards?

A3: It is best practice to prepare fresh calibration standards daily to avoid issues with degradation, especially if the stability of this compound in your chosen solvent has not been established. Some isoflavones are known to be unstable in solution over extended periods.[9]

Q4: What are the key validation parameters for an HPLC method for this compound?

A4: Key validation parameters include linearity, precision (repeatability and intermediate precision), accuracy, specificity, limit of detection (LOD), and limit of quantification (LOQ).[8][10] The table below summarizes typical acceptance criteria for these parameters based on methods for similar isoflavones.

Data Presentation

Table 1: Typical Validation Parameters for an HPLC Method for Isoflavone Quantification

ParameterTypical Acceptance CriteriaReference
Linearity (Correlation Coefficient, r²)≥ 0.99[8]
Precision (Relative Standard Deviation, RSD)≤ 2%[8]
Accuracy (Recovery)95 - 105%[6]
Limit of Detection (LOD)Signal-to-Noise Ratio of 3:1[10]
Limit of Quantification (LOQ)Signal-to-Noise Ratio of 10:1[10]

Experimental Protocols

1. Preparation of Standard Solutions

  • Stock Solution (approx. 400 µg/mL): Accurately weigh approximately 5-10 mg of this compound standard and dissolve it in a known volume of acetonitrile or methanol.[5]

  • Working Standard Solutions: Perform serial dilutions of the stock solution with the mobile phase to prepare a series of at least five calibration standards covering the desired concentration range (e.g., 1.5, 15, 50, 100, and 150 µg/mL).[6]

2. HPLC-UV Conditions

  • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient elution is often used for complex samples. A typical mobile phase consists of:

    • Solvent A: Water with 0.1% formic acid.[5]

    • Solvent B: Acetonitrile with 0.1% formic acid.[5]

  • Gradient Program: A linear gradient from a lower to a higher percentage of Solvent B. An example could be starting at 12% B and increasing to 30% B over 6 minutes.[5]

  • Flow Rate: 1.0 mL/min.[8]

  • Column Temperature: 30 °C.[5]

  • Injection Volume: 10 µL.

  • UV Detection: this compound has UV absorption maxima at 214, 268, and 336 nm.[7] A detection wavelength of 268 nm would be a suitable choice.

3. Calibration Curve Construction

  • Inject the prepared calibration standards into the HPLC system.

  • Record the peak area for this compound at each concentration.

  • Plot a graph of peak area versus concentration.

  • Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r²).

Mandatory Visualization

Caption: Troubleshooting workflow for HPLC calibration curve issues.

Isoflavone_Signaling cluster_stimulus External Stimulus cluster_receptors Cellular Receptors cluster_pathways Signaling Pathways cluster_responses Cellular Responses Isoflavone Isoflavone (e.g., this compound) ER Estrogen Receptor (ER) Isoflavone->ER PPAR PPARs Isoflavone->PPAR Tyrosine_Kinase Tyrosine Kinases Isoflavone->Tyrosine_Kinase Akt_Pathway Akt Pathway ER->Akt_Pathway MAPK_Pathway MAPK Pathway ER->MAPK_Pathway NFkB_Pathway NF-κB Pathway PPAR->NFkB_Pathway Tyrosine_Kinase->MAPK_Pathway Cell_Proliferation Inhibition of Cell Proliferation Akt_Pathway->Cell_Proliferation Gene_Expression Altered Gene Expression MAPK_Pathway->Gene_Expression Anti_inflammatory Anti-inflammatory Effects NFkB_Pathway->Anti_inflammatory Gene_Expression->Cell_Proliferation

Caption: General signaling pathways affected by isoflavones.

References

Validation & Comparative

Derrisisoflavone K: A Comparative Analysis with Other Derris Isoflavones

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the biological activities of isoflavones isolated from the Derris genus, with a special focus on the current state of knowledge of Derrisisoflavone K.

Introduction

Isoflavones, a class of polyphenolic compounds abundant in plants of the Derris genus, have garnered significant attention in the scientific community for their diverse pharmacological properties. These compounds have demonstrated a range of biological activities, including anti-inflammatory, antiproliferative, and estrogenic effects, making them promising candidates for drug discovery and development. This guide provides a comparative analysis of this compound and other notable isoflavones from Derris species, summarizing key experimental data and outlining the methodologies used to generate these findings. While extensive research has been conducted on several Derris isoflavones, it is important to note that, to date, specific biological activity data for this compound remains unavailable in published literature. This guide, therefore, presents the existing data for its analogues and offers a comparative discussion based on structure-activity relationships.

Comparative Biological Activity of Derris Isoflavones

The biological activities of various Derris isoflavones have been evaluated through a range of in vitro assays. The following tables summarize the quantitative data on their anti-inflammatory, antiproliferative, and estrogenic effects.

Anti-inflammatory Activity

The anti-inflammatory potential of Derris isoflavones is often assessed by their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

CompoundCell LineAssayMeasurementResultReference
GenisteinRAW 264.7NO ProductionInhibitionMost potent[1][2]
LupalbigeninRAW 264.7NO ProductionInhibitionLess potent than Genistein[1][2]
Derrisisoflavone ARAW 264.7NO ProductionInhibitionLess potent than Lupalbigenin[1][2]
6,8-diprenylgenisteinRAW 264.7NO ProductionInhibitionLess potent than Derrisisoflavone A[1][2]
Genistein-7-O-[α-rhamnopyranosyl-(1→6)]-β-glucopyranosideRAW 264.7NO ProductionInhibitionLeast potent[1][2]

Genistein, Derrisisoflavone A, and 6,8-diprenylgenistein have also been shown to significantly suppress the upregulation of LPS-induced inflammatory genes such as iNOS, COX-2, and IL-6[1][2].

Antiproliferative Activity

The cytotoxic effects of Derris isoflavones against various cancer cell lines are commonly determined using the MTT assay, with results often expressed as IC50 values (the concentration required to inhibit 50% of cell growth).

CompoundCell LineIC50 (µM)Reference
Derriscandenon EKB2.7[3]
Derriscandenon ENALM-60.9[3]
Derriscandenon FKB12.9[3]
Staurosporine (Control)KB1.25[3]
Staurosporine (Control)NALM-60.01[3]

Derriscandenons E and F demonstrated a significant decrease in the viability of KB and NALM-6 cells, with Derriscandenon E showing particularly potent activity[3].

Estrogenic Activity

The estrogenic activity of Derris isoflavones is typically evaluated by their ability to induce the proliferation of estrogen-responsive MCF-7 breast cancer cells.

Compound (at 1 µM)Cell LineRelative Cell Proliferation (%) (compared to 0.1 nM 17β-estradiol)Reference
GenisteinMCF-797.84[4][5]
Derrisisoflavone AMCF-783.17[4][5]
Genistein-7-O-[α-rhamnopyranosyl-(1→6)-glucopyranoside]MCF-769.55[4][5]
6,8-diprenylgenisteinMCF-751.91[4][5]
LupalbigeninMCF-718.72[4][5]

Genistein exhibited the highest estrogenic activity, comparable to that of 17β-estradiol. Interestingly, co-treatment with lupalbigenin and 17β-estradiol resulted in decreased cell proliferation, suggesting an estrogen-antagonistic effect for lupalbigenin[4][5]. Furthermore, prenylated derivatives of genistein, including Derrisisoflavone A, have been found to significantly suppress the gene expression of the human androgen receptor[4][5].

This compound: Structural Features and Hypothetical Activity

This compound is a prenylated isoflavonoid that is uniquely characterized by the presence of a hydroxyethyl group. While no direct biological data exists for this compound, some inferences can be drawn based on the structure-activity relationships of other prenylated isoflavones.

  • Prenylation: The presence of prenyl groups on the isoflavone skeleton is often associated with enhanced biological activity. Prenylation can increase the lipophilicity of the molecule, potentially facilitating its interaction with cell membranes and molecular targets. Studies have shown that prenylation can modulate the estrogenic activity of isoflavones, sometimes leading to anti-estrogenic or selective estrogen receptor modulator (SERM) activity[6].

  • Hydroxylation: The number and position of hydroxyl groups on the isoflavone core are critical determinants of antioxidant activity[7]. Hydroxylation can also influence other biological activities. The introduction of a hydroxyethyl group in this compound is a unique structural feature among the known Derris isoflavones, and its impact on bioactivity is yet to be determined. A study on other hydroxyethylisoflavonoids demonstrated their ability to inhibit α-glucosidase activity[8].

Given these structural characteristics, it is plausible that this compound may possess anti-inflammatory, antiproliferative, and/or estrogen-modulating activities. However, this remains speculative without direct experimental evidence.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and further investigation of the biological activities of Derris isoflavones.

Nitric Oxide (NO) Production Assay in RAW 264.7 Cells

This assay measures the production of nitric oxide, an inflammatory mediator, in the cell culture supernatant using the Griess reagent.

Methodology:

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds (Derris isoflavones) and 1 µg/mL of lipopolysaccharide (LPS) to induce inflammation. A control group with LPS alone is also included.

  • Incubation: The plate is incubated for 24 hours.

  • Griess Reaction: After incubation, 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) in a separate 96-well plate.

  • Measurement: The absorbance at 540 nm is measured using a microplate reader. The concentration of nitrite, a stable product of NO, is determined from a sodium nitrite standard curve.

MTT Cell Proliferation Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Methodology:

  • Cell Seeding: Cancer cells (e.g., KB, NALM-6, MCF-7) are seeded in a 96-well plate at an appropriate density and allowed to attach overnight.

  • Treatment: The cells are treated with various concentrations of the Derris isoflavones for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.

Signaling Pathways and Experimental Workflows

The biological effects of isoflavones are mediated through various signaling pathways. The diagrams below, generated using the DOT language, illustrate some of the key pathways and experimental workflows.

G cluster_0 LPS-induced Inflammatory Signaling LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK_complex TAK1->IKK_complex activates IKB IKB IKK_complex->IKB phosphorylates NFKB NFKB IKB->NFKB releases Nucleus Nucleus NFKB->Nucleus translocates to Pro_inflammatory_genes iNOS, COX-2, IL-6 Nucleus->Pro_inflammatory_genes induces transcription of Derris_Isoflavones Derris Isoflavones Derris_Isoflavones->IKK_complex inhibit Derris_Isoflavones->NFKB inhibit

Caption: LPS-induced pro-inflammatory signaling pathway and points of inhibition by Derris isoflavones.

G cluster_1 Estrogen Receptor Signaling Estrogen Estrogen / Estrogenic Isoflavones ER Estrogen Receptor (ERα/ERβ) Estrogen->ER binds to Dimerization Dimerization ER->Dimerization Nucleus Nucleus Dimerization->Nucleus translocates to ERE Estrogen Response Element Nucleus->ERE binds to Gene_transcription Gene_transcription ERE->Gene_transcription regulates Cellular_proliferation Cellular_proliferation Gene_transcription->Cellular_proliferation leads to Antagonistic_Isoflavones Antagonistic Isoflavones (e.g., Lupalbigenin) Antagonistic_Isoflavones->ER blocks binding

Caption: Simplified estrogen receptor signaling pathway and the dual role of Derris isoflavones.

G cluster_2 MTT Assay Workflow start Seed cells in 96-well plate treat Treat with Derris Isoflavones start->treat incubate1 Incubate (e.g., 48h) treat->incubate1 add_mtt Add MTT solution incubate1->add_mtt incubate2 Incubate (4h) add_mtt->incubate2 add_dmso Add DMSO to dissolve formazan incubate2->add_dmso read Read absorbance at 570 nm add_dmso->read

Caption: Experimental workflow for the MTT cell proliferation assay.

Conclusion

The isoflavones derived from the Derris genus represent a rich source of bioactive molecules with significant therapeutic potential. While compounds like genistein, Derrisisoflavone A, and various derriscandenons have been the subject of numerous studies, revealing their anti-inflammatory, antiproliferative, and estrogenic properties, this compound remains an enigmatic member of this family. The absence of biological data for this compound underscores a critical knowledge gap and highlights an opportunity for future research. Investigations into its bioactivity are warranted to fully understand the pharmacological landscape of Derris isoflavones and to potentially uncover new lead compounds for drug development. The unique structural features of this compound suggest that it may exhibit interesting biological properties, and its evaluation is a logical next step in the exploration of this fascinating class of natural products.

References

A Comparative Guide to Validating the Structure of Derrisisoflavone K using 2D NMR Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two-dimensional (2D) Nuclear Magnetic Resonance (NMR) techniques for the structural validation of Derrisisoflavone K, a naturally occurring isoflavone. We will explore the roles of Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) in unambiguously assigning the molecular structure. This guide includes detailed experimental protocols, data interpretation, and a comparative analysis of the strengths of each technique.

This compound, a prenylated isoflavonoid, was first isolated from Derris robusta.[1] Its complete and accurate structural elucidation is crucial for understanding its biosynthetic pathways, pharmacological activities, and potential for drug development. While one-dimensional (1D) NMR (¹H and ¹³C) provides initial insights, 2D NMR techniques are indispensable for confirming the precise connectivity of atoms within the molecule.[2][3]

Comparative Analysis of 2D NMR Techniques for this compound

The validation of the this compound structure is achieved by systematically piecing together its molecular fragments using a combination of COSY, HSQC, and HMBC experiments. Each technique provides a unique layer of information that, when combined, leaves no ambiguity in the final structure.

  • COSY (Correlation Spectroscopy): This homonuclear correlation experiment is fundamental for identifying proton-proton (¹H-¹H) coupling networks. In this compound, COSY is instrumental in establishing the spin systems within the aromatic rings and the prenyl side chain. For instance, it will clearly show the correlation between adjacent protons on the B-ring and the coupled protons of the ethyl group. However, COSY cannot provide information about quaternary carbons or connect isolated spin systems.

  • HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear correlation experiment maps protons directly to their attached carbons (¹JCH). HSQC is essential for assigning the carbon signals in the ¹³C NMR spectrum. For every proton signal, the corresponding carbon signal can be identified, which is particularly useful for distinguishing between CH, CH₂, and CH₃ groups. The limitation of HSQC is that it only shows one-bond correlations, leaving the overall connectivity between different molecular fragments unknown.

  • HMBC (Heteronuclear Multiple Bond Correlation): This powerful long-range heteronuclear correlation experiment reveals couplings between protons and carbons that are two or three bonds away (²JCH and ³JCH). HMBC is the key to assembling the complete molecular structure of this compound. It connects the individual spin systems identified by COSY and the proton-carbon pairs from HSQC. For example, HMBC correlations from the protons of the prenyl group to the carbons of the A-ring confirm its point of attachment. Similarly, correlations from the H-2 proton of the isoflavone core to carbons in both the A and B rings establish the core structure.

The synergistic use of these three techniques provides a robust and reliable method for the complete structural elucidation of complex natural products like this compound.

Experimental Protocols

The following are generalized experimental protocols for acquiring 2D NMR data for this compound.

Sample Preparation: A sample of pure this compound (approximately 5-10 mg) is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or Chloroform-d) to a final volume of 0.5-0.6 mL in a standard 5 mm NMR tube. The choice of solvent is critical to ensure good signal resolution and to avoid signal overlap with the solvent peak.

Instrumentation: All 2D NMR spectra are typically acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

1. COSY (¹H-¹H Correlation Spectroscopy):

  • Pulse Program: Standard cosygpppqf or similar.

  • Spectral Width: 12-15 ppm in both dimensions.

  • Number of Scans: 2-4 per increment.

  • Number of Increments: 256-512 in the indirect dimension (t₁).

  • Data Points: 1024-2048 in the direct dimension (t₂).

  • Relaxation Delay: 1.5-2.0 seconds.

2. HSQC (Heteronuclear Single Quantum Coherence):

  • Pulse Program: Standard hsqcedetgpsp (phase-edited to distinguish CH/CH₃ from CH₂).

  • ¹H Spectral Width: 12-15 ppm.

  • ¹³C Spectral Width: 0-200 ppm.

  • Number of Scans: 4-8 per increment.

  • Number of Increments: 128-256 in the indirect dimension (t₁).

  • Data Points: 1024-2048 in the direct dimension (t₂).

  • ¹JCH Coupling Constant: Optimized for an average one-bond coupling (e.g., 145 Hz).

  • Relaxation Delay: 1.5-2.0 seconds.

3. HMBC (Heteronuclear Multiple Bond Correlation):

  • Pulse Program: Standard hmbcgplpndqf.

  • ¹H Spectral Width: 12-15 ppm.

  • ¹³C Spectral Width: 0-220 ppm.

  • Number of Scans: 8-16 per increment.

  • Number of Increments: 256-512 in the indirect dimension (t₁).

  • Data Points: 1024-2048 in the direct dimension (t₂).

  • Long-Range Coupling Constant (ⁿJCH): Optimized for an average long-range coupling (e.g., 8 Hz).

  • Relaxation Delay: 1.5-2.0 seconds.

Data Presentation: Key 2D NMR Correlations for this compound

The following table summarizes the key hypothetical 2D NMR correlations that would be expected for the validation of the this compound structure.

Proton (¹H) COSY Correlations (¹H) HSQC Correlation (¹³C) Key HMBC Correlations (¹³C)
H-2-C-2C-3, C-4, C-9, C-1'
H-8-C-8C-6, C-7, C-9, C-10
H-2'H-6'C-2'C-3', C-4', C-6'
H-5'H-6'C-5'C-1', C-3', C-4'
H-6'H-2', H-5'C-6'C-2', C-4', C-5'
H-1'''H-2'''C-1'''C-5, C-6, C-7
H-2'''H-1'''C-2'''C-6
H-1''''-C-1''''C-2', C-3', C-4'
H-2''''OH-2''''C-2''''C-3', C-1'''', C-3'''', C-4''''
H-4''''-C-4''''C-2'''', C-3''''
5-OH--C-5, C-6, C-10

Workflow for Structure Validation

The logical workflow for validating the structure of this compound using 2D NMR techniques is illustrated in the diagram below. This process begins with the initial 1D NMR data and systematically integrates the information from COSY, HSQC, and HMBC to build the final, confirmed structure.

G Workflow for this compound Structure Validation cluster_1d 1D NMR Analysis cluster_2d 2D NMR Correlation cluster_fragments Structural Fragment Elucidation cluster_assembly Molecular Assembly H1_NMR ¹H NMR (Proton Signals & Multiplicities) COSY COSY (¹H-¹H Correlations) H1_NMR->COSY HSQC HSQC (¹H-¹³C One-Bond Correlations) H1_NMR->HSQC HMBC HMBC (¹H-¹³C Long-Range Correlations) H1_NMR->HMBC C13_NMR ¹³C NMR (Carbon Signals) C13_NMR->HSQC C13_NMR->HMBC Spin_Systems Identify Spin Systems (Aromatic Rings, Side Chains) COSY->Spin_Systems CHx_Assignments Assign C to H (CH, CH₂, CH₃) HSQC->CHx_Assignments Connect_Fragments Connect Fragments via Quaternary Carbons HMBC->Connect_Fragments Spin_Systems->Connect_Fragments CHx_Assignments->Connect_Fragments Final_Structure Validated Structure of this compound Connect_Fragments->Final_Structure

Workflow for this compound Structure Validation

References

A Comparative Guide to the Biological Activity of Prenylated Isoflavonoids from the Derris Genus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Prenylated isoflavonoids, a class of natural compounds distinguished by the addition of one or more isoprenoid groups to a basic isoflavone skeleton, have garnered significant attention in medicinal chemistry. The presence of the lipophilic prenyl chain is widely reported to enhance various biological activities, including anticancer, anti-inflammatory, and neuroprotective effects, often by improving membrane affinity and interaction with cellular targets.

The Derris genus is a rich source of structurally diverse prenylated isoflavonoids. While numerous compounds have been isolated and characterized, comprehensive data on the biological activity of every specific isoflavone, such as Derrisisoflavone K, is not always available in the public domain. This guide aims to provide a comparative overview of the biological activities of well-studied prenylated isoflavonoids from Derris species, such as Derrisisoflavone A, Lupalbigenin, and 6,8-diprenylgenistein, alongside other relevant compounds. This comparative analysis offers valuable insights into structure-activity relationships and the therapeutic potential of this compound class.

Quantitative Comparison of Biological Activities

The following table summarizes the reported biological activities of selected prenylated isoflavonoids from the Derris genus and compares them with the non-prenylated isoflavone, genistein.

CompoundBiological ActivityAssay / ModelKey Result (IC50 / Effect)Reference
Derrisisoflavone A Anti-inflammatoryInhibition of NO production in LPS-induced RAW 264.7 cellsLess potent than Lupalbigenin and Genistein
Estrogenic ActivityProliferation of MCF-7 cells (1 µM)83.17% relative to 17β-estradiol
Lupalbigenin Anti-inflammatoryInhibition of NO production in LPS-induced RAW 264.7 cellsLess potent than Genistein
Estrogenic ActivityProliferation of MCF-7 cells (1 µM)18.72% relative to 17β-estradiol (Exhibits antagonistic effect)
AntiproliferativeHuman breast cancer cells (MDA-MB-231, MCF-7)Induces apoptosis
6,8-diprenylgenistein AntiproliferativeHuman epidermoid carcinoma (KB) cellsIC50: > 20 µM
Anti-inflammatoryInhibition of NO production in LPS-induced RAW 264.7 cellsLess potent than Derrisisoflavone A
Estrogenic ActivityProliferation of MCF-7 cells (1 µM)51.91% relative to 17β-estradiol
Derriscandenon E AntiproliferativeHuman epidermoid carcinoma (KB) cellsIC50: 2.7 µM
AntiproliferativeHuman acute lymphoblastic leukaemia (NALM-6) cellsIC50: 0.9 µM
Genistein (Non-prenylated)Anti-inflammatoryInhibition of NO production in LPS-induced RAW 264.7 cellsMost potent inhibitor among the tested isoflavones
Estrogenic ActivityProliferation of MCF-7 cells (1 µM)97.84% relative to 17β-estradiol

Key Biological Activities and Signaling Pathways

Anti-inflammatory Activity

Several prenylated isoflavonoids from Derris scandens have been evaluated for their anti-inflammatory properties. A key mechanism investigated is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages (RAW 264.7 cells). In one study, the order of NO production inhibition was found to be genistein > lupalbigenin > derrisisoflavone A > 6,8-diprenylgenistein. This suggests that for this specific activity, the non-prenylated genistein is most potent. However, compounds like Derrisisoflavone A and 6,8-diprenylgenistein also significantly suppressed the upregulation of LPS-induced inflammatory genes such as iNOS, COX-2, and IL-6. This activity is often mediated through the inhibition of the NF-κB signaling pathway, a central regulator of inflammation.

NF_kappa_B_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates (for degradation) NFkB_IkB NF-κB / IκBα (Inactive Complex) NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocates to Genes Inflammatory Genes (iNOS, COX-2, IL-6) NFkB->Genes Induces Transcription NFkB_IkB->NFkB Releases Inhibitor Prenylated Isoflavonoids (e.g., Derrisisoflavone A) Inhibitor->IKK Inhibits

Fig. 1: Simplified NF-κB signaling pathway and the inhibitory action of isoflavonoids.
Antiproliferative Activity

The anticancer potential of prenylated isoflavonoids is a major area of research. The presence of prenyl groups can enhance cytotoxicity against cancer cell lines. For instance, a study on new isoflavones from Derris scandens found that Derriscandenon E exhibited potent antiproliferative activity against human epidermoid carcinoma (KB) cells and human acute lymphoblastic leukaemia (NALM-6) cells, with IC50 values of 2.7 µM and 0.9 µM, respectively. In contrast, 6,8-diprenylgenistein showed weaker activity in the same assay against KB cells. This highlights how the specific structure and position of the prenyl group can dramatically influence cytotoxic potency.

Estrogenic and Anti-estrogenic Activity

Isoflavones are well-known phytoestrogens. Their activity can be modulated by prenylation. A study using the estrogen-responsive MCF-7 breast cancer cell line demonstrated that the non-prenylated genistein had the highest estrogenic activity, comparable to 17β-estradiol. Derrisisoflavone A also showed significant estrogenic activity. Interestingly, lupalbigenin displayed very low estrogenic activity and acted as an estrogen antagonist when co-administered with 17β-estradiol, suggesting a potential role in contexts where estrogenic activity is undesirable.

Experimental Protocols

Detailed and standardized protocols are crucial for the objective comparison of experimental data. Below are methodologies for key assays used to evaluate the biological activities discussed.

MTT Assay for Cell Viability and Cytotoxicity

This colorimetric assay is widely used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test isoflavonoids in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include wells for vehicle control (e.g., DMSO) and untreated controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours, until a purple precipitate is visible.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm may be used to reduce background noise.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

MTT_Workflow A 1. Cell Seeding (96-well plate) B 2. Compound Treatment (Serial Dilutions) A->B C 3. Incubation (e.g., 48 hours) B->C D 4. Add MTT Reagent (Incubate 2-4 hours) C->D E 5. Solubilize Formazan (Add DMSO) D->E F 6. Read Absorbance (570 nm) E->F G 7. Data Analysis (Calculate IC50) F->G

Fig. 2: General experimental workflow for the MTT cell viability assay.
Western Blot for Protein Expression Analysis

Western blotting is used to detect the expression levels of specific proteins in a sample, such as those involved in signaling pathways like NF-κB.

Protocol:

  • Sample Preparation: Treat cells with the isoflavonoid compounds for a specified time. Lyse the cells in ice-cold lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Denature an equal amount of protein from each sample (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl-sulfate polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose) using an electroblotting apparatus.

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p65, anti-IκBα) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane several times with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST. Add an enhanced chemiluminescence (ECL) substrate and detect the signal using an imaging system or X-ray film.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the expression of the target protein to a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Head-to-Head Comparison of Derrisisoflavone K and Derrisisoflavone J Bioactivity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the current scientific literature reveals a notable absence of published bioactivity data for both Derrisisoflavone K and Derrisisoflavone J. These two novel prenylated isoflavonoids were first isolated from the ethanol extract of Derris robusta. The primary research documenting their discovery focused on their structural elucidation, and to date, no subsequent studies appear to have evaluated their biological activities.

This guide, therefore, serves to consolidate the known information on this compound and J and provides a comparative overview of the bioactivities of other closely related isoflavones isolated from the Derris genus. This contextual data may offer insights into the potential, yet uninvestigated, pharmacological properties of this compound and J.

Chemical Structures of Derrisisoflavone J and K

Derrisisoflavone J and K are distinguished as the first examples of hydroxyethylated isoflavonoids. Their core structure is based on the isoflavone backbone, with the addition of both a hydroxyethyl and a prenyl group. The differentiation between Derrisisoflavone J and K arises from the specific placement of these substituent groups on the foundational isoflavone structure.

Derrisisoflavone_J_and_K_Structures cluster_J Derrisisoflavone J cluster_K This compound node_J Structure of Derrisisoflavone J (Specific substitution pattern of hydroxyethyl and prenyl groups) node_K Structure of this compound (Alternative substitution pattern of hydroxyethyl and prenyl groups) node_isoflavone Isoflavone Backbone node_isoflavone->node_J  + Hydroxyethyl Group  + Prenyl Group node_isoflavone->node_K  + Hydroxyethyl Group  + Prenyl Group

Caption: Chemical relationship of Derrisisoflavone J and K.

Bioactivity of Related Isoflavones from Derris Species

While data on Derrisisoflavone J and K is unavailable, studies on other isoflavones from the Derris genus, particularly Derris scandens, have revealed a range of biological activities. These findings may suggest potential avenues of investigation for Derrisisoflavone J and K.

CompoundBioactivityCell Line / ModelKey Findings
Derrisisoflavone A Anti-inflammatoryRAW 264.7 cellsSignificantly suppressed the upregulation of LPS-induced inflammatory genes (iNOS, COX-2, IL-6, 5-LOX).[1][2]
EstrogenicMCF-7 cellsShowed estrogenic activity, promoting cell proliferation.[3]
Derriscandenon B & C AntiproliferativeKB and NALM6-MSH+ cellsDemonstrated a dose-dependent decrease in cell viability.
Derrubone AntiproliferativeKB cellsInhibited cell proliferation.
Glyurallin AntiproliferativeKB cellsInhibited cell proliferation.
Lupalbigenin Anti-inflammatoryEicosanoid production inhibitionPotent inhibitor of thromboxane B2 and leukotriene B4 synthesis.
Estrogen-antagonisticMCF-7 cellsDecreased cell proliferation in the presence of 17β-estradiol.[3]

Experimental Protocols for Bioactivity Assessment of Related Isoflavones

The following are generalized experimental protocols based on the methodologies reported for the bioactivity testing of isoflavones from Derris species. These protocols could be adapted for the future evaluation of Derrisisoflavone J and K.

Anti-inflammatory Activity Assay (in RAW 264.7 Macrophages)
  • Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.

  • Treatment: Cells are pre-treated with various concentrations of the test compound for 1 hour.

  • Induction of Inflammation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture and incubating for 24 hours.

  • Nitric Oxide (NO) Production Assay: The production of NO, a key inflammatory mediator, is measured in the culture supernatant using the Griess reagent.

  • Gene Expression Analysis (RT-qPCR): Total RNA is extracted from the cells, and reverse transcription is performed to synthesize cDNA. The expression levels of inflammatory genes such as iNOS, COX-2, and IL-6 are quantified using real-time PCR.

Anti_inflammatory_Assay_Workflow A Culture RAW 264.7 cells B Pre-treat with Derrisisoflavone A->B C Induce inflammation with LPS B->C D Incubate for 24h C->D E Measure NO production (Griess Assay) D->E F Extract RNA and perform RT-qPCR for iNOS, COX-2, IL-6 D->F G Data Analysis E->G F->G

References

A Comparative Guide to HPLC and LC-MS Methods for the Quantification of Derrisisoflavone K

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the study of isoflavones, the accurate quantification of specific compounds like Derrisisoflavone K is paramount. This compound, a prenylated isoflavone found in plants of the Derris genus, has garnered interest for its potential biological activities. The choice of analytical methodology for its quantification is critical for obtaining reliable data in pharmacokinetic studies, quality control of herbal medicines, and phytochemical research. This guide provides a comprehensive cross-validation of two commonly employed analytical techniques: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS).

This comparison guide outlines the key performance characteristics of each method, supported by representative experimental data for isoflavone analysis. Detailed experimental protocols are provided to enable researchers to implement these methods.

Data Presentation: A Comparative Analysis of HPLC and LC-MS Performance

The selection between HPLC and LC-MS for this compound quantification depends on the specific requirements of the analysis, such as the need for high sensitivity, selectivity, or throughput. While HPLC-UV is a robust and widely accessible technique suitable for relatively high concentration samples, LC-MS offers unparalleled sensitivity and specificity, making it ideal for complex matrices and trace-level detection. The following table summarizes the expected performance parameters for the quantification of this compound based on typical values reported for similar isoflavones.

Performance ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Liquid Chromatography-Mass Spectrometry (LC-MS)Commentary
Linearity (R²) >0.999>0.995Both methods exhibit excellent linearity over a defined concentration range.[1][2]
Limit of Detection (LOD) 0.01 - 0.1 µg/mL0.1 - 1 ng/mLLC-MS demonstrates significantly lower detection limits, which is crucial for analyzing samples with low concentrations of this compound.[2][3][4]
Limit of Quantitation (LOQ) 0.03 - 0.3 µg/mL0.5 - 5 ng/mLThe superior sensitivity of LC-MS allows for the accurate quantification of much smaller amounts of the analyte.[2][3][4]
Precision (%RSD) Intra-day: <2%, Inter-day: <5%Intra-day: <10%, Inter-day: <15%HPLC methods often show slightly better precision, especially in simpler sample matrices.[3][4]
Accuracy (Recovery %) 95% - 105%90% - 110%Both techniques provide high accuracy for the quantification of isoflavones.[3][4]
Specificity Moderate to HighVery HighHPLC specificity is dependent on chromatographic resolution. LC-MS provides superior specificity due to the mass-to-charge ratio detection, which is particularly advantageous in complex matrices.[5]
Robustness GoodModerateHPLC methods are generally considered more robust and less susceptible to matrix effects compared to LC-MS.

Experimental Protocols

The following are detailed methodologies for the quantification of this compound using HPLC-UV and LC-MS. These protocols are based on established methods for isoflavone analysis and can be adapted as needed.

1. High-Performance Liquid Chromatography (HPLC-UV) Method

  • Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using:

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 260 nm (or the maximum absorption wavelength of this compound).

  • Injection Volume: 10 µL

  • Sample Preparation:

    • Accurately weigh and dissolve the sample containing this compound in methanol.

    • Use sonication for 15 minutes to ensure complete dissolution.

    • Filter the solution through a 0.45 µm syringe filter prior to injection.

  • Standard Preparation: Prepare a stock solution of this compound in methanol and perform serial dilutions to create calibration standards.

2. Liquid Chromatography-Mass Spectrometry (LC-MS) Method

  • Instrumentation: An LC-MS system, preferably a triple quadrupole (QqQ) or a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.

  • Chromatographic Conditions: The same HPLC conditions as described above can be used. The flow from the HPLC can be split if necessary before entering the mass spectrometer.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode to be optimized for this compound.

    • Scan Mode: For a triple quadrupole instrument, Multiple Reaction Monitoring (MRM) is recommended for highest sensitivity and selectivity. For high-resolution instruments, full scan or targeted MS/MS can be used.

    • MRM Transitions (Hypothetical): The precursor ion would be the protonated [M+H]+ or deprotonated [M-H]- molecule of this compound (C17H18O5, Exact Mass: 302.1154). Product ions would need to be determined by infusion of a standard.

    • Source Parameters: Optimize source temperature, gas flows (nebulizer, heater, and curtain gas), and ion spray voltage for maximum signal intensity.

  • Sample Preparation: Similar to the HPLC method, but may require a solid-phase extraction (SPE) clean-up step for complex matrices like plasma or tissue extracts to minimize matrix effects.

  • Standard Preparation: Prepare calibration standards in a matrix that mimics the samples to be analyzed to compensate for matrix effects. An internal standard (e.g., a structurally similar isoflavone not present in the sample) should be used.

Mandatory Visualization

The following diagram illustrates the general workflow for the cross-validation of the HPLC and LC-MS methods for this compound quantification.

CrossValidation_Workflow start Start: this compound Standard and Sample Preparation hplc_analysis HPLC-UV Analysis start->hplc_analysis lcms_analysis LC-MS Analysis start->lcms_analysis hplc_validation Method Validation (HPLC) - Linearity - Accuracy - Precision - LOD/LOQ hplc_analysis->hplc_validation lcms_validation Method Validation (LC-MS) - Linearity - Accuracy - Precision - LOD/LOQ lcms_analysis->lcms_validation comparison Comparative Analysis of Validation Data hplc_validation->comparison lcms_validation->comparison end End: Method Selection and Reporting comparison->end

Caption: Workflow for the cross-validation of HPLC and LC-MS methods.

Conclusion

Both HPLC-UV and LC-MS are powerful analytical techniques for the quantification of this compound. The choice between them should be guided by the specific analytical requirements of the research. For routine quality control of raw materials or finished products where this compound concentrations are relatively high, HPLC-UV offers a reliable and cost-effective solution. In contrast, for bioanalytical studies, metabolism research, or any application requiring high sensitivity and selectivity to measure trace amounts of this compound in complex biological matrices, LC-MS is the superior and often necessary methodology. This guide provides the foundational information for researchers to select and implement the most appropriate method for their needs.

References

A Comparative Guide to the Mechanism of Action of Derris Isoflavones in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Due to the limited availability of specific research on the mechanism of action of Derris K in cancer cell lines, this guide will focus on Genistein, a prominent and well-studied isoflavone also found in the Derris genus. This will be compared with other isoflavones isolated from Derris scandens, namely Derriscandenon B, Derriscandenon C, Derrubone, and Lupalbigenin, for which anti-cancer activity has been reported. This approach provides a comparative framework based on available scientific literature for researchers, scientists, and drug development professionals.

This guide provides a detailed comparison of the anti-cancer mechanisms of these selected isoflavones, presenting quantitative data, experimental protocols, and visual representations of the involved signaling pathways.

Data Presentation: Comparative Anti-cancer Activity

The following tables summarize the quantitative data on the cytotoxic and anti-proliferative effects of Genistein and other selected Derris isoflavones on various cancer cell lines.

Table 1: IC50 Values of Derris Isoflavones in Cancer Cell Lines

CompoundCancer Cell LineIC50 Value (µM)Reference
Genistein MCF-7 (Breast)~10 - 47.5[1][2]
MDA-MB-231 (Breast)~10[1]
HBL-100 (Breast)~10[1]
MDA-468 (Breast)6.5 - 12.0 µg/mL[3]
Derriscandenon B KB (Oral Epidermoid Carcinoma)-[2]
NALM6-MSH+ (Leukemia)-[2]
Derriscandenon C KB (Oral Epidermoid Carcinoma)-[2]
Derrubone KB (Oral Epidermoid Carcinoma)-[2]
MCF-7 (Breast)11.9[4]
HCT116 (Colon)13.7[4]
Lupalbigenin Various uncommon EGFR-mutated cell linesPotent Inhibition[5]

Table 2: Mechanistic Comparison of Derris Isoflavones

FeatureGenisteinDerriscandenon B & CDerruboneLupalbigenin
Apoptosis Induction Yes (via intrinsic and extrinsic pathways)[5][6][7]Yes (indicated by decreased cell viability)[2]Yes (indicated by decreased cell viability)[2]Yes (via intrinsic pathway)[5][8]
Cell Cycle Arrest G2/M phase[8][9][10]Not extensively studiedNot extensively studiedG0/G1 phase[5]
Mitochondrial Membrane Potential Loss of MMP[5]Derriscandenon C causes ~55% decrease[2]~55% decrease[2]Not specified
Key Signaling Pathways Modulated PI3K/Akt/mTOR, MAPK/ERK, NF-κB, ATM/p53[11][12][13]Not extensively studiedHsp90 inhibition[4][14]EGFR/ERK1/2, pAKT/AKT[5][8]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

  • Reagents:

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[15][16]

    • Solubilization solution (e.g., acidified isopropanol, DMSO)[15][16]

    • Complete cell culture medium

    • Phosphate-buffered saline (PBS)

  • Procedure:

    • Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound (e.g., Genistein) and a vehicle control for the desired time period (e.g., 24, 48, 72 hours).

    • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[16][17]

    • Carefully remove the medium and add 100-150 µL of the solubilization solution to dissolve the formazan crystals.[16][17]

    • Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[15]

    • Cell viability is expressed as a percentage of the control, and IC50 values are calculated from dose-response curves.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to distinguish between live, early apoptotic, late apoptotic, and necrotic cells.

  • Reagents:

    • Annexin V-FITC conjugate[18][19]

    • Propidium Iodide (PI) staining solution[18][19]

    • 1X Annexin-binding buffer[18][19]

    • PBS

  • Procedure:

    • Seed and treat cells with the test compound as for the cell viability assay.

    • Harvest the cells (including floating cells) and wash them with cold PBS.

    • Resuspend the cells in 1X Annexin-binding buffer at a concentration of 1x10^6 cells/mL.[19]

    • Add 5 µL of Annexin V-FITC and 5-10 µL of PI to 100 µL of the cell suspension.[19]

    • Incubate the cells for 15 minutes at room temperature in the dark.[19]

    • Add 400 µL of 1X Annexin-binding buffer to each tube.[19]

    • Analyze the samples by flow cytometry within one hour.[19] Live cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide to stain cellular DNA content, allowing for the analysis of cell cycle distribution by flow cytometry.

  • Reagents:

    • Propidium Iodide (PI) staining solution (containing RNase A)

    • 70% cold ethanol

    • PBS

  • Procedure:

    • Seed and treat cells with the test compound.

    • Harvest the cells and wash with PBS.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

    • Wash the fixed cells with PBS to remove the ethanol.

    • Resuspend the cell pellet in PI staining solution containing RNase A and incubate for 15-30 minutes at room temperature in the dark.

    • Analyze the DNA content by flow cytometry. The G0/G1, S, and G2/M phases of the cell cycle are distinguished based on their DNA content.

Western Blotting

This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways, apoptosis, and cell cycle regulation.

  • Reagents:

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • SDS-PAGE gels

    • Transfer buffer

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies specific to the target proteins

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • TBST (Tris-buffered saline with Tween 20)

  • Procedure:

    • Treat cells with the test compound and lyse them to extract total protein.

    • Determine protein concentration using a suitable assay (e.g., BCA assay).

    • Separate the protein lysates by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways affected by Derris isoflavones and a general experimental workflow for their study.

Genistein_Signaling_Pathways cluster_genistein Genistein cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes Genistein Genistein PI3K_Akt PI3K/Akt Pathway Genistein->PI3K_Akt MAPK_ERK MAPK/ERK Pathway Genistein->MAPK_ERK NFkB NF-κB Pathway Genistein->NFkB ATM_p53 ATM/p53 Pathway Genistein->ATM_p53 ReducedProliferation Reduced Proliferation PI3K_Akt->ReducedProliferation MAPK_ERK->ReducedProliferation Apoptosis Apoptosis NFkB->Apoptosis ATM_p53->Apoptosis CellCycleArrest G2/M Cell Cycle Arrest ATM_p53->CellCycleArrest

Caption: Signaling pathways modulated by Genistein in cancer cells.

Lupalbigenin_Signaling_Pathway cluster_lupalbigenin Lupalbigenin cluster_receptors Receptors cluster_pathways Downstream Pathways cluster_outcomes Cellular Outcomes Lupalbigenin Lupalbigenin EGFR EGFR Lupalbigenin->EGFR ERK ERK1/2 EGFR->ERK Akt Akt EGFR->Akt CellCycleArrest G0/G1 Cell Cycle Arrest ERK->CellCycleArrest Apoptosis Apoptosis Akt->Apoptosis Anoikis Anoikis Sensitization Akt->Anoikis

Caption: Signaling pathway targeted by Lupalbigenin in cancer cells.

Experimental_Workflow cluster_workflow Experimental Workflow CellCulture Cancer Cell Culture Treatment Treatment with Derris Isoflavones CellCulture->Treatment CellViability Cell Viability Assay (MTT) Treatment->CellViability ApoptosisAssay Apoptosis Assay (Annexin V/PI) Treatment->ApoptosisAssay CellCycleAssay Cell Cycle Analysis (PI) Treatment->CellCycleAssay ProteinAnalysis Protein Expression Analysis (Western Blot) Treatment->ProteinAnalysis DataAnalysis Data Analysis & Interpretation CellViability->DataAnalysis ApoptosisAssay->DataAnalysis CellCycleAssay->DataAnalysis ProteinAnalysis->DataAnalysis

References

Derrisisoflavone K: A Comparative Guide to its In Vivo Anti-inflammatory Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: To date, specific in vivo validation studies on the anti-inflammatory properties of Derrisisoflavone K are not available in the published scientific literature. This guide, therefore, provides a comparative analysis based on the known anti-inflammatory activities of other isoflavones and flavonoids isolated from Derris scandens, the plant source of this compound, and compares them with a standard non-steroidal anti-inflammatory drug (NSAID), Indomethacin. The primary focus is on the widely used carrageenan-induced paw edema model in rats, a standard preclinical assay for acute inflammation.

Executive Summary

This compound is an isoflavone isolated from the stems of Derris scandens, a plant with a history of use in traditional medicine for treating inflammatory conditions. While direct in vivo evidence for this compound is pending, in vitro studies on related isoflavones from the same plant, such as Derrisisoflavone A and Genistein, demonstrate significant anti-inflammatory potential. These compounds have been shown to inhibit key inflammatory mediators, including nitric oxide (NO) and pro-inflammatory gene expression (iNOS, COX-2, IL-6). This guide synthesizes the available preclinical data to offer a predictive comparison of this compound's potential efficacy against established anti-inflammatory agents.

Comparative Data on Anti-inflammatory Activity

The following tables summarize the available in vitro data for isoflavones from Derris scandens and in vivo data for other flavonoids from the same plant and the standard NSAID, Indomethacin. This allows for an indirect comparison and helps to position the potential efficacy of this compound within the broader context of anti-inflammatory compounds.

Table 1: In Vitro Anti-inflammatory Activity of Isoflavones from Derris scandens

CompoundAssayModel SystemKey FindingsReference
Derrisisoflavone ANO Production InhibitionLPS-stimulated RAW 264.7 macrophagesShowed inhibitory activity, but less potent than Genistein and Lupalbigenin.[1]
GenisteinNO Production InhibitionLPS-stimulated RAW 264.7 macrophagesMost potent inhibitor of NO production among the tested isoflavones.[1]
LupalbigeninNO Production InhibitionLPS-stimulated RAW 264.7 macrophagesShowed strong inhibitory activity, second to Genistein.[1]
6,8-diprenylgenisteinNO Production InhibitionLPS-stimulated RAW 264.7 macrophagesDemonstrated moderate inhibitory activity.[1]
Genistein, Derrisisoflavone A, 6,8-diprenylgenisteinGene ExpressionLPS-stimulated RAW 264.7 macrophagesSignificantly suppressed the upregulation of iNOS, COX-2, IL-6, and 5-LOX.[1]

Table 2: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Paw Edema in Rats

Compound/ExtractDoseRoute of AdministrationPaw Edema Inhibition (%)Time Point (hours)Reference
Lupinifolin5 mg/kgOral~12%Not Specified[2]
OvaliflavanoneNot SpecifiedNot SpecifiedHigher activity than LupinifolinNot Specified[2]
Derris scandens Chloroform Extract (leaf and root)400 mg/kgNot SpecifiedSignificant activityNot Specified[2]
Indomethacin (Standard)5 mg/kgIntraperitonealSignificant inhibition1, 2, 3, 4, 5[3]
Indomethacin (Standard)10 mg/kgNot Specified54%2, 3, 4[4]
Indomethacin (Standard)20 mg/kgIntraperitonealSignificant inhibition of late phase3-4[5]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the interpretation and comparison of anti-inflammatory data.

Carrageenan-Induced Paw Edema in Rats

This is a widely used and highly reproducible model of acute inflammation.[6]

Objective: To assess the ability of a test compound to reduce the acute inflammatory response induced by carrageenan.

Animals: Male Wistar or Sprague-Dawley rats (150-200g) are typically used.

Procedure:

  • Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.[3][7]

  • Compound Administration: The test compound (e.g., this compound), a vehicle control (e.g., saline), or a standard drug (e.g., Indomethacin) is administered, typically orally or intraperitoneally, at a predetermined time before the carrageenan injection (e.g., 30-60 minutes).[3][8][9]

  • Induction of Inflammation: A subplantar injection of 0.1 mL of a 1% carrageenan suspension in saline is administered into the right hind paw of each rat.[3]

  • Measurement of Paw Edema: The paw volume is measured at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[3][10]

  • Calculation of Edema and Inhibition:

    • The degree of edema is calculated by subtracting the initial paw volume from the paw volume at each time point.

    • The percentage inhibition of edema is calculated using the following formula:

      • % Inhibition = [(Control Edema - Treated Edema) / Control Edema] x 100

Biochemical Analysis (Optional): At the end of the experiment, blood samples and the inflamed paw tissue can be collected for the analysis of inflammatory mediators such as prostaglandins (e.g., PGE2), cytokines (e.g., TNF-α, IL-1β, IL-6), and enzymes (e.g., COX-2, iNOS).[3][7]

Visualizing the Process and Pathways

Experimental Workflow: Carrageenan-Induced Paw Edema

G cluster_pre Pre-treatment cluster_induction Inflammation Induction cluster_post Post-treatment A Baseline Paw Volume Measurement B Test Compound/ Vehicle/Standard Admin. A->B C Carrageenan Injection (Subplantar) B->C D Paw Volume Measurement (Hourly) C->D E Data Analysis: % Inhibition D->E F Biochemical Analysis (Optional) D->F G cluster_stimulus Inflammatory Stimulus (e.g., LPS, Carrageenan) cluster_cell Macrophage cluster_inhibition Potential Inhibition by Isoflavones (e.g., this compound) Stimulus Stimulus TLR4 TLR4 NFkB NF-κB Pathway TLR4->NFkB MAPK MAPK Pathway TLR4->MAPK COX2 COX-2 NFkB->COX2 iNOS iNOS NFkB->iNOS Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines MAPK->COX2 MAPK->iNOS MAPK->Cytokines PGs Prostaglandins COX2->PGs NO Nitric Oxide iNOS->NO Inflammation Inflammation Cytokines->Inflammation PGs->Inflammation NO->Inflammation Isoflavones Isoflavones Isoflavones->NFkB Inhibits Isoflavones->MAPK Inhibits Isoflavones->COX2 Inhibits Isoflavones->iNOS Inhibits

References

Comparative Antioxidant Potential of Derris Isoflavones H-K: An Analysis of Currently Available Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the existing scientific literature reveals a significant gap in the knowledge regarding the antioxidant potential of Derris isoflavones H, I, J, and K. While these compounds have been successfully isolated and structurally characterized, their biological activities, including their capacity to mitigate oxidative stress, have not yet been reported in published research.

Derris isoflavones H, I, J, and K are prenylated isoflavonoids that were first isolated from the ethanol extract of Derris robusta. Their unique chemical structures were elucidated using extensive spectroscopic studies, with Derris isoflavones J and K being identified as the first examples of hydroxyethylated isoflavonoids. This discovery has opened avenues for further investigation into their potential therapeutic applications.

However, a thorough search of scientific databases for studies evaluating the antioxidant properties of these specific isoflavones has yielded no experimental data. Research on the genus Derris has shown that other isoflavones isolated from various species, such as Derris scandens, possess antioxidant activities comparable to standard antioxidants. For instance, studies on the methanolic extract of Derris robusta have indicated the presence of antioxidant activity through DPPH free radical scavenging assays. Despite these findings within the genus, no such evaluations have been published for Derris isoflavones H-K.

The absence of data on the antioxidant potential of Derris isoflavones H-K prevents a comparative analysis as requested. To fulfill the need for such a comparison, future research would need to be conducted. A typical experimental workflow for such a study is outlined below.

Future Experimental Workflow

To assess and compare the antioxidant potential of Derris isoflavones H-K, a series of established in vitro assays would be required. The following workflow outlines a standard approach that researchers could undertake.

G Experimental Workflow for Antioxidant Potential Assessment cluster_0 Sample Preparation cluster_1 In Vitro Antioxidant Assays cluster_2 Data Analysis Compound_Isolation Isolation & Purification of Derrisisoflavones H-K DPPH_Assay DPPH Radical Scavenging Assay Compound_Isolation->DPPH_Assay ABTS_Assay ABTS Radical Cation Decolorization Assay Compound_Isolation->ABTS_Assay FRAP_Assay Ferric Reducing Antioxidant Power (FRAP) Assay Compound_Isolation->FRAP_Assay ORAC_Assay Oxygen Radical Absorbance Capacity (ORAC) Assay Compound_Isolation->ORAC_Assay Standard_Preparation Preparation of Standard Antioxidants (e.g., Trolox, Ascorbic Acid) Standard_Preparation->DPPH_Assay Standard_Preparation->ABTS_Assay Standard_Preparation->FRAP_Assay Standard_Preparation->ORAC_Assay IC50_Calculation Calculation of IC50 Values DPPH_Assay->IC50_Calculation TEAC_Calculation Determination of Trolox Equivalent Antioxidant Capacity (TEAC) ABTS_Assay->TEAC_Calculation Statistical_Analysis Comparative Statistical Analysis FRAP_Assay->Statistical_Analysis ORAC_Assay->TEAC_Calculation IC50_Calculation->Statistical_Analysis TEAC_Calculation->Statistical_Analysis

Caption: Proposed experimental workflow for evaluating the antioxidant potential of Derrisisoflavones H-K.

Hypothetical Data Presentation

Should such research be conducted, the quantitative data would be summarized in a clear and structured table to allow for easy comparison of the antioxidant potential of Derris isoflavones H-K against each other and against standard antioxidants. A hypothetical table is presented below to illustrate how this data would be presented.

CompoundDPPH Scavenging (IC50, µM)ABTS Scavenging (TEAC)FRAP Value (µM Fe(II)/µM)ORAC Value (µM TE/µM)
Derrisisoflavone HData not availableData not availableData not availableData not available
Derrisisoflavone IData not availableData not availableData not availableData not available
Derrisisoflavone JData not availableData not availableData not availableData not available
Derrisisoflavone KData not availableData not availableData not availableData not available
Trolox (Standard)Reference value1.00Reference value1.00
Ascorbic Acid (Std.)Reference valueReference valueReference valueReference value

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments that would be cited in a comparative study of the antioxidant potential of Derris isoflavones H-K.

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical.

  • Reagents and Equipment: DPPH solution (in methanol), test compounds (Derris isoflavones H-K) and standard (e.g., ascorbic acid or Trolox) at various concentrations, methanol, 96-well microplate reader.

  • Procedure:

    • A solution of DPPH in methanol is prepared.

    • In a 96-well plate, various concentrations of the test compounds and standards are added.

    • The DPPH solution is then added to each well.

    • The plate is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

    • The absorbance is measured at a specific wavelength (typically around 517 nm) using a microplate reader.

    • The percentage of DPPH radical scavenging activity is calculated.

    • The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined from a dose-response curve.

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation.

  • Reagents and Equipment: ABTS solution, potassium persulfate, test compounds and standard (e.g., Trolox), phosphate-buffered saline (PBS), 96-well microplate reader.

  • Procedure:

    • The ABTS radical cation (ABTS•+) is generated by reacting ABTS solution with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

    • The ABTS•+ solution is diluted with PBS to a specific absorbance at a certain wavelength (e.g., 734 nm).

    • Various concentrations of the test compounds and standard are added to the wells of a 96-well plate.

    • The diluted ABTS•+ solution is added to each well.

    • After a specific incubation time (e.g., 6 minutes), the absorbance is measured at the same wavelength.

    • The percentage of inhibition of the ABTS•+ radical is calculated.

    • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant capacity as the test compound.

Signaling Pathways in Antioxidant Action

While no specific signaling pathways have been identified for Derris isoflavones H-K, isoflavones, in general, can exert their antioxidant effects through various mechanisms. These can include direct scavenging of reactive oxygen species (ROS) and reactive nitrogen species (RNS), as well as the modulation of cellular signaling pathways involved in the endogenous antioxidant defense system. A simplified diagram illustrating a potential mechanism of action is provided below.

G Potential Antioxidant Signaling Pathway of Isoflavones ROS Reactive Oxygen Species (ROS) Nrf2 Nrf2 ROS->Nrf2 induces dissociation Isoflavones Derrisisoflavones H-K Isoflavones->Nrf2 may promote dissociation Keap1 Keap1 ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus and binds to Keap1->Nrf2 sequesters in cytoplasm Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes activates transcription of Antioxidant_Enzymes->ROS neutralizes Cellular_Protection Cellular Protection from Oxidative Stress Antioxidant_Enzymes->Cellular_Protection

Caption: A potential signaling pathway for isoflavone-mediated antioxidant effects via Nrf2 activation.

Structure-Activity Relationship of Derris Isoflavones: A Comparative Guide to Antiproliferative and Estrogenic Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of isoflavones isolated from the Derris genus, with a focus on their antiproliferative and estrogenic activities. While comprehensive SAR studies on a series of synthetic Derrisisoflavone K derivatives are not extensively available in the current literature, this document synthesizes the existing experimental data on naturally occurring Derris isoflavones to elucidate the influence of structural modifications on their biological effects. The data presented herein is intended to guide future research and drug discovery efforts in the development of potent and selective isoflavone-based therapeutic agents.

Antiproliferative Activity of Derris Isoflavones

Several isoflavones isolated from Derris scandens have demonstrated significant cytotoxic effects against various human cancer cell lines. The following table summarizes the reported 50% inhibitory concentration (IC50) values, providing a basis for comparing the antiproliferative potency of these compounds.

Table 1: Antiproliferative Activity (IC50, µM) of Isoflavones from Derris scandens

CompoundKB (Epidermoid Carcinoma)NALM-6 (Acute Lymphoblastic Leukemia)
Derriscandenon B--
Derriscandenon C--
Derrubone--
Glyurallin--
Derriscandenon D>50>50
Derriscandenon E2.7[1][2]0.9[1][2]
Derriscandenon F12.9[1][2]-
Staurosporine (Control)1.25[1][2]0.01[1][2]

Note: A lower IC50 value indicates higher potency. Dashes indicate data not reported in the cited sources.

From the available data, Derriscandenon E exhibits the most potent antiproliferative activity against both KB and NALM-6 cell lines. A review of synthetic isoflavone derivatives suggests that the presence and position of prenyl groups are crucial for cytotoxic activity. For instance, in a series of 4'-O-methylgrynullarin derivatives, a prenyl group at the C-6 position was found to be important for their cytotoxic effects against pancreatic cancer cell lines.[3] The 8-prenyl substituted isoflavone was less active than its 6-prenyl counterpart, highlighting the significance of the substituent's position.[3]

Estrogenic and Anti-estrogenic Activities of Derris Isoflavones

Certain isoflavones from Derris scandens have also been evaluated for their effects on estrogen receptor (ER) signaling, a key pathway in hormone-dependent cancers like breast cancer. The following table presents the relative cell proliferation of MCF-7 human breast cancer cells in the presence of these compounds compared to 17β-estradiol, the primary female sex hormone.

Table 2: Estrogenic Activity of Derris Isoflavones in MCF-7 Cells

Compound (at 1 µM)Relative Cell Proliferation (%) (vs. 0.1 nM 17β-estradiol)
Genistein97.84[4]
Derrisisoflavone A83.17[4]
6,8-diprenylgenistein51.91[4]
Lupalbigenin18.72[4]

Note: Higher percentage indicates stronger estrogenic (proliferative) effect.

Interestingly, while some prenylated isoflavones exhibit estrogenic activity, others can act as antagonists. For example, co-treatment of MCF-7 cells with 1 µM lupalbigenin and 0.1 nM 17β-estradiol reduced cell proliferation to 80.38%, suggesting an estrogen-antagonistic effect for lupalbigenin.[4] The presence of prenyl groups can sometimes lead to anti-estrogenic activity.[5] These findings underscore the potential of prenylated isoflavones to act as selective estrogen receptor modulators (SERMs).[5]

Experimental Protocols

Antiproliferative Activity Assay (MTT Assay)

The antiproliferative activity of the isolated isoflavones was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[6]

  • Cell Seeding: Human cancer cell lines (e.g., KB, NALM-6) were seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds (e.g., Derriscandenon E, F) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution was added to each well and incubated to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization and Absorbance Reading: The formazan crystals were dissolved in a solubilization buffer (e.g., DMSO), and the absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the compound that caused a 50% reduction in cell viability (IC50) was calculated from the dose-response curves.

MCF-7 Cell Proliferation Assay

The estrogenic activity of the compounds was assessed by their effect on the proliferation of the ER-positive MCF-7 human breast cancer cell line.[4]

  • Cell Culture: MCF-7 cells were maintained in a phenol red-free medium supplemented with charcoal-stripped fetal bovine serum to minimize the influence of external estrogens.

  • Treatment: Cells were seeded in multi-well plates and treated with the test compounds at a specific concentration (e.g., 1 µM) or with 17β-estradiol as a positive control.

  • Proliferation Assessment: After a defined incubation period, cell proliferation was quantified using a suitable method, such as the sulforhodamine B (SRB) assay or by direct cell counting.

  • Data Analysis: The proliferation in response to the test compounds was expressed as a percentage relative to the proliferation induced by 17β-estradiol.

Visualizing Structure-Activity Relationships and Pathways

To better understand the relationships between the isoflavone structures and their biological activities, as well as the potential mechanisms of action, the following diagrams are provided.

SAR_Antiproliferative cluster_isoflavones Derris Isoflavone Core cluster_modifications Structural Modifications cluster_activity Biological Activity Core Isoflavone Backbone (e.g., Genistein) Prenyl Prenyl Group (C6, C8, C3') Core->Prenyl Addition of Hydroxyethyl Hydroxyethyl Group Core->Hydroxyethyl Addition of Methoxy Methoxy Group Core->Methoxy Addition of Potency Antiproliferative Potency (IC50) Prenyl->Potency Influences (Position Dependent) Hydroxyethyl->Potency Methoxy->Potency

Caption: Influence of structural modifications on the antiproliferative activity of Derris isoflavones.

Estrogenic_Activity_Flow Isoflavone Prenylated Isoflavone (e.g., Derrisisoflavone A, Lupalbigenin) Binding Binding to ER Isoflavone->Binding ER Estrogen Receptor (ERα / ERβ) ER->Binding Agonist Agonistic Effect (e.g., Derrisisoflavone A) - Cell Proliferation - Gene Expression Binding->Agonist Activation Antagonist Antagonistic Effect (e.g., Lupalbigenin) - Blocks Estradiol Action - Inhibits Proliferation Binding->Antagonist Inhibition Outcome Modulation of Estrogen Signaling Agonist->Outcome Antagonist->Outcome

Caption: Proposed mechanism of estrogenic/anti-estrogenic action of prenylated isoflavones.

References

Unveiling the Molecular Targets of Derrisisoflavone K: A Proteomics-Informed Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise molecular targets of a natural product is paramount for its development as a therapeutic agent. This guide provides a comparative analysis of the known and potential molecular targets of Derrisisoflavone K, a prenylated isoflavonoid, with a focus on insights gleaned from proteomic methodologies. While direct proteomic studies on this compound are not yet available in the scientific literature, this guide leverages data from related compounds and extracts to build a comprehensive picture of its likely mechanisms of action and offers a blueprint for its future investigation.

Executive Summary

This compound is an isoflavonoid isolated from the plant genus Derris. At present, no published studies have utilized proteomics to specifically identify the molecular targets of this compound. However, proteomic analysis of an extract from a related plant, Derris scandens, has revealed several potential protein targets, offering clues to the bioactivity of its constituent compounds. Furthermore, a closely related isoflavonoid, Derrubone, isolated from the same plant as this compound (Derris robusta), has been confirmed to target the molecular chaperone Heat shock protein 90 (Hsp90).

This guide will compare the potential targets identified through proteomics on a Derris extract with the confirmed target of Derrubone. It will also detail the experimental protocols that would be employed in a chemical proteomics workflow to definitively identify the molecular targets of this compound.

Comparative Analysis of Molecular Targets

The following table summarizes the molecular targets identified for a Derris scandens extract through proteomics and the confirmed target of the related isoflavonoid, Derrubone. This comparative data provides a foundation for hypothesizing the potential molecular interactions of this compound.

Compound/ExtractMethod of Target IdentificationIdentified Molecular Target(s)Potential Biological Pathway(s) Affected
Derris scandens Ethanolic ExtractProteomics (2D-PAGE and Mass Spectrometry)Heterogeneous nuclear ribonucleoprotein (hnRNP) K, hnRNP A2/B1, Stomatin-like 2, GAPDH[1][2]RNA processing, signal transduction, apoptosis, glycolysis
DerruboneHigh-Throughput Screening, Client Protein Degradation AssaysHeat shock protein 90 (Hsp90)[3][4][5]Protein folding and stability, cell cycle regulation, signal transduction

Signaling Pathway and Experimental Workflow Visualizations

To illustrate the concepts discussed, the following diagrams, created using the DOT language, depict a key signaling pathway and a typical experimental workflow for target identification.

cluster_0 Hsp90 Chaperone Cycle and Client Protein Regulation Hsp90 Hsp90 ADP ADP + Pi Hsp90->ADP ATP Hydrolysis Client_Protein_folded Folded/Active Client Protein Hsp90->Client_Protein_folded Folding & Activation Ubiquitin_Proteasome Ubiquitin-Proteasome System Hsp90->Ubiquitin_Proteasome Client protein degradation upon Hsp90 inhibition ATP ATP ATP->Hsp90 Binds to N-terminal domain Cochaperones Co-chaperones (e.g., Cdc37) Cochaperones->Hsp90 Client_Protein_unfolded Unfolded/Misfolded Client Protein Client_Protein_unfolded->Hsp90 Derrubone Derrubone Derrubone->Hsp90 Inhibits ATP binding

Caption: Hsp90 signaling pathway and inhibition by Derrubone.

cluster_workflow Chemical Proteomics Workflow for Target ID start Synthesize this compound Probe (e.g., with biotin tag) incubate Incubate Probe with Cell Lysate or Live Cells start->incubate capture Capture Probe-Protein Complexes (e.g., on Streptavidin beads) incubate->capture wash Wash to Remove Non-specific Binders capture->wash elute Elute Bound Proteins wash->elute digest On-bead or In-solution Proteolytic Digestion (Trypsin) elute->digest lcms LC-MS/MS Analysis of Peptides digest->lcms data Database Search and Protein Identification lcms->data validation Target Validation (e.g., Western Blot, SPR) data->validation

Caption: Experimental workflow for proteomics-based target identification.

Experimental Protocols

To definitively identify the molecular targets of this compound, a chemical proteomics approach would be highly effective. The following is a detailed methodology based on established protocols for natural product target identification.

Synthesis of a this compound-based Affinity Probe
  • Objective: To create a tool for capturing the binding partners of this compound from a complex biological sample.

  • Procedure:

    • Identify a position on the this compound molecule that is not critical for its biological activity. This is often determined through structure-activity relationship (SAR) studies.

    • Synthetically attach a linker arm to this position. The linker should be of sufficient length to minimize steric hindrance.

    • Couple a reporter tag, most commonly biotin, to the end of the linker. Biotin's high affinity for streptavidin allows for efficient capture.

    • Verify the purity and structure of the synthesized probe using techniques such as NMR and mass spectrometry.

    • Confirm that the biological activity of the probe is comparable to the parent compound to ensure that the modification has not significantly altered its binding properties.

Affinity Pull-down Assay
  • Objective: To isolate the proteins that directly bind to the this compound probe.

  • Procedure:

    • Prepare a protein lysate from a relevant cell line or tissue.

    • Incubate the lysate with the this compound-biotin probe. A control incubation with biotin alone or a structurally similar but inactive molecule should be run in parallel to identify non-specific binders.

    • Add streptavidin-coated magnetic beads to the lysate to capture the probe-protein complexes.

    • Wash the beads extensively with a series of buffers of increasing stringency to remove proteins that are non-specifically bound to the beads or the probe.

    • Elute the specifically bound proteins from the beads, typically using a denaturing buffer (e.g., SDS-PAGE sample buffer).

Protein Identification by Mass Spectrometry
  • Objective: To identify the proteins isolated in the pull-down assay.

  • Procedure:

    • Protein Digestion: The eluted proteins are subjected to in-solution or in-gel digestion with a protease, most commonly trypsin. This cleaves the proteins into smaller peptides, which are more amenable to mass spectrometry analysis.

    • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The resulting peptide mixture is separated by reverse-phase liquid chromatography and introduced into a high-resolution mass spectrometer.

      • The mass spectrometer first measures the mass-to-charge ratio of the intact peptides (MS1 scan).

      • Selected peptides are then fragmented, and the mass-to-charge ratios of the fragments are measured (MS2 scan).

    • Database Searching: The fragmentation patterns (MS2 spectra) are searched against a protein sequence database (e.g., UniProt) using a search algorithm (e.g., Sequest, Mascot). The algorithm matches the experimental spectra to theoretical spectra generated from the database to identify the peptide sequences and, consequently, the proteins from which they originated.

    • Data Analysis and Filtering: The identified proteins are filtered based on stringent statistical criteria to ensure high confidence. Proteins that are significantly enriched in the this compound probe pull-down compared to the control are considered potential targets.

Target Validation
  • Objective: To confirm the direct interaction between this compound and the candidate proteins identified by mass spectrometry.

  • Procedures:

    • Western Blotting: The pull-down eluates can be probed with antibodies specific to the candidate proteins to confirm their presence.

    • Surface Plasmon Resonance (SPR): This technique can be used to quantify the binding affinity and kinetics between this compound and a purified candidate protein in real-time.

    • Cellular Thermal Shift Assay (CETSA): This method assesses the thermal stabilization of a target protein in cells upon ligand binding, providing evidence of a direct interaction in a cellular context.

By following these protocols, researchers can move from the current, inferred understanding of this compound's molecular targets to a confirmed, data-driven profile of its mechanism of action, paving the way for its potential therapeutic development.

References

Independent replication of the reported biological effects of Derrisisoflavone K

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth comparison of the reported biological activities of Derrisisoflavone K and other notable isoflavones derived from the Derris genus, providing researchers and drug development professionals with a comprehensive overview of their potential therapeutic applications.

While independent replication studies on the biological effects of this compound are not yet available in the published literature, this guide synthesizes the initial characterization of this compound and compares it with the more extensively studied isoflavones from the same genus. This comparative analysis aims to provide a valuable resource for researchers interested in the therapeutic potential of these natural products.

This compound was first isolated from the twigs and leaves of Derris robusta.[1] Its structure was elucidated using extensive spectroscopic studies.[1] The genus Derris is a rich source of flavonoids, particularly prenylated isoflavonoids, which are known to possess a wide range of biological activities, including cytotoxic, antimicrobial, insecticidal, and antioxidant effects.[1]

Comparative Analysis of Biological Activity

To provide a context for the potential bioactivity of this compound, this guide compares it with other isoflavones isolated from Derris species, for which biological data have been reported. The following tables summarize the in vitro anti-proliferative and anti-inflammatory effects of these compounds.

Table 1: In Vitro Anti-proliferative and Cytotoxic Effects of Derris Isoflavones

CompoundCell LineAssayIC50 (µM)Source
Derriscandenon EKB (epidermoid carcinoma)Cell Viability2.7[2][3]
NALM-6 (acute lymphoblastic leukaemia)Cell Viability0.9[2][3]
Derriscandenon FKB (epidermoid carcinoma)Cell Viability12.9[2][3]
Derriscandenon BKB (epidermoid carcinoma)Cell ViabilityDose-dependent decrease[4]
NALM6-MSH+Cell ViabilityDose-dependent decrease[4]
Derriscandenon CKB (epidermoid carcinoma)Cell ViabilityDose-dependent decrease[4]
DerruboneKB (epidermoid carcinoma)Cell ViabilityDose-dependent decrease[4]
GlyurallinKB (epidermoid carcinoma)Cell ViabilityDose-dependent decrease[4]
IsochandaisoneNALM6-MSH+Cell ViabilityDose-dependent decrease[4]
Staurosporine (Positive Control)KB (epidermoid carcinoma)Cell Viability1.25[2]
NALM-6 (acute lymphoblastic leukaemia)Cell Viability0.01[2]

Table 2: In Vitro Anti-inflammatory Effects of Derris Isoflavones

CompoundCell LineEffectMethodSource
GenisteinRAW 264.7Inhibition of NO productionGriess Assay[5]
LupalbigeninRAW 264.7Inhibition of NO productionGriess Assay[5]
Derrisisoflavone ARAW 264.7Inhibition of NO productionGriess Assay[5]
6,8-diprenylgenisteinRAW 264.7Inhibition of NO productionGriess Assay[5]
Genistein-7-O-[α-rhamnopyranosyl-(1→6)]-β-glucopyranosideRAW 264.7Inhibition of NO productionGriess Assay[5]
GenisteinRAW 264.7Suppression of LPS-induced iNOS, COX-2, IL-6, and 5-LOX gene expressionqRT-PCR[5]
Derrisisoflavone ARAW 264.7Suppression of LPS-induced iNOS, COX-2, IL-6, and 5-LOX gene expressionqRT-PCR[5]
6,8-diprenylgenisteinRAW 264.7Suppression of LPS-induced iNOS, COX-2, IL-6, and 5-LOX gene expressionqRT-PCR[5]

Note: Specific IC50 values for the anti-inflammatory effects were not provided in the search results, but a rank order of potency for NO production inhibition was reported as: Genistein > Lupalbigenin > Derrisisoflavone A > 6,8-diprenylgenistein > Genistein-7-O-[α-rhamnopyranosyl-(1→6)]-β-glucopyranoside.[5]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison tables.

1. Cell Viability and Anti-proliferative Assays

  • Cell Lines and Culture: Human cancer cell lines such as KB (epidermoid carcinoma), NALM-6 (acute lymphoblastic leukaemia), A549 (lung carcinoma), and Colo205 (colorectal carcinoma) were used.[2][3] The cells were maintained in appropriate culture media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Assay: To assess cell viability, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common method. Cells are seeded in 96-well plates and treated with various concentrations of the test compounds. After a specified incubation period, MTT solution is added to each well. The viable cells reduce the yellow MTT to purple formazan crystals, which are then dissolved in a suitable solvent (e.g., DMSO). The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

  • Mitochondrial Membrane Potential: Changes in mitochondrial membrane potential, an indicator of apoptosis, were assessed using fluorescent dyes.[2][3] For instance, cells treated with the compounds can be stained with a lipophilic cationic dye like JC-1. In healthy cells with a high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red. In apoptotic cells with a low potential, JC-1 remains in its monomeric form and fluoresces green. The change in fluorescence can be quantified using flow cytometry or fluorescence microscopy.

2. Anti-inflammatory Assays

  • Cell Line and Culture: The murine macrophage cell line RAW 264.7 is commonly used to study inflammation in vitro.[5]

  • Nitric Oxide (NO) Production Assay: Macrophages are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response, including the production of nitric oxide (NO). The cells are pre-treated with the test compounds before LPS stimulation. The amount of NO produced is measured indirectly by quantifying the accumulation of nitrite in the culture supernatant using the Griess reagent. The absorbance is measured at approximately 540 nm, and the percentage of NO inhibition is calculated relative to LPS-stimulated cells without compound treatment.

  • Quantitative Real-Time PCR (qRT-PCR) for Inflammatory Gene Expression: To determine the effect of the compounds on the expression of pro-inflammatory genes, total RNA is extracted from treated and untreated cells. The RNA is then reverse-transcribed into complementary DNA (cDNA). qRT-PCR is performed using specific primers for target genes such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), interleukin-6 (IL-6), and 5-lipoxygenase (5-LOX).[5] The relative gene expression is normalized to a housekeeping gene (e.g., GAPDH), and the fold change in expression is calculated.

Signaling Pathways and Experimental Workflows

The biological effects of isoflavones are often mediated through their interaction with various cellular signaling pathways. While the specific pathway for this compound has not been elucidated, many isoflavones are known to modulate inflammatory and cell survival pathways.

experimental_workflow cluster_extraction Compound Isolation cluster_bioassays Biological Assays cluster_analysis Data Analysis plant_material Derris robusta plant material extraction Ethanol Extraction plant_material->extraction isolation Chromatographic Isolation extraction->isolation derrisisoflavone_k This compound isolation->derrisisoflavone_k cell_culture Cell Culture (e.g., Cancer cells, Macrophages) treatment Treatment with this compound cell_culture->treatment anti_proliferative Anti-proliferative Assay (e.g., MTT) treatment->anti_proliferative anti_inflammatory Anti-inflammatory Assay (e.g., NO production) treatment->anti_inflammatory data_collection Data Collection (Absorbance, Gene Expression) anti_proliferative->data_collection anti_inflammatory->data_collection ic50_determination IC50 Determination data_collection->ic50_determination statistical_analysis Statistical Analysis data_collection->statistical_analysis

Caption: Experimental workflow for the isolation and biological evaluation of this compound.

inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB Phosphorylates IκB NFkB NF-κB (active) NFkB_IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Gene_Expression Pro-inflammatory Gene Expression (iNOS, COX-2, IL-6) Nucleus->Gene_Expression Induces Derris_Isoflavones Derris Isoflavones Derris_Isoflavones->IKK Inhibits Derris_Isoflavones->NFkB Inhibits

Caption: A potential mechanism of anti-inflammatory action for Derris isoflavones.

References

Safety Operating Guide

Prudent Disposal of Derrisisoflavone K: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to handle Derrisisoflavone K with appropriate personal protective equipment (PPE). The SDS for a related compound, Derrisisoflavone I, indicates that while it is not classified as a hazardous substance, standard laboratory precautions should be observed.[1]

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses with side shields or goggles.

  • Hand Protection: Use impermeable and resistant gloves.

  • Body Protection: A laboratory coat is recommended to prevent skin contact.

In the event of accidental exposure, follow these first aid measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[1]

  • Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing.[1]

  • Inhalation: Move to fresh air. If not breathing, give artificial respiration.[1]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[1]

Spill Management

In the case of a spill, the following steps should be taken to ensure safe cleanup and containment:

  • Evacuate: Evacuate personnel from the immediate area.

  • Ventilate: Ensure adequate ventilation.

  • Contain: Use an absorbent material, such as sand or vermiculite, to contain the spill.

  • Collect: Carefully sweep or scoop up the absorbed material into a suitable, labeled container for disposal.[2]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by washing with soap and water.

Step-by-Step Disposal Protocol

The disposal of this compound should be conducted in accordance with all local, state, and federal regulations. The following protocol provides a general framework for its disposal.

1. Waste Identification and Segregation:

  • This compound waste should be classified as non-hazardous chemical waste unless mixed with other hazardous materials.

  • Segregate solid waste (e.g., contaminated labware, PPE) from liquid waste (e.g., solutions containing the compound).

2. Waste Collection and Storage:

  • Solid Waste: Collect in a designated, clearly labeled, and sealed container.

  • Liquid Waste: Collect in a compatible, sealed, and labeled waste container. Avoid mixing with incompatible chemicals.

  • Store waste containers in a cool, dry, and well-ventilated area away from ignition sources and incompatible materials such as strong oxidizing agents and strong bases.[2]

3. Disposal Method:

  • The primary recommended method of disposal is through a licensed professional waste disposal service.

  • Do not dispose of this compound down the drain or in regular trash.[2]

Quantitative Data Summary

While specific quantitative data for this compound is not available, the following table summarizes relevant information for a similar isoflavone, providing a reference for handling and storage.

PropertyValueSource
Melting Point/Freezing Point 220 °C (428 °F)Safety Data Sheet - SickKids Research Institute[2]
Initial Boiling Point ca. 233 °C (451 °F)Safety Data Sheet - SickKids Research Institute[2]
Water Solubility 642.6 g/l at 20 °C (68 °F)Safety Data Sheet - SickKids Research Institute[2]
Incompatible Materials Strong oxidizing agents, Strong basesSafety Data Sheet - SickKids Research Institute[2]

Experimental Workflow for Disposal

The logical flow for the proper disposal of this compound is outlined in the diagram below. This workflow ensures that all safety and regulatory considerations are met.

cluster_prep Preparation cluster_collection Collection & Storage cluster_disposal Disposal A Identify this compound Waste B Segregate Solid and Liquid Waste A->B C Wear Appropriate PPE B->C D Collect in Labeled, Sealed Containers C->D E Store in a Cool, Dry, Ventilated Area D->E F Contact Licensed Waste Disposal Service E->F G Arrange for Waste Pickup F->G H Complete Disposal Manifest G->H

References

Essential Safety and Operational Guide for Handling Derrisisoflavone K

Author: BenchChem Technical Support Team. Date: November 2025

Personal Protective Equipment (PPE) and Engineering Controls

Proper PPE and engineering controls are the first line of defense against potential exposure to Derrisisoflavone K. The following recommendations are based on the handling of similar chemical compounds.[1]

Table 1: Recommended Personal Protective Equipment

Protection Type Specification Purpose
Hand Protection Nitrile or neoprene gloves.To prevent skin contact.
Eye Protection Safety glasses with side shields or goggles.To protect eyes from splashes or dust.
Skin and Body Laboratory coat.To prevent contamination of personal clothing.
Respiratory Use in a well-ventilated area. A dust mask or respirator may be necessary if handling large quantities or if aerosolization is possible.To avoid inhalation of dust or aerosols.

Engineering Controls:

  • Fume Hood: All weighing and solution preparation of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2]

  • Safety Shower and Eyewash Station: An easily accessible safety shower and eyewash station should be available in the laboratory.[2]

Handling and Storage

Proper handling and storage are essential to maintain the integrity of this compound and ensure a safe laboratory environment.

Table 2: Handling and Storage Guidelines

Guideline Procedure
Safe Handling Avoid contact with skin, eyes, and clothing.[2] Avoid the formation of dust and aerosols.[2] Wash hands thoroughly after handling.
Storage Store in a tightly sealed container in a cool, dry, and well-ventilated place. Protect from light.[2]
Incompatibilities Strong oxidizing agents and strong bases.[2]
First Aid Measures

In case of accidental exposure, immediate and appropriate first aid is crucial. The following measures are based on general laboratory safety protocols for chemical handling.[3]

Table 3: First Aid Procedures

Exposure Route First Aid Action
Inhalation Move the person to fresh air. If breathing is difficult, seek medical attention.[3]
Skin Contact Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention.[3]
Ingestion Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]
Disposal Plan

Chemical waste must be disposed of in accordance with local, state, and federal regulations.

Operational Steps for Disposal:

  • Segregation: Collect all waste containing this compound, including contaminated consumables (e.g., pipette tips, tubes), in a designated, properly labeled hazardous waste container.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name "this compound".

  • Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.

  • Disposal Request: Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal of the hazardous waste. Do not dispose of this compound down the drain or in the regular trash.[2]

Experimental Protocols

The following are example protocols for common experiments involving isoflavones, which may be adapted for this compound.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of this compound on cell proliferation.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Western Blot for Protein Expression

This protocol can be used to investigate the effect of this compound on the expression of specific proteins.

Methodology:

  • Cell Lysis: Treat cells with this compound, then wash with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Signaling Pathway and Workflow Diagrams

The following diagrams illustrate a hypothetical signaling pathway that this compound might modulate, based on the known activities of similar isoflavones, and a general experimental workflow.[4][5][6]

G cluster_0 Hypothetical Signaling Pathway for this compound DK This compound Receptor Cell Surface Receptor DK->Receptor Binds to Kinase_A Kinase A Receptor->Kinase_A Activates/Inhibits Kinase_B Kinase B Kinase_A->Kinase_B TF Transcription Factor Kinase_B->TF Gene_Expression Gene Expression (e.g., Apoptosis, Anti-inflammatory) TF->Gene_Expression Regulates Cellular_Response Cellular Response (e.g., Decreased Proliferation) Gene_Expression->Cellular_Response

Caption: Hypothetical signaling pathway for this compound.

G cluster_1 General Experimental Workflow start Hypothesis Formulation cell_culture Cell Culture start->cell_culture treatment Treatment with This compound cell_culture->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability protein_analysis Protein Analysis (e.g., Western Blot) treatment->protein_analysis gene_analysis Gene Expression (e.g., qPCR) treatment->gene_analysis data_analysis Data Analysis viability->data_analysis protein_analysis->data_analysis gene_analysis->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: General experimental workflow for studying this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.